NVP-BEZ 235-d3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-methyl-2-[4-[2-oxo-8-quinolin-3-yl-3-(trideuteriomethyl)imidazo[4,5-c]quinolin-1-yl]phenyl]propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H23N5O/c1-30(2,18-31)22-9-11-23(12-10-22)35-28-24-15-19(21-14-20-6-4-5-7-25(20)32-16-21)8-13-26(24)33-17-27(28)34(3)29(35)36/h4-17H,1-3H3/i3D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOGKUKXHTYWRGZ-HPRDVNIFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)C1=CC=C(C=C1)N2C3=C4C=C(C=CC4=NC=C3N(C2=O)C)C5=CC6=CC=CC=C6N=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1C2=CN=C3C=CC(=CC3=C2N(C1=O)C4=CC=C(C=C4)C(C)(C)C#N)C5=CC6=CC=CC=C6N=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H23N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
NVP-BEZ235-d3: A Technical Guide to its Mechanism of Action in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
NVP-BEZ235, an imidazo[4,5-c]quinoline derivative, is a potent, orally available dual inhibitor of phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR).[1][2] By binding to the ATP-binding cleft of these enzymes, NVP-BEZ235 effectively blocks the PI3K/Akt/mTOR signaling pathway, a critical cascade frequently dysregulated in human cancers.[2][3][4] This inhibition leads to the suppression of downstream effectors, resulting in cell cycle arrest, induction of apoptosis, and a potent antiproliferative effect across a range of cancer cell lines.[1][5][6] Notably, NVP-BEZ235 has demonstrated efficacy in overcoming resistance to conventional chemotherapies and other targeted agents.[4][5][7] This technical guide provides an in-depth overview of the mechanism of action of NVP-BEZ235-d3 in cancer cells, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.
Core Mechanism of Action: Dual Inhibition of PI3K and mTOR
NVP-BEZ235 exerts its anticancer effects by simultaneously targeting two key nodes in a crucial signaling pathway:
-
Phosphatidylinositol 3-kinase (PI3K): NVP-BEZ235 inhibits class I PI3K isoforms.[8] The PI3K pathway is a primary regulator of cell growth, proliferation, survival, and metabolism.[3][9] Its hyperactivation is a common event in many human cancers.[9]
-
Mammalian Target of Rapamycin (mTOR): The compound inhibits both mTORC1 and mTORC2 complexes.[3] mTOR is a serine/threonine kinase that acts as a central regulator of cell growth and proliferation by sensing and integrating diverse environmental cues.
This dual inhibition prevents the feedback activation of PI3K signaling that can be observed with mTORC1-specific inhibitors like rapamycin, leading to a more complete and sustained pathway blockade.[10]
The downstream consequences of this dual inhibition are profound, leading to:
-
Inhibition of Akt Phosphorylation: NVP-BEZ235 prevents the phosphorylation and subsequent activation of Akt, a key downstream effector of PI3K.[1][5]
-
Suppression of mTORC1 and mTORC2 Signaling: This leads to the dephosphorylation of downstream targets such as the S6 ribosomal protein (rpS6) and the eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[1][5][11]
-
Cell Cycle Arrest: NVP-BEZ235 induces cell cycle arrest, primarily at the G0/G1 or G2/M phase, in various cancer cell lines.[3][5][6][8]
-
Induction of Apoptosis: The compound promotes programmed cell death, as evidenced by the cleavage of PARP and caspases.[12][13]
-
Inhibition of Proliferation: The culmination of these effects is a significant reduction in cancer cell proliferation.[5][6]
Signaling Pathway Overview
The following diagram illustrates the central role of NVP-BEZ235 in inhibiting the PI3K/Akt/mTOR pathway.
Quantitative Data Summary
The antiproliferative activity of NVP-BEZ235 has been evaluated across a multitude of cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) and lethal dose (LD50) values reported in the literature.
Table 1: Antiproliferative Activity (IC50) of NVP-BEZ235 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| K562/A | Doxorubicin-resistant Chronic Myeloid Leukemia | Not explicitly stated, but significant viability decrease at 200 nM | [5] |
| UMRC6 | Renal Cell Carcinoma | Not explicitly stated, but effective at concentrations >100 nM | [14] |
| 786-0 | Renal Cell Carcinoma | Not explicitly stated, but effective at concentrations >100 nM | [14] |
| UOK121 | Renal Cell Carcinoma | Not explicitly stated, but effective at concentrations >100 nM | [14] |
| H1975 | Gefitinib-resistant Non-Small Cell Lung Cancer | Not explicitly stated, but effective at 200 nM | [4] |
| CA46 | Burkitt Lymphoma | ~100 nM (at 48h) | [6] |
| RAJI | Burkitt Lymphoma | ~150 nM (at 48h) | [6] |
Table 2: Apoptotic Activity (LD50) of NVP-BEZ235 in Breast Cancer Cell Lines
| Cell Line | Subtype | LD50 (nM) | Reference |
| MCF7 | PIK3CA mutant | ~50 nM | [13] |
| MDA-MB-361 | HER2 amplified | ~50 nM | [13] |
Expanded Mechanism: Impact on DNA Damage Response and Other Pathways
Recent studies have revealed that the mechanism of action of NVP-BEZ235 extends beyond the canonical PI3K/mTOR pathway.
-
Inhibition of DNA Damage Repair: NVP-BEZ235 has been shown to potently inhibit ATM and DNA-PKcs, two major kinases involved in the response to DNA double-strand breaks (DSBs).[10] This inhibition impairs both non-homologous end joining (NHEJ) and homologous recombination (HR) DNA repair pathways, leading to significant radiosensitization in glioblastoma cell lines.[10]
-
Suppression of the TAK1 Pathway: In renal cell carcinoma, NVP-BEZ235 has been demonstrated to suppress the activation of TGF-β-activated kinase 1 (TAK1) and its downstream effectors, including c-Jun and IκB-α.[14]
The following diagram illustrates the experimental workflow to assess the impact of NVP-BEZ235 on DNA damage repair.
Mechanisms of Resistance
Despite its potent activity, resistance to NVP-BEZ235 can emerge. In breast cancer cell lines with PTEN loss of function or KRAS mutations, resistance has been attributed, in part, to persistent ERK pathway activity, which can still signal to downstream effectors like rpS6.[12][13]
The logical relationship for NVP-BEZ235 sensitivity is depicted below.
Detailed Experimental Protocols
This section outlines the methodologies for key experiments cited in the literature to characterize the mechanism of action of NVP-BEZ235.
Cell Viability and Proliferation Assays
-
Principle: To quantify the effect of NVP-BEZ235 on cell growth and survival.
-
Methodology (CCK-8/SRB):
-
Seed cancer cells in 96-well plates at a predetermined density.
-
After 24 hours of incubation, treat cells with varying concentrations of NVP-BEZ235 or DMSO as a vehicle control.
-
Incubate for a specified period (e.g., 24, 48, 72 hours).
-
For CCK-8 assays, add Cell Counting Kit-8 solution to each well and incubate for 1-4 hours. Measure the absorbance at 450 nm.[5]
-
For Sulforhodamine B (SRB) assays, fix the cells with trichloroacetic acid, stain with SRB solution, and then solubilize the bound dye. Measure the absorbance at 510 nm.[8]
-
Calculate cell viability as a percentage relative to the control and determine IC50 values.
-
Western Blot Analysis
-
Principle: To detect and quantify the expression levels of specific proteins and their phosphorylation status within the PI3K/Akt/mTOR pathway.
-
Methodology:
-
Treat cells with NVP-BEZ235 for the desired time and concentration.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C. Key primary antibodies include those against p-Akt (Ser473, Thr308), total Akt, p-mTOR, total mTOR, p-p70S6K, total p70S6K, p-4E-BP1, total 4E-BP1, CDK4, CDK6, Cyclin D1, Bcl-2, Bax, and cleaved PARP.[5][8]
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) system.
-
Flow Cytometry for Cell Cycle and Apoptosis Analysis
-
Principle: To analyze the distribution of cells in different phases of the cell cycle and to quantify the percentage of apoptotic cells.
-
Methodology:
-
Cell Cycle Analysis:
-
Treat cells with NVP-BEZ235.
-
Harvest and wash the cells with PBS.
-
Fix the cells in ice-cold 70% ethanol overnight.
-
Wash the cells and resuspend in PBS containing RNase A and propidium iodide (PI).
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.[3][5]
-
-
Apoptosis Analysis (Annexin V/PI Staining):
-
Treat cells with NVP-BEZ235.
-
Harvest and wash the cells.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI.
-
Incubate in the dark for 15 minutes.
-
Analyze by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[5]
-
-
Conclusion
NVP-BEZ235-d3 is a potent dual PI3K/mTOR inhibitor with a well-defined mechanism of action that translates to significant antitumor activity in a variety of preclinical cancer models. Its ability to induce cell cycle arrest and apoptosis, coupled with its efficacy in drug-resistant settings and its impact on the DNA damage response, underscores its therapeutic potential. Understanding the genetic determinants of sensitivity and resistance, such as PIK3CA/HER2 status versus PTEN/KRAS status, is crucial for patient stratification in clinical trials and the future development of combination therapies. The experimental protocols detailed herein provide a robust framework for further investigation into the multifaceted actions of this and similar targeted therapies.
References
- 1. NVP-BEZ235, a dual PI3K/mTOR inhibitor, prevents PI3K signaling and inhibits the growth of cancer cells with activating PI3K mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Dual PI3K/mTOR inhibitor NVP-BEZ235 induces cell cycle arrest via autophagy mediated protein degradation of RPL19 in nephroblastoma cell - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NVP-BEZ235 overcomes gefitinib-acquired resistance by down-regulating PI3K/AKT/mTOR phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. The dual PI3K/mTOR inhibitor NVP-BEZ235 inhibits proliferation and induces apoptosis of burkitt lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phase II Study of BEZ235 versus Everolimus in Patients with Mammalian Target of Rapamycin Inhibitor‐Naïve Advanced Pancreatic Neuroendocrine Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of the effects of the PI3K/mTOR inhibitors NVP-BEZ235 and GSK2126458 on tamoxifen-resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanisms of Resistance to PI3K Inhibitors in Cancer: Adaptive Responses, Drug Tolerance and Cellular Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Dual PI3K/mTOR Inhibitor NVP-BEZ235 Is a Potent Inhibitor of ATM- and DNA-PKCs-Mediated DNA Damage Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Activity of a novel, dual PI3-kinase/mTor inhibitor NVP-BEZ235 against primary human pancreatic cancers grown as orthotopic xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. Specific apoptosis induction by the dual PI3K/mTor inhibitor NVP-BEZ235 in HER2 amplified and PIK3CA mutant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | NVP-BEZ235 Inhibits Renal Cell Carcinoma by Targeting TAK1 and PI3K/Akt/mTOR Pathways [frontiersin.org]
An In-depth Technical Guide to the PI3K/mTOR Pathway Inhibition Specificity of NVP-BEZ235-d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
NVP-BEZ235, also known as Dactolisib, is a potent, dual ATP-competitive inhibitor of the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) signaling pathways.[1][2] Its deuterated form, NVP-BEZ235-d3, is often used as an internal standard in pharmacokinetic studies. This technical guide provides a comprehensive overview of the inhibition specificity of NVP-BEZ235, presenting quantitative data, detailed experimental protocols, and visual diagrams of the relevant biological pathways and experimental workflows. The dysregulation of the PI3K/Akt/mTOR pathway is a frequent event in human cancers, making it a prime target for therapeutic intervention.[3][4] NVP-BEZ235 has been investigated in numerous preclinical and clinical studies for its anti-tumor activities.[5]
Core Mechanism of Action
NVP-BEZ235 is an imidazo[4,5-c]quinoline derivative that exerts its inhibitory effects by binding to the ATP-binding cleft of both PI3K and mTOR kinases.[6] This competitive inhibition prevents the phosphorylation of their respective substrates, thereby blocking downstream signaling. By targeting both PI3K and mTOR, NVP-BEZ235 provides a more complete blockade of the pathway compared to inhibitors that target only one of these kinases.
Data Presentation: Inhibition Specificity
The inhibitory activity of NVP-BEZ235 has been quantified against various isoforms of PI3K and other related kinases. The following tables summarize the half-maximal inhibitory concentrations (IC50) from in vitro biochemical assays.
Table 1: NVP-BEZ235 IC50 Values for Class I PI3K Isoforms and mTOR
| Target | IC50 (nM) | Reference(s) |
| p110α (PIK3CA) | 4 | [2] |
| p110β (PIK3CB) | 75-76 | [2][7] |
| p110γ (PIK3CG) | 7 | [2] |
| p110δ (PIK3CD) | 5 | [2] |
| mTOR | 6-21 | [2][7] |
Table 2: NVP-BEZ235 IC50 Values for PI3K-Related Kinases (PIKK Family)
| Target | IC50 (nM) | Reference(s) |
| DNA-PK | 16 | [3][8] |
| ATM | 50 | [3][8] |
| ATR | 21 | [7] |
Experimental Protocols
This section details the methodologies for key experiments used to characterize the inhibition specificity of NVP-BEZ235.
In Vitro Kinase Assays
1. PI3K Scintillation Proximity Assay (SPA)
This assay measures the enzymatic activity of PI3K by quantifying the incorporation of radiolabeled phosphate into a lipid substrate.
-
Materials:
-
Recombinant human PI3K isoforms (e.g., p110α/p85α).
-
Phosphatidylinositol-4,5-bisphosphate (PIP2) substrate.
-
[γ-³³P]ATP.
-
Wheat Germ Agglutinin (WGA) YSi SPA Scintillation Beads.
-
Assay buffer (e.g., 20 mM MOPS, pH 6.7, 10 mM MgCl₂, 5 mM DTT, 0.03% CHAPS).
-
Stop solution (e.g., 150 mM potassium phosphate, pH 8.0, 20 mM EDTA).
-
384-well microplates.
-
-
Procedure:
-
Prepare serial dilutions of NVP-BEZ235 in DMSO.
-
Add the inhibitor or DMSO (vehicle control) to the assay plate.
-
Add the PI3K enzyme and PIP2 substrate to the wells.
-
Initiate the kinase reaction by adding [γ-³³P]ATP.
-
Incubate the reaction for a defined period (e.g., 60 minutes) at room temperature.
-
Terminate the reaction by adding the stop solution containing SPA beads.
-
Allow the beads to settle and capture the radiolabeled product.
-
Measure the scintillation signal using a microplate scintillation counter.
-
Calculate the percent inhibition relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.[1]
-
2. mTOR Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay measures mTOR kinase activity by detecting the phosphorylation of a specific substrate using a FRET-based readout.
-
Materials:
-
Recombinant human mTOR.
-
GFP-tagged 4E-BP1 substrate.
-
Terbium-labeled anti-phospho-4E-BP1 (Thr46) antibody.
-
ATP.
-
Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MnCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
TR-FRET dilution buffer.
-
384-well low-volume microplates.
-
-
Procedure:
-
Prepare serial dilutions of NVP-BEZ235 in DMSO.
-
Add the inhibitor or DMSO to the assay plate.
-
Add the mTOR enzyme and GFP-4E-BP1 substrate to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate for 1 hour at room temperature.[9]
-
Stop the reaction and detect phosphorylation by adding the Terbium-labeled antibody in TR-FRET dilution buffer containing EDTA.
-
Incubate for 30-60 minutes at room temperature to allow for antibody binding.
-
Measure the TR-FRET signal (emission at two wavelengths) on a compatible plate reader.
-
Calculate the emission ratio and determine the IC50 value from the dose-response curve.[10]
-
Cellular Assays
1. Western Blotting for Pathway Inhibition
This technique is used to assess the phosphorylation status of key proteins in the PI3K/mTOR pathway within cells treated with NVP-BEZ235.
-
Procedure:
-
Culture cells to sub-confluency and serum-starve overnight.
-
Treat cells with various concentrations of NVP-BEZ235 for a specified time.
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a standard method (e.g., BCA assay).
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against phosphorylated and total forms of key pathway proteins (e.g., Akt, S6 ribosomal protein, 4E-BP1).
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect chemiluminescence using an imaging system.
-
2. Cell Viability Assay (e.g., MTT or CCK-8)
These colorimetric assays measure the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with NVP-BEZ235.
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Treat cells with a range of NVP-BEZ235 concentrations for 24-72 hours.[11]
-
Add MTT or CCK-8 reagent to each well and incubate for a specified time.
-
For MTT, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated controls and determine the GI50 (concentration for 50% growth inhibition).
-
Mandatory Visualizations
Signaling Pathway Diagram
References
- 1. Assay in Summary_ki [bdb99.ucsd.edu]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The Dual PI3K/mTOR Inhibitor NVP-BEZ235 Is a Potent Inhibitor of ATM- and DNA-PKCs-Mediated DNA Damage Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. Efficacy of the dual PI3K and mTOR inhibitor NVP-BEZ235 in combination with imatinib mesylate against chronic myelogenous leukemia cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of DNA Double-Strand Break Repair by the Dual PI3K/mTOR Inhibitor NVP-BEZ235 as a Strategy for Radiosensitization of Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. researchgate.net [researchgate.net]
The Dual PI3K/mTOR Inhibitor NVP-BEZ235-d3: A Deep Dive into Downstream Effector Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
NVP-BEZ235, a potent and orally bioavailable imidazoquinoline derivative, has garnered significant attention in cancer research due to its dual inhibitory action against phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR).[1] By targeting two critical nodes in a key signaling pathway frequently deregulated in cancer, NVP-BEZ235 exerts multifaceted antitumor activities. This technical guide provides an in-depth exploration of the downstream signaling effectors modulated by NVP-BEZ235-d3, presenting quantitative data, detailed experimental methodologies, and visual representations of the core signaling pathways.
Core Mechanism of Action: Dual PI3K/mTOR Inhibition
The PI3K/Akt/mTOR signaling cascade is a central regulator of cell growth, proliferation, survival, and metabolism.[2] NVP-BEZ235 competitively inhibits the ATP-binding cleft of both PI3K and mTOR, leading to a comprehensive blockade of this pathway.[1] This dual inhibition is crucial as it circumvents the feedback activation of Akt that can occur with mTORC1-specific inhibitors like rapamycin.[3] NVP-BEZ235 effectively inhibits all class I PI3K isoforms and both mTORC1 and mTORC2 complexes.[1]
Downstream Effectors of NVP-BEZ235 in the PI3K/Akt/mTOR Pathway
The primary downstream consequences of NVP-BEZ235 administration are the suppression of phosphorylation and activation of key effector proteins.
Inhibition of Akt and its Substrates
NVP-BEZ235 treatment leads to a significant, dose-dependent reduction in the phosphorylation of Akt at both Serine 473 (a target of mTORC2) and Threonine 308 (a target of PDK1).[4][5] This inactivation of Akt, a central kinase in the pathway, prevents the phosphorylation and subsequent regulation of numerous downstream targets, including:
-
FOXO3a: Inhibition of Akt leads to the nuclear translocation of the transcription factor FOXO3a, promoting the expression of genes involved in cell cycle arrest and apoptosis.
-
GSK-3β: De-repression of GSK-3β activity can lead to the degradation of pro-proliferative proteins like cyclin D1.
-
Bad: Prevents the inactivation of the pro-apoptotic protein Bad, thereby promoting apoptosis.
Inhibition of mTORC1 and mTORC2 Signaling
By directly inhibiting the kinase activity of mTOR, NVP-BEZ235 blocks the signaling output of both mTORC1 and mTORC2 complexes.
-
mTORC1 Downstream Effectors: Inhibition of mTORC1 leads to the dephosphorylation of its two major substrates:
-
p70 S6 Kinase (p70S6K): This results in the decreased phosphorylation of the S6 ribosomal protein (S6), a key component of the ribosome, leading to a reduction in protein synthesis.[5]
-
4E-BP1: Hypophosphorylated 4E-BP1 binds to the eukaryotic translation initiation factor 4E (eIF4E), preventing the formation of the eIF4F complex and thereby inhibiting cap-dependent mRNA translation.[2]
-
-
mTORC2 Downstream Effectors: The primary role of mTORC2 is the phosphorylation and activation of Akt at Ser473. By inhibiting mTORC2, NVP-BEZ235 contributes to the robust suppression of Akt activity.
Impact on Other Signaling Pathways
Beyond the canonical PI3K/Akt/mTOR axis, NVP-BEZ235 has been shown to modulate other critical signaling pathways.
TAK1 Signaling Pathway
In renal cell carcinoma, NVP-BEZ235 has been demonstrated to suppress the activation of TGF-β-activated kinase 1 (TAK1) and its downstream effectors, including c-Jun and IκB-α.[6][7] This suggests that the anticancer activity of NVP-BEZ235 may also involve the inhibition of the TAK1/JNK/AP-1 and TAK1/IKK signaling pathways.
DNA Damage Response
NVP-BEZ235 has been found to inhibit the activity of ATM and DNA-PKcs, two key kinases involved in the DNA damage response. This suggests a potential role for NVP-BEZ235 as a radiosensitizer in cancer therapy.
Cellular Consequences of NVP-BEZ235-d3 Signaling
The modulation of these downstream effectors culminates in a range of antitumor cellular responses.
Inhibition of Cell Proliferation
NVP-BEZ235 demonstrates potent, dose-dependent inhibition of proliferation across a wide array of cancer cell lines, with IC50 values typically in the nanomolar range.[8][9]
Induction of Cell Cycle Arrest
Treatment with NVP-BEZ235 leads to cell cycle arrest, most commonly at the G0/G1 or G2/M phase, depending on the cell type and experimental conditions.[4][10] This is often accompanied by a reduction in the expression of key cell cycle regulatory proteins such as CDK4, CDK6, and cyclin D1.[11]
Induction of Apoptosis
NVP-BEZ235 induces apoptosis, or programmed cell death, in various cancer cell models.[4][11] This is evidenced by an increase in the apoptotic cell population and changes in the expression of apoptosis-related proteins, such as a decreased Bcl-2/Bax ratio.[11]
Modulation of Autophagy
NVP-BEZ235 has been shown to induce autophagy, a cellular process of self-digestion. The role of autophagy in the context of NVP-BEZ235 treatment can be complex, acting as either a pro-survival or pro-death mechanism depending on the cellular context.
Anti-Angiogenic Effects
NVP-BEZ235 can exert anti-angiogenic effects by reducing the secretion of vascular endothelial growth factor (VEGF), a key promoter of blood vessel formation in tumors.[12]
Quantitative Data Summary
The following tables summarize the quantitative effects of NVP-BEZ235 on cell viability and protein phosphorylation.
Table 1: IC50 Values of NVP-BEZ235 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| K562 | Chronic Myelogenous Leukemia | 370 ± 210 |
| KBM7R | Chronic Myelogenous Leukemia | 430 ± 270 |
| LNCaP | Prostate Cancer | 6.10 ± 0.40 |
| BPH-1 | Benign Prostatic Hyperplasia | 6.11 ± 0.64 |
| DU145 | Prostate Cancer | 16.25 ± 4.72 |
| 1542N | Normal Prostate Epithelial | 53.82 ± 2.95 |
| MT-2 | HTLV-1-infected T-cell | 11.9 - 293.0 |
| MT-4 | HTLV-1-infected T-cell | 11.9 - 293.0 |
| HUT-102 | HTLV-1-infected T-cell | 11.9 - 293.0 |
| Cal-33 | HPV-negative Head and Neck Squamous Cell Carcinoma | High IC50 |
| UM-SCC-47 | HPV-positive Head and Neck Squamous Cell Carcinoma | High IC50 |
Table 2: Dose-Dependent Effects of NVP-BEZ235 on Protein Phosphorylation in Renal Cell Carcinoma Cells (48h treatment) [3]
| Protein | Concentration (nM) | UMRC6 (% of Control) | 786-0 (% of Control) | UOK121 (% of Control) |
| p-Akt | 10 | ~80% | ~75% | ~90% |
| 100 | ~40% | ~30% | ~50% | |
| 500 | ~20% | ~10% | ~25% | |
| 1000 | ~10% | <10% | ~15% | |
| p-mTOR | 10 | ~90% | ~85% | ~95% |
| 100 | ~50% | ~40% | ~60% | |
| 500 | ~25% | ~15% | ~30% | |
| 1000 | ~15% | <10% | ~20% |
Signaling Pathway and Experimental Workflow Diagrams
PI3K/Akt/mTOR Signaling Pathway Inhibition by NVP-BEZ235-d3
Caption: NVP-BEZ235-d3 inhibits PI3K and mTOR, blocking downstream signaling and promoting anti-tumor effects.
TAK1 Signaling Pathway Inhibition by NVP-BEZ235-d3
Caption: NVP-BEZ235-d3 also inhibits the TAK1 signaling pathway, impacting inflammation and proliferation.
Experimental Workflow for Assessing NVP-BEZ235-d3 Efficacy
Caption: A typical workflow for evaluating the in vitro and in vivo effects of NVP-BEZ235-d3.
Experimental Protocols
Western Blot Analysis for PI3K/Akt/mTOR Pathway Proteins
-
Cell Lysis: After treatment with NVP-BEZ235-d3, wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.[13]
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[14]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of Akt, mTOR, S6, 4E-BP1, etc., overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[14]
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Cell Viability (MTS) Assay
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of NVP-BEZ235-d3 for the desired duration (e.g., 48 or 72 hours).
-
MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours at 37°C.[15][16]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[15][16]
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Cell Cycle Analysis by Flow Cytometry
-
Cell Preparation: Harvest cells after NVP-BEZ235-d3 treatment and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol and store at -20°C.
-
Staining: Resuspend the fixed cells in a staining solution containing propidium iodide (PI) and RNase A.[17][18]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the DNA content and cell cycle distribution (G0/G1, S, G2/M phases).[17]
In Vivo Xenograft Tumor Model
-
Cell Implantation: Subcutaneously inject cancer cells into the flank of immunodeficient mice.[19]
-
Tumor Growth: Allow tumors to reach a palpable size.
-
Treatment: Administer NVP-BEZ235-d3 (e.g., by oral gavage) and/or other agents according to the experimental design.[19]
-
Tumor Measurement: Monitor tumor volume and body weight regularly.
-
Endpoint Analysis: At the end of the study, excise tumors for further analysis, such as immunohistochemistry or Western blotting, to assess target modulation.
Conclusion
NVP-BEZ235-d3 is a potent dual inhibitor of the PI3K/mTOR pathway, leading to the comprehensive suppression of downstream signaling effectors. This results in a cascade of anti-tumor activities, including the inhibition of cell proliferation, induction of cell cycle arrest and apoptosis, and potential anti-angiogenic effects. The ability of NVP-BEZ235-d3 to also modulate other key pathways, such as TAK1 signaling and the DNA damage response, further underscores its potential as a versatile anti-cancer agent. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals investigating the therapeutic potential of NVP-BEZ235-d3 and other PI3K/mTOR pathway inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Activity of a novel, dual PI3-kinase/mTor inhibitor NVP-BEZ235 against primary human pancreatic cancers grown as orthotopic xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The dual PI3K/mTOR inhibitor NVP-BEZ235 inhibits proliferation and induces apoptosis of burkitt lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dual PI3K/mTOR inhibitor NVP-BEZ235 suppresses hypoxia-inducible factor (HIF)-1α expression by blocking protein translation and increases cell death under hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NVP-BEZ235 Inhibits Renal Cell Carcinoma by Targeting TAK1 and PI3K/Akt/mTOR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NVP-BEZ235 Inhibits Renal Cell Carcinoma by Targeting TAK1 and PI3K/Akt/mTOR Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficacy of the dual PI3K and mTOR inhibitor NVP-BEZ235 in combination with imatinib mesylate against chronic myelogenous leukemia cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of NVP-BEZ235, a dual phosphatidylinositol 3-kinase/mammalian target of rapamycin inhibitor, on HTLV-1-infected T-cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dual PI3K/mTOR inhibitor NVP-BEZ235 induces cell cycle arrest via autophagy mediated protein degradation of RPL19 in nephroblastoma cell - PMC [pmc.ncbi.nlm.nih.gov]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. NVP-BEZ235, A Novel Dual PI3K/mTOR Inhibitor, Elicits Multifaceted Antitumor Activities in Human Gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 14. pubcompare.ai [pubcompare.ai]
- 15. broadpharm.com [broadpharm.com]
- 16. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 17. Flow cytometry with PI staining | Abcam [abcam.com]
- 18. nanocellect.com [nanocellect.com]
- 19. researchgate.net [researchgate.net]
NVP-BEZ235-d3: A Technical Guide to its Effects on Apoptosis and Cell Cycle Arrest
For Researchers, Scientists, and Drug Development Professionals
NVP-BEZ235, a dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR), has demonstrated significant anti-neoplastic activity in a variety of cancer models. This technical guide provides an in-depth analysis of the effects of its deuterated analogue, NVP-BEZ235-d3, on two critical cellular processes: apoptosis and cell cycle arrest. The inclusion of deuterium can modify the pharmacokinetic profile of the compound, potentially enhancing its therapeutic efficacy. This document summarizes key quantitative data, provides detailed experimental protocols, and visualizes the underlying signaling pathways.
Data Presentation: Quantitative Effects of NVP-BEZ235 on Apoptosis and Cell Cycle
The following tables consolidate data from multiple studies, offering a comparative overview of NVP-BEZ235's impact on different cancer cell lines.
Table 1: Induction of Apoptosis by NVP-BEZ235
| Cell Line | Cancer Type | Concentration (nmol/L) | Treatment Time (h) | Percentage of Apoptotic Cells (Annexin V Positive) | Fold Increase vs. Control | Reference |
| CA46 | Burkitt Lymphoma | 100 | 72 | Significant increase in late apoptotic cells | - | [1] |
| RAJI | Burkitt Lymphoma | 100 | 72 | Significant increase in late apoptotic cells | - | [1] |
| K562/A | Doxorubicin-resistant Chronic Myelogenous Leukemia | 200 | 24 | 12.97 ± 0.91% | ~1.76 | [2][3] |
| MDA-MB-361 | Breast Cancer | ≥ 100 | 48 | Dose-dependent increase in PARP cleavage | - | [4] |
| MCF-7 | Breast Cancer | ≥ 100 | 48 | Dose-dependent increase in PARP cleavage | - | [4] |
| Hep3B | Hepatocellular Carcinoma | - | - | Effective growth inhibition through apoptosis induction | - | [5] |
| PLC/PRF/5 | Hepatocellular Carcinoma | - | - | Effective growth inhibition through apoptosis induction | - | [5] |
Table 2: Induction of Cell Cycle Arrest by NVP-BEZ235
| Cell Line | Cancer Type | Concentration (nmol/L) | Treatment Time (h) | Cell Cycle Phase Arrest | Key Molecular Changes | Reference |
| CA46 | Burkitt Lymphoma | 10, 100 | 48 | G0/G1 | - | [1] |
| RAJI | Burkitt Lymphoma | 10, 100 | 48 | G0/G1 | - | [1] |
| K562/A | Doxorubicin-resistant Chronic Myelogenous Leukemia | 200 | 24 | G0/G1 (52.97 ± 0.47% vs 36.17 ± 2.31% in control) | ↓ CDK4, ↓ CDK6, ↓ Cyclin D1 | [2] |
| G401 | Nephroblastoma | 100 | - | G2/M | ↓ Cyclin A1, ↓ Cyclin B1, ↑ p21 | [6] |
| IHH4 | Thyroid Cancer | 200 | 48 | G0/G1 (54.6% vs 41.5% in control) | ↓ Cyclin E1, ↓ Cdk2 | [7] |
| K1 | Thyroid Cancer | 200 | 48 | G0/G1 (72.3% vs 59.2% in control) | ↓ Cyclin E1, ↓ Cdk2 | [7] |
| BCPAP | Thyroid Cancer | 200 | 48 | G0/G1 (84.0% vs 65.5% in control) | ↓ Cyclin E1, ↓ Cdk2 | [7] |
| C643 | Thyroid Cancer | 200 | 48 | G0/G1 (65.6% vs 56.7% in control) | ↓ Cyclin E1, ↓ Cdk2 | [7] |
| SH-SY5Y | Neuroblastoma | - | - | G0/G1 | ↓ Cyclin D1, ↓ Cyclin E1 | [8] |
| SK-N-MC | Neuroblastoma | - | - | G0/G1 | ↓ Cyclin D1, ↓ Cyclin E1 | [8] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.
-
Treatment: Treat the cells with varying concentrations of NVP-BEZ235-d3 or vehicle control (DMSO) for the desired time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with NVP-BEZ235-d3 at the desired concentrations and for the specified duration.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with ice-cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour. Unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI should be used as controls for compensation.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Preparation and Treatment: Culture cells and treat with NVP-BEZ235-d3 as required for the experiment.
-
Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing. Store the fixed cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are determined using cell cycle analysis software.
Western Blot Analysis
-
Protein Extraction: Following treatment with NVP-BEZ235-d3, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, p-mTOR, Cyclin D1, CDK4, cleaved PARP, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Mechanisms of Action
NVP-BEZ235-d3 exerts its effects by inhibiting the PI3K/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival.
PI3K/mTOR Signaling Pathway Inhibition
The following diagram illustrates the central role of the PI3K/mTOR pathway and the points of inhibition by NVP-BEZ235-d3.
Caption: NVP-BEZ235-d3 inhibits PI3K and mTOR, leading to apoptosis and cell cycle arrest.
Mechanism of Apoptosis Induction
Inhibition of the PI3K/Akt pathway by NVP-BEZ235-d3 relieves the Akt-mediated suppression of pro-apoptotic proteins. This can lead to the activation of the caspase cascade, culminating in programmed cell death. In some cellular contexts, NVP-BEZ235 has been shown to induce apoptosis through a caspase-9 independent mechanism, potentially involving caspase-2 and caspase-7.[4] The induction of autophagy by NVP-BEZ235 can, in some cases, be a survival mechanism, and its inhibition can enhance apoptosis.[5]
Caption: NVP-BEZ235-d3 induces apoptosis by inhibiting the PI3K/mTOR/Akt pathway.
Mechanism of Cell Cycle Arrest
The PI3K/mTOR pathway promotes cell cycle progression by regulating the expression and activity of cyclins and cyclin-dependent kinases (CDKs). NVP-BEZ235-d3-mediated inhibition of this pathway leads to a decrease in the levels of key cell cycle regulators, such as Cyclin D1, Cyclin E1, CDK4, and CDK6, and an increase in CDK inhibitors like p21.[2][6][8] This halts the cell cycle, predominantly at the G0/G1 or G2/M transition, preventing cellular proliferation.
Caption: NVP-BEZ235-d3 causes cell cycle arrest by modulating key regulatory proteins.
Experimental Workflow Visualization
The following diagram outlines a typical workflow for investigating the effects of NVP-BEZ235-d3 on apoptosis and cell cycle.
Caption: Workflow for studying NVP-BEZ235-d3's effects on cancer cells.
References
- 1. The dual PI3K/mTOR inhibitor NVP-BEZ235 inhibits proliferation and induces apoptosis of burkitt lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 3. PI3K/AKT/mTOR signaling transduction pathway and targeted therapies in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 6. Dual PI3K/mTOR inhibitor NVP-BEZ235 induces cell cycle arrest via autophagy mediated protein degradation of RPL19 in nephroblastoma cell - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | NVP-BEZ235 Inhibits Renal Cell Carcinoma by Targeting TAK1 and PI3K/Akt/mTOR Pathways [frontiersin.org]
- 8. Study of the PI3K/Akt/mTOR signaling pathway in vitro and molecular docking analysis of periplocin inhibits cell cycle progression and induces apoptosis in MDA-MB-231 - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating Autophagy Induction by NVP-BEZ235-d3: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the induction of autophagy by NVP-BEZ235-d3, a dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR). This document details the underlying signaling pathways, presents quantitative data on its effects, and offers detailed experimental protocols for researchers investigating this process.
Core Mechanism: Dual Inhibition of PI3K and mTOR
NVP-BEZ235 is an imidazoquinoline derivative that potently and selectively inhibits class I PI3K and mTOR kinases by binding to their ATP-binding clefts.[1] The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its hyperactivation is a common feature in many cancers.[1][2][3] By inhibiting both PI3K and mTOR, NVP-BEZ235 effectively reverses this hyperactivation, leading to anti-proliferative and anti-tumor activities.[1]
A key consequence of mTOR inhibition is the induction of autophagy, a cellular catabolic process responsible for the degradation of damaged organelles and long-lived proteins.[4][5] Under normal conditions, mTORC1 phosphorylates and inhibits the ULK1/Atg13/FIP200 complex, a key initiator of autophagy. Inhibition of mTORC1 by NVP-BEZ235 relieves this suppression, leading to the activation of the ULK1 complex and the subsequent initiation of autophagosome formation.
Signaling Pathway of NVP-BEZ235-d3 Induced Autophagy
The primary mechanism of NVP-BEZ235-induced autophagy involves the disruption of the PI3K/Akt/mTOR signaling cascade. The following diagram illustrates the key components of this pathway and the points of inhibition by NVP-BEZ235.
Caption: NVP-BEZ235-d3 inhibits PI3K and mTOR, activating autophagy.
In some cellular contexts, the mechanism of NVP-BEZ235-induced autophagy also involves the mTORC2-Akt-FOXO3a-BNIP3 pathway.[1][6] Inhibition of mTORC2 and Akt leads to the activation of the transcription factor FOXO3a, which upregulates the expression of the pro-autophagic protein BNIP3.[1]
Quantitative Data on NVP-BEZ235-d3 Induced Autophagy
The following tables summarize the quantitative effects of NVP-BEZ235 on cell viability and the expression of key autophagy markers in various cancer cell lines.
Table 1: Effect of NVP-BEZ235 on Cell Viability
| Cell Line | Concentration (nM) | Incubation Time (h) | % Cell Viability Reduction (approx.) | Reference |
| U266 (Multiple Myeloma) | 100 | 48 | 50 | [1] |
| KM3 (Multiple Myeloma) | 100 | 48 | 45 | [1] |
| RPMI8226 (Multiple Myeloma) | 100 | 48 | 55 | [1] |
| G401 (Nephroblastoma) | 100 | 48 | 40 | [4] |
Table 2: Effect of NVP-BEZ235 on Autophagy Marker Expression
| Cell Line | Concentration (nM) | Incubation Time (h) | Marker | Change in Expression | Reference |
| U266, KM3, RPMI8226 | 50, 100 | 12 | LC3-II | Increased | [1] |
| U266, KM3, RPMI8226 | 50, 100 | 12 | Atg5 | Increased | [1] |
| G401 | 100 | 12 | LC3-II | Increased | [4] |
| G401 | 100 | 12 | p62 | Decreased | [4] |
| KoTCC-1/C (Bladder Cancer) | Not Specified | Not Specified | p62 | Markedly Inhibited | [7] |
| SQ20B (Head and Neck Carcinoma) | Not Specified | Not Specified | LC3-II | Increased | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate NVP-BEZ235-d3-induced autophagy.
General Experimental Workflow
The following diagram outlines a typical workflow for investigating the autophagic effects of NVP-BEZ235-d3.
Caption: A typical workflow for studying NVP-BEZ235-d3 induced autophagy.
Western Blotting for LC3-II and p62
This is the most widely used method to monitor autophagy.[8] It detects the conversion of the cytosolic form of LC3 (LC3-I) to the autophagosome-associated, lipidated form (LC3-II). A decrease in the autophagy substrate p62/SQSTM1 is also indicative of autophagic degradation.
Materials:
-
Cells treated with NVP-BEZ235-d3 and control cells.
-
RIPA lysis buffer with protease inhibitors.[9]
-
BCA protein assay kit.
-
SDS-PAGE gels (12-15%).[9]
-
PVDF membranes.[9]
-
Blocking buffer (5% non-fat dry milk in TBST).[9]
-
Primary antibodies: Rabbit anti-LC3 (1:1000), Rabbit anti-p62 (1:1000).
-
Secondary antibody: HRP-conjugated goat anti-rabbit IgG (1:3000).[9]
-
Chemiluminescence detection reagent.
Procedure:
-
Lyse cells in RIPA buffer and determine protein concentration using a BCA assay.
-
Separate 15-30 µg of protein per lane on an SDS-PAGE gel.[9]
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1-2 hours at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize protein bands using a chemiluminescence detection system.
-
Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).[9]
Acridine Orange Staining for Acidic Vesicular Organelles (AVOs)
Acridine orange is a fluorescent dye that accumulates in acidic compartments, such as autolysosomes, and fluoresces bright red, while it stains the cytoplasm and nucleus green. An increase in red fluorescence indicates an increase in AVOs, a hallmark of autophagy.[1]
Materials:
-
Cells treated with NVP-BEZ235-d3 and control cells.
-
Acridine orange solution (1 µM).
-
Phosphate-buffered saline (PBS).
-
Fluorescence microscope or flow cytometer.
Procedure:
-
Treat cells with NVP-BEZ235-d3 for the desired time.
-
Stain the cells with 1 µM acridine orange for 15 minutes.[1]
-
Wash the cells three times with PBS.[1]
-
Immediately observe the cells under a fluorescence microscope with a red filter or analyze by flow cytometry.[1]
mRFP-GFP-LC3 Transfection and Autophagic Flux Assay
This assay allows for the monitoring of autophagic flux. The tandem fluorescent protein mRFP-GFP-LC3 is used to label autophagosomes. In the neutral pH of autophagosomes, both GFP and mRFP fluoresce, appearing as yellow puncta. Upon fusion with lysosomes to form autolysosomes, the acidic environment quenches the GFP signal, while the mRFP signal remains stable, resulting in red puncta. An increase in red puncta indicates enhanced autophagic flux.[4]
Materials:
-
mRFP-GFP-LC3 adenovirus or plasmid.
-
Transfection reagent (if using plasmid).
-
Cells plated on coverslips.
-
Fluorescence microscope.
Procedure:
-
Transfect cells with the mRFP-GFP-LC3 construct.
-
Allow 24-48 hours for expression.
-
Treat the cells with NVP-BEZ235-d3.
-
Fix the cells with 4% paraformaldehyde.
-
Mount the coverslips on slides.
-
Observe the cells under a fluorescence microscope and quantify the number of yellow and red puncta per cell.
Transmission Electron Microscopy (TEM)
TEM provides ultrastructural evidence of autophagy by directly visualizing the double-membraned autophagosomes and autolysosomes within the cytoplasm.[1]
Procedure: This is a complex procedure that is typically performed by a specialized core facility. The general steps are as follows:
-
Fix cells treated with NVP-BEZ235-d3 with glutaraldehyde.
-
Post-fix with osmium tetroxide.
-
Dehydrate the cells through a series of ethanol washes.
-
Embed the cells in resin.
-
Cut ultra-thin sections.
-
Stain the sections with uranyl acetate and lead citrate.
-
Examine the sections using a transmission electron microscope.
Conclusion
NVP-BEZ235-d3 is a potent inducer of autophagy through its dual inhibitory action on the PI3K and mTOR signaling pathways. This technical guide provides a foundational understanding of its mechanism of action, supported by quantitative data and detailed experimental protocols. The provided methodologies and diagrams serve as a valuable resource for researchers in the fields of cancer biology and drug development who are investigating the role of autophagy in cellular responses to targeted therapies. The ability to reliably measure and understand the induction of autophagy by compounds like NVP-BEZ235-d3 is crucial for the development of novel therapeutic strategies.
References
- 1. NVP-BEZ235-induced autophagy as a potential therapeutic approach for multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of autophagy enhances apoptosis induced by the PI3K/AKT/mTor inhibitor NVP-BEZ235 in renal cell carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dual PI3K/mTOR inhibitor NVP-BEZ235 induces cell cycle arrest via autophagy mediated protein degradation of RPL19 in nephroblastoma cell - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of Autophagy as a Strategy to Augment Radiosensitization by the Dual Phosphatidylinositol 3-Kinase/Mammalian Target of Rapamycin Inhibitor NVP-BEZ235 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NVP-BEZ235-induced autophagy as a potential therapeutic approach for multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enhanced Sensitivity to NVP-BEZ235 by Inhibition of p62/SQSTM1 in Human Bladder Cancer KoTCC-1 Cells Both In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. pubcompare.ai [pubcompare.ai]
Pharmacokinetics and pharmacodynamics of NVP-BEZ 235-d3 in vivo
An In-Depth Technical Guide for Researchers and Drug Development Professionals
NVP-BEZ235, a potent dual inhibitor of phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR), has demonstrated significant antitumor activity in a variety of preclinical cancer models.[1][2][3] By targeting two key nodes in a critical cell signaling pathway, NVP-BEZ235 effectively disrupts processes that lead to tumor growth, proliferation, and survival.[4][5][6] This technical guide provides a comprehensive overview of the in vivo pharmacokinetics and pharmacodynamics of NVP-BEZ235, compiled from pivotal preclinical and early clinical studies.
Pharmacokinetics
Pharmacokinetic studies of NVP-BEZ235 have been conducted in both animal models and human clinical trials, revealing dose-proportional increases in exposure, albeit with high inter-individual variability.[7][8] In a phase I study involving patients with advanced solid tumors, oral administration of NVP-BEZ235 resulted in peak plasma concentrations occurring approximately 3 hours after administration.[8] Preclinical studies in mice have also demonstrated the oral bioavailability of NVP-BEZ235, with measurable concentrations in both plasma and brain tissue following administration.
Table 1: Pharmacokinetic Parameters of NVP-BEZ235 in Humans (Single Agent, Day 1)
| Dose (mg) | Cmax (ng/mL, mean ± SE) | AUC0-24 (hr*ng/mL, mean ± SE) | Tmax (hours, median) |
| 200 | 45.2 ± 11.4 | 433.4 ± 96 | 3.8 ± 1.6 |
| 400 | 101.8 ± 22.4 | 741.3 ± 171.2 | 2.5 ± 0.9 |
| 800 | 243.0 ± 52.7 | 2081.5 ± 666.2 | 2.6 ± 0.8 |
Data from a Phase Ib study in patients with advanced solid malignancies.[8]
Pharmacodynamics
The in vivo pharmacodynamic effects of NVP-BEZ235 are characterized by the significant inhibition of the PI3K/Akt/mTOR signaling pathway, leading to potent antitumor activity. This is evidenced by the dose-dependent reduction in the phosphorylation of key downstream effectors such as Akt, S6 ribosomal protein, and 4E-BP1 in tumor tissues.[9][10][11] This target engagement translates to observable anti-cancer effects, including tumor growth inhibition, induction of apoptosis, and cell cycle arrest.[1][12][13]
Table 2: In Vivo Pharmacodynamic Effects of NVP-BEZ235 in Preclinical Cancer Models
| Cancer Model | Animal Model | Dose and Regimen | Key Pharmacodynamic Effects | Reference |
| Renal Cell Carcinoma (786-O and A498 xenografts) | Nude/beige mice | Daily oral gavage for 21 days | Growth arrest; inhibition of Akt and S6 phosphorylation; induction of apoptosis; reduction in tumor cell proliferation.[1] | [1] |
| Gastric Cancer (NCI-N87 xenografts) | Athymic nude mice | 20 or 40 mg/kg/day for 2 weeks | 53% and 70% tumor growth suppression, respectively; dephosphorylation of AKT and S6 protein.[10] | [10] |
| Renal Cell Carcinoma (786-0 and A498 xenografts) | Nude mice | 15 mg/kg daily | Reduced tumor volumes by 75% and 44.6%, respectively; decreased expression of phospho-TAK1, phospho-c-Jun, and phospho-IκB-α.[12] | [12] |
| Glioma (U87 intracranial model) | Male nude mice | 25 mg/kg or 45 mg/kg daily | Extended median survival by 7 and 14 days, respectively.[14] | [14] |
| Thyroid Cancer (K1 and C643 xenografts) | Nude mice | 25 mg/kg/day | Inhibition of tumor growth.[13] | [13] |
| Bladder Cancer (MBT-2 orthotopic model) | C3H/He mice | 40 µM intravesical administration | Significantly lower bladder weights; reduced pAkt, pS6, and p4EBP1 levels in tumor tissues.[11] | [11] |
| Renal Cell Carcinoma (Caki-1 and 786-0 xenografts) | Female nude mice | 30 mg/kg/day for 20 days | Significantly smaller tumor size and weight compared to control.[15] | [15] |
Signaling Pathways and Experimental Workflows
The primary mechanism of action of NVP-BEZ235 is the inhibition of the PI3K/Akt/mTOR signaling cascade, a pathway frequently dysregulated in cancer.[5][16][17] The following diagrams illustrate this pathway and a typical experimental workflow for evaluating the in vivo efficacy of NVP-BEZ235.
Caption: PI3K/Akt/mTOR signaling pathway with NVP-BEZ235 inhibition points.
Caption: General experimental workflow for in vivo efficacy studies of NVP-BEZ235.
Experimental Protocols
The in vivo evaluation of NVP-BEZ235 has been conducted across a range of preclinical models, with standardized methodologies to ensure robust and reproducible data.
Table 3: Common Methodologies for In Vivo Studies with NVP-BEZ235
| Parameter | Description |
| Animal Models | Typically 6- to 8-week-old female athymic nude or nude/beige mice are used. For specific cancer types, other strains like C3H/He mice may be employed.[9][11][14] |
| Tumor Implantation | Cancer cell lines (e.g., U87, 786-O, Caki-1) are injected subcutaneously into the flank of the mice. For certain models, orthotopic or intracranial implantation is performed.[9][14][15] |
| Dosing and Administration | NVP-BEZ235 is commonly administered daily via oral gavage at doses ranging from 15 mg/kg to 45 mg/kg.[12][14][15] |
| Vehicle | A common vehicle for NVP-BEZ235 is a solution of N-methylpyrrolidone (NMP) and polyethylene glycol 300 (PEG300), often in a 1:9 or 10:9 volume ratio.[9][14] |
| Pharmacodynamic Analysis | Tumors are excised at the end of the study or at specific time points after treatment. Tumor lysates are then analyzed by Western blotting for key biomarkers such as phospho-Akt (Ser473), phospho-S6, and total protein levels. Immunohistochemistry (IHC) is also used to assess protein expression and localization within the tumor tissue.[1][9][13] |
Western Blotting Protocol Outline:
-
Excised tumors are homogenized and lysed in a suitable buffer containing protease and phosphatase inhibitors.
-
Protein concentration in the lysates is determined using a standard assay (e.g., BCA).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies against the proteins of interest (e.g., p-Akt, Akt, p-S6, S6, β-actin).
-
After washing, the membrane is incubated with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).
-
The protein bands are visualized using a chemiluminescent substrate and an imaging system.
Conclusion
NVP-BEZ235 demonstrates a robust in vivo profile, characterized by oral bioavailability and potent, dose-dependent inhibition of the PI3K/Akt/mTOR signaling pathway. This translates to significant antitumor efficacy across a range of preclinical cancer models. The data summarized in this guide provide a valuable resource for researchers and drug development professionals working on PI3K/mTOR inhibitors and related cancer therapies. Further investigation into the deuterated form, NVP-BEZ235-d3, may reveal an altered pharmacokinetic profile, potentially enhancing its therapeutic index.
References
- 1. The Efficacy of the Novel Dual PI3-Kinase/mTOR Inhibitor NVP-BEZ235 Compared to Rapamycin in Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NVP-BEZ235, a dual PI3K/mTOR inhibitor, prevents PI3K signaling and inhibits the growth of cancer cells with activating PI3K mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification and characterization of NVP-BEZ235, a new orally available dual phosphatidylinositol 3-kinase/mammalian target of rapamycin inhibitor with potent in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Phase 1/1b dose escalation and expansion study of BEZ235, a dual PI3K/mTOR inhibitor, in patients with advanced solid tumors including patients with advanced breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Phase Ib Study of the Dual PI3K/mTOR Inhibitor Dactolisib (BEZ235) Combined with Everolimus in Patients with Advanced Solid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Dual PI3K/mTOR Inhibitor NVP-BEZ235 Is a Potent Inhibitor of ATM- and DNA-PKCs-Mediated DNA Damage Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Intravesical dual PI3K/mTOR complex 1/2 inhibitor NVP-BEZ235 therapy in an orthotopic bladder cancer model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | NVP-BEZ235 Inhibits Renal Cell Carcinoma by Targeting TAK1 and PI3K/Akt/mTOR Pathways [frontiersin.org]
- 13. NVP-BEZ235 inhibits thyroid cancer growth by p53- dependent/independent p21 upregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. NVP-BEZ235, A Novel Dual PI3K/mTOR Inhibitor, Elicits Multifaceted Antitumor Activities in Human Gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Targeting renal cell carcinoma with NVP-BEZ235, a dual PI3K/mTOR inhibitor, in combination with sorafenib - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
NVP-BEZ235-d3: A Technical Guide to its Role in Overcoming Drug Resistance in Cancer
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acquired resistance to standard-of-care chemotherapeutics and targeted agents remains a paramount challenge in oncology. A key mechanism driving this resistance is the aberrant activation of the phosphoinositide 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (mTOR) signaling pathway. NVP-BEZ235, a potent dual inhibitor of PI3K and mTOR, has emerged as a promising agent to circumvent this resistance. This technical guide provides an in-depth overview of the core principles underlying the action of NVP-BEZ235 in drug-resistant cancers. While the deuterated form, NVP-BEZ235-d3, is specified in the topic, it is crucial to note that its primary role in the available scientific literature is as an internal standard for pharmacokinetic analyses, leveraging the kinetic isotope effect for improved metabolic stability and tracking. This guide will therefore focus on the extensive data available for NVP-BEZ235, with the understanding that NVP-BEZ235-d3 is a critical tool in its preclinical and clinical evaluation. We will delve into its mechanism of action, summarize key quantitative data from preclinical studies, provide detailed experimental protocols for its evaluation, and visualize the complex signaling pathways and experimental workflows.
Introduction: The PI3K/AKT/mTOR Pathway and Drug Resistance
The PI3K/AKT/mTOR signaling cascade is a critical intracellular pathway that governs a wide array of cellular processes, including proliferation, growth, survival, and metabolism.[1][2][3] Hyperactivation of this pathway, often through mutations in key components like PIK3CA or loss of the tumor suppressor PTEN, is a frequent event in a multitude of human cancers.[3] This sustained signaling promotes tumorigenesis and, crucially, contributes to both intrinsic and acquired resistance to various cancer therapies, including chemotherapy, endocrine therapy, and targeted agents.[1][2][3] By providing survival signals that counteract the cytotoxic effects of these drugs, the activated PI3K/AKT/mTOR pathway allows cancer cells to evade apoptosis and continue to proliferate. Therefore, targeting this pathway represents a rational and promising strategy to overcome drug resistance.
NVP-BEZ235: A Dual PI3K/mTOR Inhibitor
NVP-BEZ235 is a synthetic, orally bioavailable imidazo[4,5-c]quinoline derivative that functions as a dual inhibitor of PI3K and mTOR kinases. It competitively binds to the ATP-binding cleft of these enzymes, thereby blocking their catalytic activity.[4] This dual inhibition is critical, as targeting only mTOR can lead to a feedback activation of AKT, thus limiting the therapeutic efficacy. By simultaneously inhibiting both PI3K and mTOR, NVP-BEZ235 provides a more comprehensive and sustained blockade of the pathway.
The Role of NVP-BEZ235-d3
Deuterated drugs are molecules in which one or more hydrogen atoms have been replaced by deuterium, a stable isotope of hydrogen. This substitution can alter the drug's metabolic profile, often leading to a slower rate of metabolism due to the kinetic isotope effect. This can result in a longer plasma half-life, reduced formation of toxic metabolites, and potentially a more favorable safety profile. While these properties are advantageous for therapeutic agents, the available scientific literature on NVP-BEZ235-d3 primarily points to its use as an internal standard in pharmacokinetic studies. Its increased mass and slower metabolism make it an ideal tool for accurately quantifying the concentration of the non-deuterated NVP-BEZ235 in biological samples. There is currently a lack of published evidence to suggest that NVP-BEZ235-d3 possesses superior efficacy in overcoming drug resistance compared to its non-deuterated counterpart.
Mechanism of Action in Overcoming Drug Resistance
NVP-BEZ235 overcomes drug resistance through a multi-pronged approach centered on the inhibition of the PI3K/AKT/mTOR pathway.
-
Inhibition of Proliferation: By blocking PI3K and mTOR, NVP-BEZ235 prevents the phosphorylation of downstream effectors that are crucial for cell cycle progression. This leads to a G0/G1 phase cell cycle arrest, thereby halting the proliferation of drug-resistant cancer cells.[5]
-
Induction of Apoptosis: The PI3K/AKT/mTOR pathway promotes cell survival by inhibiting pro-apoptotic proteins and activating anti-apoptotic factors. NVP-BEZ235-mediated inhibition of this pathway tips the balance towards apoptosis, leading to the programmed cell death of resistant cancer cells. This is often evidenced by the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2.[5]
-
Downregulation of Key Signaling Nodes: NVP-BEZ235 effectively reduces the phosphorylation levels of key signaling molecules within the pathway, including AKT, mTOR, and their downstream targets such as p70S6K and 4E-BP1.[4][5] This comprehensive shutdown of the pro-survival signaling cascade is fundamental to its ability to resensitize cancer cells to other therapies.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies investigating the efficacy of NVP-BEZ235 in overcoming drug resistance in various cancer models.
Table 1: In Vitro Efficacy of NVP-BEZ235 in Drug-Resistant Cancer Cell Lines
| Cell Line | Cancer Type | Resistance To | NVP-BEZ235 IC50 | Combination Effect | Reference |
| K562/A | Chronic Myelogenous Leukemia | Doxorubicin | Significantly decreased viability at 25-1600 nM | Reverses Doxorubicin resistance | [5] |
| H1975 | Non-Small Cell Lung Cancer | Gefitinib | Effective growth inhibition | Overcomes Gefitinib resistance | [4] |
| A549/DDP | Non-Small Cell Lung Cancer | Cisplatin | 0.15 µg/ml (in combination) | Synergistic with Cisplatin | [6] |
| T24R2 | Bladder Cancer | Cisplatin | IC50 reduced by 5.6-fold in combination | Synergistic with Cisplatin | [7] |
| C4-2AT6 | Castration-Resistant Prostate Cancer | Docetaxel | Dose-dependent inhibition of p-Akt | Synergistic with Docetaxel | [8] |
Table 2: In Vivo Efficacy of NVP-BEZ235 in Drug-Resistant Xenograft Models
| Xenograft Model | Cancer Type | Resistance To | NVP-BEZ235 Treatment | Outcome | Reference |
| BT474 H1047R | Breast Cancer | Trastuzumab | Potent antitumor activity | Inhibited PI3K signaling and tumor growth | [9] |
| C4-2AT6 | Castration-Resistant Prostate Cancer | Docetaxel | 40 mg/kg with Docetaxel (4 mg/kg) | Greater tumor growth inhibition than monotherapy | [8] |
| SNU16 | Gastric Cancer | Nab-paclitaxel | Combination therapy | 97% net tumor growth inhibition | [10] |
| 8505C | Anaplastic Thyroid Cancer | - | 50 mg/kg daily | Retarded tumor growth | [11] |
| Colorectal Cancer GEMM | Colorectal Cancer | - | In vivo treatment | 43% decrease in tumor size | [12] |
Table 3: Effects of NVP-BEZ235 on Cell Cycle and Apoptosis in Drug-Resistant Cells
| Cell Line | Effect on Cell Cycle | Effect on Apoptosis | Reference |
| K562/A | G0/G1 arrest (52.97±0.47% vs 36.17±2.31% in control) | Increased apoptosis (12.97±0.91% vs 7.37±0.42% in control) | [5] |
| CA46 and RAJI (Burkitt Lymphoma) | G0/G1 arrest | Increased late apoptosis | [4] |
| T24R2 | S phase arrest in combination with Cisplatin | Increased sub-G1 population in combination | [7] |
| K562 and KBM7R (CML) | G1/G0 arrest | Increased late apoptosis | [13] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the efficacy of NVP-BEZ235 in overcoming drug resistance.
Cell Viability Assay (MTT/CCK-8)
This assay is used to assess the effect of NVP-BEZ235 on the proliferation and viability of cancer cells.
-
Cell Seeding: Plate cancer cells (e.g., 1 x 10^4 cells/well) in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of NVP-BEZ235 (e.g., 1 nM to 1000 nM) and/or the drug to which they are resistant for 24, 48, or 72 hours.[4] A DMSO control should be included.
-
Reagent Addition: Add MTT or CCK-8 reagent to each well and incubate for a specified period (e.g., 4 hours for MTT).[4]
-
Measurement: For MTT, solubilize the formazan crystals with a solvent (e.g., DMSO) and measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. For CCK-8, directly measure the absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).
Western Blot Analysis
This technique is used to detect changes in the expression and phosphorylation of proteins in the PI3K/AKT/mTOR pathway.
-
Cell Lysis: Treat cells with NVP-BEZ235 for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.
-
Antibody Incubation: Block the membrane and then incubate with primary antibodies against total and phosphorylated forms of key proteins (e.g., AKT (Ser473, Thr308), mTOR (Ser2448), p70S6K (Thr389), 4E-BP1 (Thr37/46)).[5][14] A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Detection: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities to determine the relative changes in protein expression and phosphorylation.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the effect of NVP-BEZ235 on the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Fixation: Treat cells with NVP-BEZ235 for the desired time, then harvest and fix the cells in cold 70% ethanol.
-
Staining: Resuspend the fixed cells in a solution containing a DNA-staining dye (e.g., propidium iodide) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content of the cells will determine their phase in the cell cycle (G0/G1, S, G2/M).
-
Data Analysis: Analyze the flow cytometry data to quantify the percentage of cells in each phase of the cell cycle.
Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)
This assay quantifies the number of apoptotic and necrotic cells following treatment with NVP-BEZ235.
-
Cell Treatment: Treat cells with NVP-BEZ235 for the desired duration.
-
Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cells and incubate in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both stains.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
In Vivo Xenograft Studies
These studies are crucial for evaluating the antitumor efficacy of NVP-BEZ235 in a living organism.
-
Cell Implantation: Subcutaneously or orthotopically inject drug-resistant cancer cells into immunocompromised mice (e.g., nude mice).
-
Tumor Growth and Treatment: Once tumors reach a palpable size, randomize the mice into treatment groups (e.g., vehicle control, NVP-BEZ235 alone, resistant drug alone, combination). Administer NVP-BEZ235 orally at a specified dose and schedule (e.g., 40 mg/kg daily).[15]
-
Tumor Measurement: Measure tumor volume regularly using calipers.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, western blotting, immunohistochemistry).
-
Data Analysis: Plot tumor growth curves and perform statistical analysis to determine the significance of the treatment effects.
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: PI3K/AKT/mTOR Signaling Pathway and the inhibitory action of NVP-BEZ235.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The dual PI3K/mTOR inhibitor NVP-BEZ235 inhibits proliferation and induces apoptosis of burkitt lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. youtube.com [youtube.com]
- 7. NVP-BEZ235, a dual PI3K/mTOR inhibitor synergistically potentiates the antitumor effects of cisplatin in bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. The dual PI3K/mTOR inhibitor NVP-BEZ235 enhances nab-paclitaxel antitumor response in experimental gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 12. The Dual PI3K/mTOR Inhibitor NVP-BEZ235 Induces Tumor Regression in a Genetically Engineered Mouse Model of PIK3CA Wild-Type Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Efficacy of the dual PI3K and mTOR inhibitor NVP-BEZ235 in combination with imatinib mesylate against chronic myelogenous leukemia cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Targeting of PI3K/AKT/mTOR pathway to inhibit T cell activation and prevent graft-versus-host disease development - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Xenograft tumor model [bio-protocol.org]
NVP-BEZ235-d3 in Glioblastoma Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glioblastoma (GBM) remains one of the most aggressive and challenging primary brain tumors to treat.[1][2] The standard of care, which includes maximal surgical resection followed by radiation and chemotherapy with temozolomide (TMZ), offers limited survival benefits, underscoring the urgent need for novel therapeutic strategies.[1][3] A hallmark of glioblastoma is the frequent dysregulation of the phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway, which is constitutively activated in approximately 88% of GBM tumors.[4][5][6] This pathway is a critical regulator of cell proliferation, growth, survival, and metabolism, making it a compelling target for therapeutic intervention.[4][7][8][9]
NVP-BEZ235, also known as dactolisib, is a potent, orally bioavailable dual inhibitor that targets both PI3K and mTOR kinases.[10] Its deuterated form, NVP-BEZ235-d3, is often used as an internal standard in pharmacokinetic studies. This guide provides an in-depth technical overview of NVP-BEZ235's mechanism of action, its preclinical efficacy in glioblastoma models, and detailed experimental protocols for its investigation.
Mechanism of Action: Dual Inhibition of the PI3K/mTOR Pathway
NVP-BEZ235 is an imidazo[4,5-c]quinoline derivative that acts as a pan-class I PI3K inhibitor and also targets mTORC1 and mTORC2.[10] The PI3K/Akt/mTOR pathway is a central signaling cascade that integrates signals from growth factors and nutrients to regulate key cellular processes. In glioblastoma, this pathway is often hyperactivated due to mutations in genes such as PTEN, PIK3CA, and amplification of receptor tyrosine kinases like EGFR.[2][4]
By simultaneously inhibiting both PI3K and mTOR, NVP-BEZ235 offers a more comprehensive blockade of this critical signaling network compared to agents that target only a single component. This dual inhibition leads to a multifaceted anti-tumor response in glioblastoma cells.
dot
References
- 1. The dual PI3K/mTOR inhibitor dactolisib elicits anti-tumor activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. The dual PI3K/mTOR inhibitor dactolisib elicits anti-tumor activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PI3K/Akt/mTOR signaling pathway and targeted therapy for glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. PI3K Pathway Inhibition with NVP-BEZ235 Hinders Glycolytic Metabolism in Glioblastoma Multiforme Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] PI3K/Akt/mTOR signaling pathway and targeted therapy for glioblastoma | Semantic Scholar [semanticscholar.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. academic.oup.com [academic.oup.com]
- 10. medchemexpress.com [medchemexpress.com]
NVP-BEZ235-d3 in Breast Cancer Cell Lines: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
NVP-BEZ235 is a potent dual inhibitor of phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR), two key protein kinases in a signaling pathway frequently deregulated in cancer.[1][2][3] Its deuterated form, NVP-BEZ235-d3, serves as a stable isotope-labeled internal standard for the accurate quantification of NVP-BEZ235 in biological matrices during pharmacokinetic and pharmacodynamic studies. This guide focuses on the application and effects of the active compound, NVP-BEZ235, in breast cancer cell lines, drawing from extensive preclinical research.
NVP-BEZ235 has demonstrated significant anti-proliferative and pro-apoptotic activity across a range of breast cancer cell lines.[1][4] Its efficacy is particularly noted in cell lines harboring PIK3CA mutations or HER2 amplification.[4][5] The compound effectively inhibits the PI3K/Akt/mTOR signaling cascade, leading to cell cycle arrest, induction of apoptosis, and suppression of tumor growth.[6][7][8]
Mechanism of Action: Dual Inhibition of PI3K and mTOR
NVP-BEZ235 targets the ATP-binding cleft of both PI3K and mTOR kinases, thereby blocking the downstream signaling pathway that is crucial for cell growth, proliferation, and survival.[3] This dual inhibition prevents the feedback activation of PI3K signaling that can occur with mTOR-only inhibitors.[7] By inhibiting this pathway, NVP-BEZ235 leads to the dephosphorylation of key downstream effectors including Akt, S6 ribosomal protein, and 4E-BP1.[1][6]
Caption: NVP-BEZ235 inhibits the PI3K/mTOR signaling pathway.
Quantitative Data Summary
The following tables summarize the quantitative effects of NVP-BEZ235 on various breast cancer cell lines as reported in the literature.
Table 1: Anti-proliferative Activity of NVP-BEZ235 in Breast Cancer Cell Lines
| Cell Line | Subtype | PIK3CA Status | HER2 Status | GI50 (nM) | Reference |
| MCF-7 | Luminal A | E545K Mutant | Negative | Low nM range | [4] |
| MDA-MB-231 | Triple-Negative | Wild-Type | Negative | Low nM range | [4] |
| BT-474 | Luminal B | K111N Mutant | Amplified | Low nM range | [1] |
| MDA-MB-361 | Luminal B | H1047R Mutant | Amplified | Low nM range | [4] |
| SK-BR-3 | HER2+ | Wild-Type | Amplified | Low nM range | [4] |
| T47D | Luminal A | H1047R Mutant | Negative | Low nM range | [4] |
GI50 values are generally reported in the low nanomolar range, indicating potent growth inhibition.
Table 2: Induction of Apoptosis and Cell Cycle Arrest by NVP-BEZ235
| Cell Line | Effect on Apoptosis | Effect on Cell Cycle | Concentration (nM) | Time (h) | Reference |
| MCF-7 | Induction of PARP and caspase-7 cleavage | G1 arrest | 500 | 48 | [4][7] |
| MDA-MB-361 | Induction of PARP and caspase-7 cleavage | Not specified | 500 | 48 | [4] |
| MDA-MB-231 | No significant apoptosis | G1 arrest | 100 | 24 | [6][7] |
| BT-474 | Induction of apoptosis | G1 arrest | 25-50 | 72 | [8] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Viability and Growth Inhibition Assay
References
- 1. NVP-BEZ235, a dual PI3K/mTOR inhibitor, prevents PI3K signaling and inhibits the growth of cancer cells with activating PI3K mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activity of a novel, dual PI3-kinase/mTor inhibitor NVP-BEZ235 against primary human pancreatic cancers grown as orthotopic xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification and characterization of NVP-BEZ235, a new orally available dual phosphatidylinositol 3-kinase/mammalian target of rapamycin inhibitor with potent in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical Pharmacokinetics of the Novel Combination of BEZ235, PI3K/mTOR Inhibitor, and Everolimus, mTOR Inhibitor: Phase I Clinical Studies and Non-clinical Mechanistic Assessment | Semantic Scholar [semanticscholar.org]
- 5. Frontiers | NVP-BEZ235 Inhibits Renal Cell Carcinoma by Targeting TAK1 and PI3K/Akt/mTOR Pathways [frontiersin.org]
- 6. Novel PI3K and mTOR Inhibitor NVP-BEZ235 Radiosensitizes Breast Cancer Cell Lines under Normoxic and Hypoxic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Dual PI3K/mTOR Inhibitor NVP-BEZ235 Is a Potent Inhibitor of ATM- and DNA-PKCs-Mediated DNA Damage Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Utility of a PI3K/mTOR inhibitor (NVP-BEZ235) for thyroid cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
NVP-BEZ235-d3: A Technical Guide to its Anti-Angiogenic Properties
For Researchers, Scientists, and Drug Development Professionals
NVP-BEZ235, a potent dual phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) inhibitor, has demonstrated significant anti-tumor activities, which are complemented by its profound anti-angiogenic effects. This guide provides an in-depth overview of the mechanisms, experimental validation, and signaling pathways associated with the anti-angiogenic properties of NVP-BEZ235. The deuterated form, NVP-BEZ235-d3, is often utilized in pharmacokinetic studies, and its mechanism of action is considered identical to the parent compound.
Core Mechanism of Anti-Angiogenesis
NVP-BEZ235 exerts its anti-angiogenic effects by directly targeting the PI3K/Akt/mTOR signaling cascade, a critical pathway for endothelial cell proliferation, migration, and survival, as well as for the production of pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF).[1][2][3] By inhibiting both PI3K and mTOR, NVP-BEZ235 effectively shuts down this pathway, leading to a reduction in tumor-induced angiogenesis.[1]
The downstream effects of this inhibition include the downregulation of Hypoxia-Inducible Factor 1-alpha (HIF-1α), a key transcription factor for VEGF.[1] This leads to decreased VEGF secretion by tumor cells, thereby reducing the stimulation of endothelial cells.[2] Furthermore, NVP-BEZ235 has been shown to inhibit the phosphorylation of 4E-binding protein 1 (4EBP1), which in turn downregulates the expression of cyclin D1, a crucial regulator of cell cycle progression in endothelial cells.[4][5]
Quantitative Data on Anti-Angiogenic Effects
The anti-angiogenic efficacy of NVP-BEZ235 has been quantified in various in vitro and in vivo models.
| Assay Type | Cell Line/Model | Key Findings | Reference |
| In Vitro | |||
| Cell Viability | Human Retinal Microvascular Endothelial Cells (HRMECs) | IC50 of 9.039 nM | [5] |
| Tube Formation | Human Umbilical Vein Endothelial Cells (HUVECs) | Significantly abrogated at 100 nM | [1] |
| Human Retinal Microvascular Endothelial Cells (HRMECs) | Significantly hindered at 10 nM | [4] | |
| Cell Migration | Human Umbilical Vein Endothelial Cells (HUVECs) | Inhibited migration on vitronectin | [1] |
| Cell Cycle Arrest | Human Umbilical Vein Endothelial Cells (HUVECs) & HRMECs | Increased percentage of cells in G0/G1 phase at 10 nM | [5] |
| In Vivo | |||
| Microvessel Density (MVD) | Genetically Engineered Mouse Model of Colorectal Cancer | 75% decrease in MVD after 28 days of treatment | [6] |
| HER2+ Breast Cancer Xenografts | Significant decrease in MVD (CD31 positive) | [1] | |
| Matrigel Plug Assay | Mice with high VEGF concentrations | Significantly decreased vessel number and luminal space with 40 mg/kg NVP-BEZ235 | [7] |
| Retinal Neovascularization | Oxygen-Induced Retinopathy (OIR) Mouse Model | Substantially decreased neovascularization and improved vascular organization | [5] |
Signaling Pathway Visualization
The following diagram illustrates the primary signaling pathway targeted by NVP-BEZ235 to exert its anti-angiogenic effects.
Caption: NVP-BEZ235 inhibits PI3K and mTOR, blocking downstream pro-angiogenic signaling.
Experimental Protocols
Below are generalized methodologies for key experiments used to evaluate the anti-angiogenic properties of NVP-BEZ235, based on descriptions in the cited literature.
In Vitro Endothelial Tube Formation Assay
Objective: To assess the ability of endothelial cells to form capillary-like structures in vitro, a key step in angiogenesis, and the inhibitory effect of NVP-BEZ235.
Methodology:
-
Preparation of Matrigel: Thaw Matrigel on ice and coat the wells of a 96-well plate. Allow the Matrigel to solidify by incubating at 37°C for 30-60 minutes.
-
Cell Seeding: Seed endothelial cells (e.g., HUVECs) onto the Matrigel-coated wells in the presence of varying concentrations of NVP-BEZ235-d3 or a vehicle control.
-
Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for a period of 4-18 hours.
-
Visualization and Quantification: Observe the formation of tube-like structures using a microscope. Capture images and quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software (e.g., ImageJ).[4]
In Vivo Matrigel Plug Assay
Objective: To evaluate the effect of NVP-BEZ235 on neovascularization in a living organism.
Methodology:
-
Preparation of Matrigel Plugs: Mix Matrigel with pro-angiogenic factors such as VEGF and bFGF, with or without NVP-BEZ235-d3.
-
Implantation: Inject the Matrigel mixture subcutaneously into mice.
-
Treatment: Administer NVP-BEZ235-d3 or a vehicle control to the mice systemically (e.g., orally) for a specified duration.[7]
-
Excision and Analysis: After a set period (e.g., 10 days), excise the Matrigel plugs.[7]
-
Quantification of Angiogenesis: Analyze the vascularization of the plugs by:
-
Hemoglobin Content: Measure the amount of hemoglobin in the plugs as an indicator of blood vessel formation.
-
Immunohistochemistry: Stain sections of the plugs for endothelial cell markers like CD31 to visualize and quantify blood vessels.[7]
-
Caption: Workflow for the in vivo Matrigel plug angiogenesis assay.
Immunohistochemical Analysis of Microvessel Density
Objective: To quantify the density of blood vessels within tumor tissue following treatment with NVP-BEZ235.
Methodology:
-
Tissue Preparation: Collect tumor tissues from NVP-BEZ235-d3 treated and control animals. Fix the tissues in formalin and embed them in paraffin.
-
Sectioning: Cut thin sections (e.g., 5-10 µm) of the paraffin-embedded tumors and mount them on slides.
-
Immunostaining:
-
Deparaffinize and rehydrate the tissue sections.
-
Perform antigen retrieval to unmask the target antigen.
-
Incubate the sections with a primary antibody against an endothelial cell marker (e.g., CD31).
-
Incubate with a labeled secondary antibody.
-
Develop the signal using a suitable substrate-chromogen system.
-
-
Microscopy and Quantification:
-
Examine the stained slides under a microscope.
-
Identify areas of high vascularization ("hot spots").
-
Count the number of microvessels in several high-power fields. Microvessel density (MVD) is expressed as the average number of vessels per field.[1]
-
This technical guide summarizes the key anti-angiogenic properties of NVP-BEZ235, providing a foundation for researchers and drug development professionals working on novel cancer therapeutics. The dual inhibition of PI3K and mTOR presents a robust strategy for targeting tumor growth by disrupting the essential process of angiogenesis.
References
- 1. Anti-tumor efficacy of BEZ235 is complemented by its anti-angiogenic effects via downregulation of PI3K-mTOR-HIF1alpha signaling in HER2-defined breast cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NVP-BEZ235, A Novel Dual PI3K/mTOR Inhibitor, Elicits Multifaceted Antitumor Activities in Human Gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PI3K/AKT/mTOR Pathway in Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Retinal Neovascularization by BEZ235: Targeting the Akt/4EBP1/Cyclin D1 Pathway in Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. The Dual PI3K/mTOR Inhibitor NVP-BEZ235 Induces Tumor Regression in a Genetically Engineered Mouse Model of PIK3CA Wild-Type Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
NVP-BEZ235-d3 as a Radiosensitizer in Cancer Therapy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
NVP-BEZ235, a potent dual inhibitor of phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR), has emerged as a promising radiosensitizer for various cancer types. This technical guide provides an in-depth overview of the preclinical evidence supporting the use of NVP-BEZ235-d3 (a deuterated form of NVP-BEZ235) in combination with radiation therapy. By targeting the PI3K/Akt/mTOR signaling cascade, NVP-BEZ235 disrupts critical cellular processes, including DNA damage repair, cell cycle progression, and survival pathways, thereby enhancing the cytotoxic effects of ionizing radiation. This document summarizes key quantitative data, details common experimental protocols, and visualizes the underlying molecular mechanisms and experimental workflows.
Mechanism of Action: Dual Inhibition of PI3K/mTOR and DNA Damage Response
NVP-BEZ235 exerts its radiosensitizing effects primarily through the dual inhibition of the PI3K and mTOR kinases. This action disrupts the downstream signaling of the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in cancer and contributes to radioresistance.[1][2] Furthermore, NVP-BEZ235 has been shown to directly inhibit key proteins in the DNA damage response (DDR) pathway, namely DNA-dependent protein kinase catalytic subunit (DNA-PKcs) and ataxia-telangiectasia mutated (ATM).[3][4][5][6]
The key mechanisms include:
-
Inhibition of DNA Double-Strand Break (DSB) Repair: NVP-BEZ235 significantly impairs the repair of radiation-induced DSBs.[1][3] It particularly affects the non-homologous end joining (NHEJ) pathway by inhibiting the autophosphorylation of DNA-PKcs at serine 2056.[1] This leads to a persistence of DNA damage, as evidenced by an increase in residual γH2AX foci.[1][2]
-
Cell Cycle Arrest: The compound induces a G1 phase cell cycle arrest, which makes cells more susceptible to radiation, as the primary DNA repair mechanism in G1 (NHEJ) is inhibited.[1]
-
Abrogation of Pro-Survival Signaling: By inhibiting the PI3K/Akt/mTOR pathway, NVP-BEZ235 downregulates signals that promote cell survival and proliferation following radiation exposure.[2][7]
The following diagram illustrates the central role of NVP-BEZ235 in inhibiting these critical pathways.
Quantitative Data Summary
The efficacy of NVP-BEZ235 as a radiosensitizer has been quantified in numerous preclinical studies. The tables below summarize key findings across different cancer types.
Table 1: In Vitro Radiosensitizing Effects of NVP-BEZ235
| Cancer Type | Cell Line(s) | NVP-BEZ235 Conc. | Radiation Dose | Key Findings | Reference(s) |
| HNSCC | UM-SCC-11b, UM-SCC-47, etc. | 50 nM | 2 Gy | Strongly increased radiosensitivity, suppressed DSB repair in G1 phase. | [1] |
| Breast Cancer | MDA-MB-231, MCF-7 | Not Specified | Not Specified | Radiosensitized cells under normoxic and hypoxic conditions. | [2] |
| Glioblastoma | U87-vIII, GBM9 | Not Specified | 10 Gy (in vivo) | Potently inhibited DNA-PKcs and ATM, attenuated DSB repair. | [3] |
| NSCLC (Cisplatin-Resistant) | H460-Luc2 (CDDP-R) | 50 nM | 0-6 Gy | Enhanced radiosensitivity (DER=1.5). | [7] |
| Prostate Cancer | PC3, DU145 | Not Specified | Not Specified | Radiosensitized cells under normoxic and hypoxic conditions. | [8] |
HNSCC: Head and Neck Squamous Cell Carcinoma; NSCLC: Non-Small Cell Lung Carcinoma; DER: Dose Enhancement Ratio.
Table 2: In Vivo Radiosensitizing Effects of NVP-BEZ235
| Cancer Type | Animal Model | NVP-BEZ235 Dose | Radiation Schedule | Key Findings | Reference(s) |
| Glioblastoma | Nude mice with U87-vIII xenografts | Not Specified | Combined with IR | Striking tumor radiosensitization, extended survival. | [3][5][6] |
| NSCLC (Cisplatin-Resistant) | Mouse xenograft model | Not Specified | Combined with RT | Dramatic tumor growth delay. | [7][9] |
| Prostate Cancer | Mice with PC3 xenografts | Not Specified | Combined with RT | Enhanced efficacy of radiation therapy without intestinal toxicity. | [8] |
IR: Ionizing Radiation; RT: Radiation Therapy.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. The following sections outline the core experimental protocols used to evaluate NVP-BEZ235 as a radiosensitizer.
Cell Culture and Reagents
-
Cell Lines: A variety of human cancer cell lines have been used, including but not limited to HNSCC (e.g., UM-SCC-11b, UT-SCC-33), breast cancer (e.g., MDA-MB-231, MCF-7), glioblastoma (e.g., U87-vIII), and NSCLC (e.g., H460-Luc2).[1][2][3][7]
-
NVP-BEZ235-d3 Preparation: NVP-BEZ235 is typically dissolved in DMSO to create a stock solution and then diluted in cell culture medium to the desired final concentration (e.g., 50 nM).[1][7]
Clonogenic Survival Assay
This assay is the gold standard for determining cell reproductive viability after treatment with ionizing radiation.
-
Cell Seeding: Cells are seeded into 6-well plates at a density that will yield approximately 50-100 colonies per well after treatment. The number of cells seeded is adjusted based on the expected toxicity of the treatment.
-
Drug Treatment: Cells are pre-treated with NVP-BEZ235 (e.g., 50 nM) for a specified duration (e.g., 2 to 24 hours) before irradiation.[1][7]
-
Irradiation: Cells are irradiated with single doses of X-rays (e.g., 0, 2, 4, 6 Gy).
-
Incubation: Following treatment, cells are incubated for 10-14 days to allow for colony formation.
-
Staining and Counting: Colonies are fixed with methanol and stained with crystal violet. Colonies containing at least 50 cells are counted.
-
Data Analysis: The surviving fraction is calculated for each dose and treatment condition, and survival curves are generated. The dose enhancement ratio (DER) can be calculated to quantify the radiosensitizing effect.
The workflow for a typical clonogenic assay is depicted below.
Western Blot Analysis
Western blotting is used to assess the impact of NVP-BEZ235 on the phosphorylation status of key proteins in the PI3K/Akt/mTOR and DDR pathways.
-
Cell Lysis: Cells are treated with NVP-BEZ235 and/or radiation, then lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., phospho-Akt (Ser473), phospho-mTOR, phospho-DNA-PKcs (S2056), γH2AX) and loading controls (e.g., β-actin).
-
Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Studies
Animal models are essential for evaluating the in vivo efficacy and potential toxicity of NVP-BEZ235 as a radiosensitizer.
-
Tumor Implantation: Human cancer cells are subcutaneously or orthotopically implanted into immunocompromised mice (e.g., nude mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are randomized into treatment groups (e.g., vehicle control, NVP-BEZ235 alone, radiation alone, NVP-BEZ235 + radiation). NVP-BEZ235 is typically administered via oral gavage. Radiation is delivered locally to the tumor.
-
Monitoring: Tumor volume and mouse body weight are monitored regularly.
-
Endpoint Analysis: At the end of the study, tumors are excised for immunohistochemical analysis of biomarkers (e.g., proliferation markers, apoptosis markers, DNA damage markers). Survival analysis may also be performed.
Signaling Pathway Visualization
The following diagram provides a more detailed view of the PI3K/Akt/mTOR signaling pathway and the points of inhibition by NVP-BEZ235.
Conclusion and Future Directions
NVP-BEZ235-d3 has demonstrated significant potential as a radiosensitizer in a variety of preclinical cancer models. Its dual-targeting mechanism, which incapacitates both the pro-survival PI3K/Akt/mTOR pathway and the critical DNA damage response machinery, provides a strong rationale for its clinical investigation in combination with radiotherapy. Future research should focus on identifying predictive biomarkers of response to NVP-BEZ235-mediated radiosensitization and optimizing treatment schedules to maximize therapeutic gain while minimizing toxicity. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this promising compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Novel PI3K and mTOR Inhibitor NVP-BEZ235 Radiosensitizes Breast Cancer Cell Lines under Normoxic and Hypoxic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of DNA Double-Strand Break Repair by the Dual PI3K/mTOR Inhibitor NVP-BEZ235 as a Strategy for Radiosensitization of Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Dual PI3K/mTOR Inhibitor NVP-BEZ235 Is a Potent Inhibitor of ATM- and DNA-PKCs-Mediated DNA Damage Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 6. aacrjournals.org [aacrjournals.org]
- 7. NVP-BEZ-235 enhances radiosensitization via blockade of the PI3K/mTOR pathway in cisplatin-resistant non-small cell lung carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. NVP-BEZ-235 enhances radiosensitization via blockade of the PI3K/mTOR pathway in cisplatin-resistant non-small cell lung carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for NVP-BEZ235-d3 Cell Culture Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
NVP-BEZ235 is a potent and selective dual inhibitor of phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR).[1][2][3][4] By targeting both PI3K and mTOR, NVP-BEZ235 effectively blocks the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in various human cancers, playing a critical role in cell proliferation, survival, and metabolism.[4][5][6] These application notes provide a comprehensive guide for the use of NVP-BEZ235-d3 in cell culture, including detailed protocols for treatment and subsequent analysis. NVP-BEZ235 has been shown to induce cell cycle arrest, apoptosis, and autophagy in a variety of cancer cell lines.[5][6][7][8]
The deuterated form, NVP-BEZ235-d3, is often used in pharmacokinetic studies to differentiate it from the non-deuterated form. For in vitro cell culture experiments, its biological activity is considered equivalent to NVP-BEZ235.
Mechanism of Action
NVP-BEZ235 functions as an ATP-competitive inhibitor, binding to the ATP-binding cleft of both PI3K and mTOR kinases.[3][4] This dual inhibition leads to the suppression of downstream signaling effectors, including the phosphorylation of Akt, S6 ribosomal protein (S6), and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).[6][9] The inhibition of this pathway can result in a G1 phase cell cycle arrest and induction of apoptosis.[4][5][6][7]
Data Presentation
The following table summarizes the effective concentrations of NVP-BEZ235 in various cancer cell lines as reported in the literature. These values can serve as a starting point for designing experiments.
| Cell Line | Cancer Type | Assay | Effective Concentration (IC50/EC50) | Reference |
| U87MG | Glioblastoma | Cell Proliferation | Low nM range | [6] |
| 786-O | Renal Cell Carcinoma | Cell Proliferation | Not specified, used at 10-1000 nM | [10] |
| A498 | Renal Cell Carcinoma | Cell Proliferation | Not specified, used at 10-1000 nM | [10] |
| K562 | Chronic Myelogenous Leukemia | Cell Proliferation | 0.37 ± 0.21 µM (48h) | [11] |
| KBM7R | Chronic Myelogenous Leukemia | Cell Proliferation | 0.43 ± 0.27 µM (48h) | [11] |
| DU145 | Prostate Cancer | Colony Formation | 6.10–53.82 nM | [12] |
| LNCaP | Prostate Cancer | Colony Formation | 6.10–53.82 nM | [12] |
| G401 | Nephroblastoma | Cell Viability (CCK-8) | Dose-dependent inhibition (25-500 nM) | [8] |
| BT474 | Breast Cancer | Cell Proliferation | Not specified, potent antitumor activity | [9] |
Experimental Protocols
Preparation of NVP-BEZ235-d3 Stock Solution
Materials:
-
NVP-BEZ235-d3 powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
Protocol:
-
NVP-BEZ235 is poorly soluble in water and ethanol but can be dissolved in DMSO.[3]
-
To prepare a 10 mM stock solution, dissolve the NVP-BEZ235-d3 powder in an appropriate volume of DMSO. For example, for 5 mg of NVP-BEZ235 (MW: ~469.5 g/mol ), add 1.065 mL of DMSO.[3] Gentle warming may be required to fully dissolve the compound.[3]
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[3]
-
Store the stock solution at -20°C for up to 3 months. For longer-term storage, -80°C is recommended.[3]
General Cell Culture Treatment Protocol
This protocol provides a general workflow for treating adherent cancer cells with NVP-BEZ235-d3.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
NVP-BEZ235-d3 stock solution (10 mM in DMSO)
-
Sterile multi-well plates (e.g., 6-well, 12-well, or 96-well)
-
Vehicle control (DMSO)
Protocol:
-
Cell Seeding: Seed cells into the appropriate multi-well plates at a density that will ensure they are in the exponential growth phase at the time of treatment and do not reach confluency by the end of the experiment.
-
Cell Adherence: Incubate the cells for 24 hours at 37°C in a 5% CO₂ incubator to allow for proper attachment.
-
Preparation of Working Solutions:
-
Thaw the NVP-BEZ235-d3 stock solution.
-
Prepare serial dilutions of NVP-BEZ235-d3 in complete cell culture medium to achieve the desired final concentrations. A common starting range for a dose-response experiment is 10 nM to 1000 nM.[10]
-
Important: Prepare a vehicle control using the same final concentration of DMSO as in the highest concentration of NVP-BEZ235-d3 treatment.
-
-
Cell Treatment:
-
Carefully remove the existing medium from the cells.
-
Add the prepared medium containing the different concentrations of NVP-BEZ235-d3 or the vehicle control to the respective wells.
-
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours), depending on the specific assay.[10][11]
-
Downstream Analysis: Following incubation, proceed with the desired experimental assays.
Cell Viability Assay (MTT/MTS Assay)
This assay measures the metabolic activity of cells, which is indicative of cell viability.
Protocol:
-
Seed cells in a 96-well plate and treat with a range of NVP-BEZ235-d3 concentrations as described in the general protocol.
-
After the desired incubation period (e.g., 48 or 72 hours), add the MTT or MTS reagent to each well according to the manufacturer's instructions.
-
Incubate the plate for 1-4 hours at 37°C.
-
If using MTT, add the solubilization solution.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.
Western Blot Analysis of PI3K/Akt/mTOR Pathway Inhibition
This protocol is for assessing the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway.
Protocol:
-
Seed cells in 6-well plates and treat with NVP-BEZ235-d3 (e.g., 100 nM) for a shorter duration, such as 1-24 hours, to observe signaling changes.[1][3]
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Collect the cell lysates and centrifuge to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:
-
Phospho-Akt (Ser473)
-
Total Akt
-
Phospho-S6 Ribosomal Protein
-
Total S6 Ribosomal Protein
-
Phospho-4E-BP1
-
Total 4E-BP1
-
β-actin or GAPDH (as a loading control)
-
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Cell Cycle Analysis by Flow Cytometry
This protocol is to determine the effect of NVP-BEZ235-d3 on cell cycle distribution.
Protocol:
-
Treat cells in 6-well plates with NVP-BEZ235-d3 (e.g., 100 nM and 500 nM) for 24 or 48 hours.[10]
-
Cell Harvesting: Collect both adherent and floating cells.
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight or for at least 2 hours.
-
Staining:
-
Centrifuge the fixed cells to remove the ethanol.
-
Wash the cells with PBS.
-
Resuspend the cells in a staining solution containing propidium iodide (PI) and RNase A.
-
-
Analysis: Analyze the cell cycle distribution using a flow cytometer. NVP-BEZ235 has been reported to cause G1 or G2/M arrest depending on the cell line.[6][8][10]
Conclusion
NVP-BEZ235-d3 is a valuable tool for investigating the role of the PI3K/mTOR pathway in cancer biology. The protocols outlined above provide a framework for conducting in vitro studies to assess its effects on cell viability, signaling pathways, and cell cycle progression. It is crucial to optimize these protocols for each specific cell line and experimental setup. Careful consideration of treatment concentrations and durations is necessary for obtaining reliable and reproducible results.
References
- 1. The Dual PI3K/mTOR Inhibitor NVP-BEZ235 Is a Potent Inhibitor of ATM- and DNA-PKCs-Mediated DNA Damage Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The dual PI3K/mTOR inhibitor NVP-BEZ235 is a potent inhibitor of ATM- and DNA-PKCs-mediated DNA damage responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NVP-BEZ235 | Cell Signaling Technology [cellsignal.com]
- 4. Identification and characterization of NVP-BEZ235, a new orally available dual phosphatidylinositol 3-kinase/mammalian target of rapamycin inhibitor with potent in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. NVP-BEZ235, A Novel Dual PI3K/mTOR Inhibitor, Elicits Multifaceted Antitumor Activities in Human Gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Dual PI3K/mTOR inhibitor NVP-BEZ235 induces cell cycle arrest via autophagy mediated protein degradation of RPL19 in nephroblastoma cell - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NVP-BEZ235, a dual PI3K/mTOR inhibitor, prevents PI3K signaling and inhibits the growth of cancer cells with activating PI3K mutations. - OAK Open Access Archive [oak.novartis.com]
- 10. Frontiers | NVP-BEZ235 Inhibits Renal Cell Carcinoma by Targeting TAK1 and PI3K/Akt/mTOR Pathways [frontiersin.org]
- 11. Efficacy of the dual PI3K and mTOR inhibitor NVP-BEZ235 in combination with imatinib mesylate against chronic myelogenous leukemia cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijrr.com [ijrr.com]
Application Note: Western Blot Analysis of p-Akt and p-S6 Following NVP-BEZ235-d3 Treatment
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for assessing the pharmacodynamic effects of NVP-BEZ235-d3, a dual PI3K/mTOR inhibitor, by monitoring the phosphorylation status of key downstream targets, Akt and S6 ribosomal protein, via Western blot analysis.
Introduction
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical intracellular signaling cascade that regulates cell cycle, proliferation, survival, and growth.[1] Dysregulation of this pathway is a common event in many human cancers, making it a prime target for therapeutic intervention.[2][3]
NVP-BEZ235 is a potent and selective dual inhibitor that targets the ATP-binding cleft of both PI3K and mTOR kinases.[3][4] By inhibiting these two key nodes, NVP-BEZ235 effectively blocks downstream signaling. The phosphorylation of Akt at serine 473 (p-Akt Ser473) and the phosphorylation of the ribosomal protein S6 (a downstream effector of mTORC1) at serine 235/236 (p-S6 Ser235/236) are crucial biomarkers for assessing the activity of the PI3K/Akt/mTOR pathway.[5]
This application note details the use of Western blotting to quantify the dose-dependent inhibition of Akt and S6 phosphorylation in cancer cells treated with NVP-BEZ235-d3, a deuterated form of the inhibitor.
PI3K/Akt/mTOR Signaling Pathway and NVP-BEZ235 Inhibition
Growth factor binding to Receptor Tyrosine Kinases (RTKs) activates PI3K, which then phosphorylates PIP2 to generate PIP3.[6][7] PIP3 recruits Akt to the cell membrane where it is phosphorylated and activated by PDK1 and mTOR Complex 2 (mTORC2).[6] Activated Akt proceeds to phosphorylate numerous downstream targets, including the TSC complex, which leads to the activation of mTOR Complex 1 (mTORC1).[6] mTORC1, in turn, phosphorylates S6 Kinase (S6K) and 4E-BP1, promoting protein synthesis and cell growth.[2] NVP-BEZ235 exerts its function by directly inhibiting both PI3K and mTOR.
Experimental Data Summary
The following table summarizes representative quantitative data from a Western blot analysis of a human cancer cell line (e.g., U87MG glioblastoma) treated with increasing concentrations of NVP-BEZ235-d3 for 24 hours.[8] Band intensities for p-Akt (Ser473) and p-S6 (Ser235/236) were quantified and normalized to total Akt and total S6 levels, respectively, and then expressed relative to the vehicle control (DMSO).
| NVP-BEZ235-d3 Conc. (nM) | Relative p-Akt (Ser473) Intensity | Relative p-S6 (Ser235/236) Intensity |
| 0 (Vehicle) | 1.00 | 1.00 |
| 10 | 0.65 | 0.40 |
| 50 | 0.25 | 0.10 |
| 100 | 0.10 | 0.05 |
| 500 | < 0.05 | < 0.02 |
Data are representative and should be generated empirically for specific cell lines and experimental conditions.
Detailed Experimental Protocols
Cell Culture and NVP-BEZ235-d3 Treatment
-
Cell Seeding: Seed cells (e.g., U87MG, BT549, etc.) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.[8]
-
Adherence: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.
-
Treatment: Prepare serial dilutions of NVP-BEZ235-d3 in complete culture medium from a concentrated stock solution (e.g., in DMSO).
-
Incubation: Aspirate the old medium from the cells and replace it with the medium containing the desired concentrations of NVP-BEZ235-d3 or vehicle (DMSO). Incubate for the desired time period (e.g., 1, 6, or 24 hours).[5][9]
Protein Extraction (Cell Lysis)
-
Wash: Place the culture plates on ice. Aspirate the medium and wash the cells once with ice-cold 1X Phosphate Buffered Saline (PBS).
-
Lysis: Add 100-150 µL of ice-cold RIPA Lysis Buffer supplemented with a protease and phosphatase inhibitor cocktail to each well.[10]
-
Scrape: Scrape the cells off the plate using a cell scraper and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubation & Sonication: Incubate the lysate on ice for 15-20 minutes with occasional vortexing. For complete lysis, sonicate the samples briefly (e.g., 10 seconds).[10]
-
Clarification: Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cellular debris.[10]
-
Collection: Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.
Western Blot Protocol
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA Protein Assay Kit.
-
Sample Preparation: Dilute an equal amount of protein (e.g., 15-30 µg) from each sample with 4X Laemmli sample buffer. Boil the samples at 95°C for 5-10 minutes.[11]
-
SDS-PAGE: Load the denatured protein samples into the wells of an 8-12% SDS-polyacrylamide gel. Include a pre-stained protein ladder. Run the gel at 100-120V until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane at 100V for 60-90 minutes at 4°C.
-
Blocking: Wash the membrane briefly with TBST (Tris-Buffered Saline with 0.1% Tween-20). Block the membrane for 1 hour at room temperature in a blocking buffer of 5% Bovine Serum Albumin (BSA) in TBST.[12][13] Note: BSA is recommended over non-fat milk for phospho-antibody detection to reduce background.
-
Primary Antibody Incubation: Dilute the primary antibodies (e.g., Rabbit anti-p-Akt Ser473, Rabbit anti-p-S6 Ser235/236, and loading controls like Total Akt, Total S6, or GAPDH) in 5% BSA/TBST according to the manufacturer's recommended dilution. Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.[13]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST at room temperature.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in 5% BSA/TBST for 1 hour at room temperature.
-
Final Washes: Wash the membrane again three times for 10 minutes each with TBST.
-
Detection: Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions. Incubate the membrane with the ECL reagent for 1-5 minutes.
-
Imaging: Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the signal of the phospho-protein to its corresponding total protein or a loading control.
Experimental Workflow Overview
References
- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. The dual PI3K/mTOR inhibitor NVP-BEZ235 inhibits proliferation and induces apoptosis of burkitt lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dual PI3K/mTOR inhibitor NVP-BEZ235 suppresses hypoxia-inducible factor (HIF)-1α expression by blocking protein translation and increases cell death under hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Dual PI3K/mTOR Inhibitor NVP-BEZ235 Is a Potent Inhibitor of ATM- and DNA-PKCs-Mediated DNA Damage Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. NVP-BEZ235 or JAKi Treatment leads to decreased survival of examined GBM and BBC cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. origene.com [origene.com]
- 11. pubcompare.ai [pubcompare.ai]
- 12. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 13. ccrod.cancer.gov [ccrod.cancer.gov]
Application Notes and Protocols: Determining the IC50 of NVP-BEZ235 in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
NVP-BEZ235 is a potent dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR), two key protein kinases in a signaling pathway that is frequently dysregulated in cancer.[1][2][3] This pathway, known as the PI3K/AKT/mTOR pathway, plays a crucial role in regulating cell cycle, proliferation, growth, and survival.[1][4][5] Aberrant activation of this pathway is a common event in a wide range of human cancers, making it an attractive target for cancer therapy.[2][6] NVP-BEZ235 has demonstrated anti-proliferative and anti-tumoral activity in various cancer cell lines and preclinical models.[7][8]
This document provides detailed application notes and protocols for determining the half-maximal inhibitory concentration (IC50) of NVP-BEZ235 in different cancer cell lines. The IC50 value is a critical measure of a drug's potency and is essential for preclinical drug development and for understanding the compound's mechanism of action.
Data Presentation: NVP-BEZ235 IC50 Values
The following table summarizes the IC50 values of NVP-BEZ235 in a variety of cancer cell lines as reported in the literature. These values were determined using cell viability assays, such as the MTT or CellTiter-Glo assays, following treatment with NVP-BEZ235 for a specified duration.
| Cancer Type | Cell Line | IC50 (nM) | Notes |
| Colon Cancer | HCT-116 | 127.1 | PIK3CA mutant |
| HT-29 | 145.1 | PIK3CA wild-type | |
| DLD-1 | 9.0 ± 1.5 | ||
| SW480 | 12.0 ± 1.6 | ||
| HT29DDP (drug-resistant) | 483.8 | ||
| HCT116-LOHP (drug-resistant) | 651.9 | ||
| Breast Cancer | MCF-7 | Low nM range | PIK3CA mutation |
| BT474 | Low nM range | HER2 amplified | |
| MDA-MB-361 | LD50 of 133 nM | ||
| MDA-MB-231 | - | Relatively resistant | |
| Glioblastoma | U87MG | Low nM range | |
| GaMG | Low nM range | ||
| Thyroid Cancer | IHH4 | 38.9 | p53 wild-type |
| K1 | 70.3 | p53 wild-type | |
| BCPAP | 123.5 | p53 mutant | |
| C643 | 221.0 | p53 mutant | |
| Ovarian Cancer | OCCC cell lines | Generally lower than OSAC | |
| OSAC cell lines | Generally higher than OCCC | ||
| Prostate Cancer | LNCaP | 8.80 ± 1.73 | |
| DU145 | 3.69 ± 0.83 | ||
| BPH-1 | 8.76 ± 1.70 | ||
| Leukemia | K562/A (doxorubicin-resistant) | Significantly decreased viability | |
| Bladder Cancer | T24 | Dose-dependent inhibition | |
| T24R2 | Dose-dependent inhibition |
Note: IC50 values can vary depending on the experimental conditions, such as cell seeding density, assay type, and incubation time.[9] The data presented here is for comparative purposes.
Experimental Protocols
A standard method for determining the IC50 of a compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[10]
Protocol: IC50 Determination using MTT Assay
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
NVP-BEZ235-d3 (or NVP-BEZ235)
-
Dimethyl sulfoxide (DMSO)
-
MTT solution (5 mg/mL in PBS)[11]
-
Phosphate-buffered saline (PBS)
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 490 nm or 570 nm[10][11]
Procedure:
-
Cell Seeding:
-
Harvest logarithmically growing cells and determine the cell concentration.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 1,000-10,000 cells/well) in 100 µL of complete culture medium.[11]
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a stock solution of NVP-BEZ235 in DMSO.
-
Perform serial dilutions of the NVP-BEZ235 stock solution in culture medium to achieve a range of final concentrations (e.g., a 1:3 or 1:4 dilution series is recommended when the approximate IC50 is known).[12]
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of NVP-BEZ235. Include wells with medium and DMSO alone as a vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10-20 µL of MTT solution to each well.[11]
-
Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.[10]
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[11]
-
Gently shake the plate for 10 minutes to ensure complete dissolution.[11]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 490 nm or 570 nm using a microplate reader.[10][11]
-
Calculate the percentage of cell viability for each drug concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the drug concentration.
-
Determine the IC50 value, which is the concentration of the drug that causes a 50% reduction in cell viability, by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Mandatory Visualizations
Signaling Pathway Diagram
Caption: NVP-BEZ235 inhibits the PI3K/mTOR signaling pathway.
Experimental Workflow Diagram
References
- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Frontiers | Targeting PI3K/Akt/mTOR Signaling in Cancer [frontiersin.org]
- 4. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. Dual PI3K/mTOR inhibitor NVP-BEZ235 suppresses hypoxia-inducible factor (HIF)-1α expression by blocking protein translation and increases cell death under hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NVP-BEZ235, a dual PI3K/mTOR inhibitor, prevents PI3K signaling and inhibits the growth of cancer cells with activating PI3K mutations. - OAK Open Access Archive [oak.novartis.com]
- 8. NVP-BEZ235, A Novel Dual PI3K/mTOR Inhibitor, Elicits Multifaceted Antitumor Activities in Human Gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. texaschildrens.org [texaschildrens.org]
Application Notes and Protocols for NVP-BEZ235-d3 in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
NVP-BEZ235, also known as Dactolisib, is a potent and selective dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR).[1][2][3] These two kinases are critical components of the PI3K/AKT/mTOR signaling pathway, which plays a central role in regulating cell growth, proliferation, survival, and metabolism.[4][5][6] Dysregulation of this pathway is a common occurrence in various types of cancer, making it a key target for therapeutic intervention.[7][8] NVP-BEZ235-d3 is a deuterated form of NVP-BEZ235, often used as an internal standard in pharmacokinetic studies. This document provides detailed application notes and protocols for the use of NVP-BEZ235-d3 in dimethyl sulfoxide (DMSO) for in vitro assays.
Mechanism of Action
NVP-BEZ235 competitively inhibits the ATP-binding site of both PI3K and mTOR kinases.[9] This dual inhibition leads to the suppression of downstream signaling, affecting key effectors such as Akt, S6 ribosomal protein, and 4EBP1.[3] The inhibition of this pathway can result in cell cycle arrest, induction of apoptosis, and a reduction in cell proliferation in cancer cell lines.[1][2][10]
Data Presentation
Solubility and Working Concentrations
The following table summarizes the key quantitative data for NVP-BEZ235-d3.
| Parameter | Value | Source |
| Solubility in DMSO | 1.33 mg/mL (with warming) | [9] |
| 9 mg/mL | [11] | |
| Typical Working Concentration | 5 nM - 500 nM | [9] |
| IC50 for p110α | 4 nM | [11] |
| IC50 for p110γ | 5 nM | [11] |
| IC50 for p110δ | 7 nM | [11] |
| IC50 for p110β | 75 nM | [11] |
| IC50 for mTOR | 20.7 nM | [11] |
Signaling Pathway Diagram
The following diagram illustrates the PI3K/mTOR signaling pathway and the points of inhibition by NVP-BEZ235.
Caption: PI3K/mTOR signaling pathway with NVP-BEZ235 inhibition points.
Experimental Protocols
Preparation of NVP-BEZ235-d3 Stock Solution
Objective: To prepare a high-concentration stock solution of NVP-BEZ235-d3 in DMSO for subsequent dilution to working concentrations.
Materials:
-
NVP-BEZ235-d3 powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath or heat block (optional)
Protocol:
-
Allow the NVP-BEZ235-d3 powder to equilibrate to room temperature before opening the vial to prevent condensation.
-
Calculate the required volume of DMSO to achieve the desired stock concentration (e.g., 10 mM). The molecular weight of NVP-BEZ235 is approximately 469.54 g/mol ; the deuterated form will have a slightly higher molecular weight which should be confirmed from the certificate of analysis.
-
Add the calculated volume of DMSO to the vial containing the NVP-BEZ235-d3 powder.
-
Vortex the solution thoroughly for 2-5 minutes to aid dissolution.
-
If the compound is not fully dissolved, gentle warming (e.g., to 37°C) may be necessary.[9] Caution: Avoid excessive heat as it may degrade the compound.
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C for long-term storage.
In Vitro Cell Proliferation Assay (e.g., MTT or CCK-8)
Objective: To determine the effect of NVP-BEZ235-d3 on the proliferation of a cancer cell line.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
NVP-BEZ235-d3 stock solution (in DMSO)
-
MTT or CCK-8 reagent
-
Solubilization buffer (for MTT assay)
-
Plate reader
Protocol Workflow:
Caption: Workflow for a cell proliferation assay.
Detailed Steps:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the NVP-BEZ235-d3 stock solution in complete cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%). Include a vehicle control (medium with DMSO only).
-
Remove the old medium from the cells and add the medium containing the different concentrations of NVP-BEZ235-d3.
-
Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
-
Following incubation, add the MTT or CCK-8 reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for the conversion of the reagent by viable cells.
-
If using MTT, add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.
Western Blot Analysis of PI3K/mTOR Pathway Proteins
Objective: To assess the effect of NVP-BEZ235-d3 on the phosphorylation status of key proteins in the PI3K/mTOR pathway.
Materials:
-
Cancer cell line of interest
-
6-well or 10 cm cell culture dishes
-
NVP-BEZ235-d3 stock solution
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffers
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-phospho-S6K, anti-S6K, anti-phospho-4EBP1, anti-4EBP1, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed cells in larger culture dishes and grow to 70-80% confluency.
-
Treat the cells with NVP-BEZ235-d3 at various concentrations for a specified time.
-
After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a protein quantification assay.
-
Normalize the protein samples and prepare them for SDS-PAGE by adding loading buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analyze the band intensities to determine the relative changes in protein phosphorylation.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Dual PI3K/mTOR inhibitor NVP‑BEZ235 decreases the proliferation of doxorubicin‑resistant K562 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NVP-BEZ235, a dual PI3K/mTOR inhibitor, prevents PI3K signaling and inhibits the growth of cancer cells with activating PI3K mutations. - OAK Open Access Archive [oak.novartis.com]
- 4. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 5. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 9. NVP-BEZ235 | Cell Signaling Technology [cellsignal.com]
- 10. NVP-BEZ235, A Novel Dual PI3K/mTOR Inhibitor, Elicits Multifaceted Antitumor Activities in Human Gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
Application Notes and Protocols for In Vivo Dosing and Administration of NVP-BEZ235 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
NVP-BEZ235, also known as Dactolisib, is a potent dual inhibitor of phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR).[1] It binds to the ATP-binding cleft of these enzymes, effectively blocking the PI3K/Akt/mTOR signaling pathway, which is often dysregulated in human cancers.[1] This pathway's constitutive activation provides a key target for anticancer therapies.[1] Preclinical studies have demonstrated that NVP-BEZ235 can induce G1 cell cycle arrest and has shown efficacy in various in vivo cancer models, including those for glioma, breast cancer, and lung cancer.[1][2] These notes provide detailed protocols and quantitative data for the in vivo administration of NVP-BEZ235 in mouse models based on established research.
Note: The protocols described are for NVP-BEZ235. The deuterated form, NVP-BEZ235-d3, is typically used for pharmacokinetic studies to trace the compound's metabolism. The dosing and administration protocols are expected to be identical for both forms, as the deuterium labeling does not typically alter the compound's biological activity.
Data Presentation: In Vivo Dosing Regimens
The following table summarizes various dosing regimens for NVP-BEZ235 that have been used in different mouse models.
| Mouse Model | Cancer Type | Dose (mg/kg) | Administration Route | Dosing Schedule | Vehicle | Reference |
| SCID Mice | Pancreatic Cancer Xenograft | 45 | Oral Gavage | Daily, 5 days/week | Not Specified | [3] |
| Nude/Beige Mice | Renal Cell Carcinoma Xenograft | 40 | Oral Gavage | Daily | Not Specified | [4] |
| NOD.CB17-Prkdcscid/J or Athymic Nude-Foxn1nu | Non-Hodgkin Lymphoma Xenograft | 45 | Oral Gavage | 5-6 days/week | 1:9 v/v 1-methyl-2-pyrrolidone and polyethylene glycol 300 | [5] |
| SCID Mice | Gastric Cancer Xenograft | Not Specified | Not Specified | 2 weeks | Not Specified | [6] |
| Nu/Nu Mice | Glioblastoma Xenograft (U87-EGFRvIII) | 45 | Oral Gavage | Single dose | NMP/polyethylene glycol 300 (10:9 vol/vol) | [7] |
| Intracranial U87 Glioma Model | Glioma | 25 or 45 | Not Specified | Not Specified | Not Specified | [8] |
| SCID Mice | Osteosarcoma Xenograft (U2OS) | 20 | Oral Gavage | Daily for 21 days | 10% NMP–90% PEG | [9] |
| T41 Transgenic Mice | Alzheimer's Disease Model | 5 | Oral Gavage | Daily for 14 days | Not Specified | [10] |
| Oxygen-Induced Retinopathy (OIR) Model | Retinal Neovascularization | 10 | Not Specified | Daily from P12 to P17 | Not Specified | [11] |
Experimental Protocols
Formulation of NVP-BEZ235 for Oral Gavage
A common vehicle for the in vivo administration of NVP-BEZ235 is a mixture of 1-methyl-2-pyrrolidone (NMP) and polyethylene glycol (PEG).
Materials:
-
NVP-BEZ235 powder
-
1-methyl-2-pyrrolidone (NMP)
-
Polyethylene glycol 300 (PEG 300)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Protocol:
-
Weigh the required amount of NVP-BEZ235 powder based on the desired concentration and the number of animals to be dosed.
-
Prepare the vehicle solution by mixing NMP and PEG 300. A common ratio is a 1:9 v/v mixture of NMP and PEG 300.[5] Another reported formulation is a 10:90 mixture of NMP and PEG.[9]
-
Dissolve the NVP-BEZ235 powder in the prepared vehicle.[5]
-
Vortex the solution thoroughly until the compound is completely dissolved.
-
The final solution should be prepared fresh before administration.
In Vivo Efficacy Study in a Xenograft Mouse Model
This protocol outlines a typical experiment to assess the antitumor activity of NVP-BEZ235 in a subcutaneous xenograft mouse model.
Animal Model:
Experimental Procedure:
-
Cell Culture: Culture the desired human cancer cell line (e.g., 786-O or A498 renal cell carcinoma cells) under standard conditions.[4]
-
Tumor Implantation:
-
Harvest the cells and resuspend them in a suitable medium (e.g., saline or Matrigel).
-
Subcutaneously inject approximately 5 x 106 cells into the flank of each mouse.[4]
-
-
Tumor Growth Monitoring:
-
Allow the tumors to grow to a palpable size. Treatment is often initiated when tumors reach a specific diameter (e.g., 10 mm) or volume.[4]
-
Measure tumor dimensions (length and width) bi-dimensionally every other day using calipers.[4]
-
Calculate tumor volume using the formula: (length × width2)/2.[4]
-
Monitor the body weight of the mice weekly as an indicator of toxicity.[4]
-
-
Treatment Administration:
-
Endpoint Analysis:
-
At the end of the treatment period, or at humane endpoints, sacrifice the mice.
-
Excise the tumors for further analysis.[4]
-
Pharmacodynamic Analysis: A subset of tumors can be harvested a few hours after the final dose to assess target inhibition (e.g., p-Akt, p-S6) by Western blot or immunohistochemistry (IHC).[4]
-
Histological Analysis: Fix tumors in formalin and embed in paraffin for IHC analysis of proliferation markers (e.g., Ki-67) and apoptosis markers (e.g., cleaved caspase 3).[4]
-
Visualizations
PI3K/mTOR Signaling Pathway Inhibition by NVP-BEZ235
Caption: NVP-BEZ235 dually inhibits PI3K and mTOR complexes (mTORC1/2).
Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for a typical in vivo xenograft study with NVP-BEZ235.
References
- 1. Identification and characterization of NVP-BEZ235, a new orally available dual phosphatidylinositol 3-kinase/mammalian target of rapamycin inhibitor with potent in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy of the dual PI3K and mTOR inhibitor NVP-BEZ235 in combination with imatinib mesylate against chronic myelogenous leukemia cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activity of a novel, dual PI3-kinase/mTor inhibitor NVP-BEZ235 against primary human pancreatic cancers grown as orthotopic xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Efficacy of the Novel Dual PI3-Kinase/mTOR Inhibitor NVP-BEZ235 Compared to Rapamycin in Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Dual PI3K/mTOR Inhibitor, NVP-BEZ235, is Efficacious against Non-Hodgkin Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Dual PI3K/mTOR Inhibitor NVP-BEZ235 Is a Potent Inhibitor of ATM- and DNA-PKCs-Mediated DNA Damage Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NVP-BEZ235, A Novel Dual PI3K/mTOR Inhibitor, Elicits Multifaceted Antitumor Activities in Human Gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activity of the novel dual phosphatidylinositol 3-kinase/mammalian target of rapamycin inhibitor NVP-BEZ235 against osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NVP-BEZ235 (Dactolisib) Has Protective Effects in a Transgenic Mouse Model of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. iovs.arvojournals.org [iovs.arvojournals.org]
Application Notes and Protocols: Colony Formation Assay with NVP-BEZ235-d3 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The colony formation assay, or clonogenic assay, is a fundamental in vitro cell survival assay used to determine the ability of a single cell to proliferate into a colony. This assay is particularly valuable in cancer research to assess the long-term effects of cytotoxic agents or radiation on cell viability and reproductive integrity. NVP-BEZ235 is a potent dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR), key components of a signaling pathway frequently dysregulated in cancer.[1][2] The deuterated form, NVP-BEZ235-d3, is often used as an internal standard in mass spectrometry-based analyses; however, for cell-based assays evaluating biological activity, the non-deuterated form is typically employed. This document provides a detailed protocol for performing a colony formation assay to evaluate the effects of NVP-BEZ235 on cancer cell lines.
Principle of the Assay
The principle of the colony formation assay is to seed cells at a low density to allow for the growth of individual colonies. Following treatment with the compound of interest, in this case, NVP-BEZ235, the cells are incubated for a period sufficient for colonies to form (typically 7-14 days). The surviving colonies are then fixed, stained, and counted. The number of colonies in the treated group is compared to the untreated control group to determine the effect of the compound on the clonogenic survival of the cells.
Signaling Pathway of NVP-BEZ235
NVP-BEZ235 targets the PI3K/AKT/mTOR signaling pathway, which is a critical regulator of cell proliferation, growth, survival, and metabolism.[1] Dysregulation of this pathway is a common event in various cancers. NVP-BEZ235 acts as a dual inhibitor, targeting both PI3K and mTOR, thereby blocking downstream signaling and inhibiting cancer cell growth.
Caption: PI3K/mTOR signaling pathway and the inhibitory action of NVP-BEZ235.
Experimental Protocol
This protocol provides a general guideline. Optimization of cell seeding density and NVP-BEZ235-d3 concentration may be required for different cell lines.
Materials
-
Cancer cell line of interest (e.g., K562, RAJI, HTLV-1-infected T-cell lines)[3][4][5]
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
NVP-BEZ235-d3 (or NVP-BEZ235)
-
Dimethyl sulfoxide (DMSO, sterile)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
6-well tissue culture plates
-
Incubator (37°C, 5% CO2)
-
Microscope
-
Fixation solution: 4% paraformaldehyde in PBS or methanol
-
Staining solution: 0.5% crystal violet in 25% methanol
Procedure
Caption: Experimental workflow for the colony formation assay with NVP-BEZ235-d3.
Step-by-Step Method:
-
Cell Preparation:
-
Culture cells in complete medium until they reach approximately 80% confluency.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize the trypsin with complete medium and collect the cells in a sterile tube.
-
Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in fresh complete medium.
-
Perform a cell count using a hemocytometer or an automated cell counter and determine cell viability (e.g., via trypan blue exclusion).
-
-
Cell Seeding:
-
Dilute the cell suspension to the desired seeding density. A typical starting point is 500-1000 cells per well of a 6-well plate. This may need to be optimized for your specific cell line.
-
Add 2 mL of the cell suspension to each well of a 6-well plate.
-
Gently rock the plate to ensure even distribution of the cells.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 24 hours to allow the cells to attach.
-
-
NVP-BEZ235-d3 Treatment:
-
Prepare a stock solution of NVP-BEZ235-d3 in sterile DMSO (e.g., 10 mM).
-
On the day of treatment, prepare serial dilutions of NVP-BEZ235-d3 in complete medium to achieve the desired final concentrations (e.g., 10 nM, 50 nM, 100 nM, 200 nM).[4][6] Include a vehicle control (DMSO) at the same concentration as the highest drug concentration.
-
Carefully remove the medium from each well and replace it with 2 mL of the medium containing the appropriate concentration of NVP-BEZ235-d3 or vehicle control.
-
-
Incubation:
-
Incubate the plates for 7-14 days, or until visible colonies have formed in the control wells. The incubation time will vary depending on the doubling time of the cell line.
-
Monitor the plates every 2-3 days to check for colony growth and medium color. If necessary, the medium can be carefully replaced with fresh medium containing the respective treatments.
-
-
Colony Fixation and Staining:
-
Once colonies are of a sufficient size (at least 50 cells), carefully aspirate the medium.
-
Gently wash the wells once with PBS.
-
Add 1 mL of fixation solution to each well and incubate for 10-15 minutes at room temperature.
-
Remove the fixation solution and wash the wells with water.
-
Add 1 mL of 0.5% crystal violet staining solution to each well and incubate for 20-30 minutes at room temperature.
-
Remove the staining solution and gently wash the wells with tap water until the background is clear.
-
Allow the plates to air dry completely.
-
-
Colony Counting and Data Analysis:
-
Count the number of colonies in each well. A colony is typically defined as a cluster of at least 50 cells.[7] Counting can be done manually or using an automated colony counter.
-
Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) using the following formulas:
-
Plating Efficiency (PE) = (Number of colonies formed in control / Number of cells seeded in control) x 100%
-
Surviving Fraction (SF) = (Number of colonies formed after treatment / (Number of cells seeded x PE))
-
-
Data Presentation
The following table summarizes the expected dose-dependent inhibitory effect of NVP-BEZ235 on the colony formation of various cancer cell lines, based on published data.
| Cell Line | Cancer Type | NVP-BEZ235 Concentration (nM) | % Colony Formation Inhibition (Approx.) | Reference |
| K562 | Chronic Myelogenous Leukemia | 25 - 1600 | Dose-dependent decrease in viability | [3] |
| RAJI | Burkitt's Lymphoma | 10, 100 | Significant inhibition of proliferation | [4] |
| HTLV-1 infected T-cells | Adult T-cell Leukemia | 11.9 - 293.0 (IC50 range) | Dose-dependent growth inhibition | [5] |
| SH-SY5Y | Neuroblastoma | 200 | Significant decrease in colony number | [6] |
| Prostate Cancer Cells (LNCaP, DU145) | Prostate Cancer | 6.10 - 16.25 (EC50 range) | Cytotoxic effects observed | [8] |
| Glioblastoma Cell Lines | Glioblastoma | 100 | Potent radiosensitizer | [9] |
Note: The exact percentage of inhibition will vary depending on the specific cell line, experimental conditions, and incubation time. The provided data is for illustrative purposes based on existing literature.
Troubleshooting
-
Low Plating Efficiency in Control Wells:
-
Cause: Suboptimal cell health, incorrect seeding density, or harsh handling of cells.
-
Solution: Ensure cells are in the logarithmic growth phase and have high viability. Optimize the seeding density for your cell line. Handle cells gently during trypsinization and seeding.
-
-
No Colony Formation in Treated Wells:
-
Cause: The drug concentration may be too high and acutely toxic.
-
Solution: Perform a dose-response curve with a wider range of concentrations, including lower doses.
-
-
Colonies are Too Small or Too Large and Merged:
-
Cause: Incubation time is too short or too long, or the initial seeding density is too high.
-
Solution: Optimize the incubation time based on the growth rate of your cell line. Adjust the seeding density to ensure distinct colonies.
-
-
High Background Staining:
-
Cause: Incomplete washing after staining.
-
Solution: Wash the plates thoroughly with water after removing the crystal violet solution until the background is clear, being careful not to dislodge the colonies.
-
Conclusion
The colony formation assay is a robust method to assess the long-term impact of NVP-BEZ235 on the proliferative capacity of cancer cells. By inhibiting the PI3K/mTOR pathway, NVP-BEZ235 is expected to significantly reduce the number and size of colonies in a dose-dependent manner. This protocol provides a detailed framework for conducting these experiments, which can be adapted for various cancer cell lines to evaluate the therapeutic potential of this dual PI3K/mTOR inhibitor.
References
- 1. NVP-BEZ235, a dual PI3K/mTOR inhibitor, prevents PI3K signaling and inhibits the growth of cancer cells with activating PI3K mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of NVP-BEZ235, a dual phosphatidylinositol 3-kinase/mammalian target of rapamycin inhibitor, on HTLV-1-infected T-cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dual PI3K/mTOR inhibitor NVP-BEZ235 decreases the proliferation of doxorubicin-resistant K562 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The dual PI3K/mTOR inhibitor NVP-BEZ235 inhibits proliferation and induces apoptosis of burkitt lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of NVP-BEZ235, a dual phosphatidylinositol 3-kinase/mammalian target of rapamycin inhibitor, on HTLV-1-infected T-cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijrr.com [ijrr.com]
- 9. researchgate.net [researchgate.net]
Application Note: Analysis of Cell Cycle Perturbations Induced by NVP-BEZ235-d3 Using Flow Cytometry
Introduction
NVP-BEZ235-d3 is a deuterated analog of NVP-BEZ235, a potent dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR).[1][2] The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[3][4][5] By targeting both PI3K and mTOR, NVP-BEZ235 effectively abrogates the signaling cascade that promotes cell cycle progression, leading to cell cycle arrest and inhibition of tumor growth.[1][6][7][8] This application note provides a detailed protocol for analyzing the effects of NVP-BEZ235-d3 on the cell cycle of cancer cells using flow cytometry with propidium iodide (PI) staining.
Mechanism of Action
NVP-BEZ235-d3, like its non-deuterated counterpart, inhibits the catalytic activity of PI3K and mTORC1/2. This inhibition prevents the phosphorylation of downstream effectors such as AKT and S6 ribosomal protein.[7][8] The PI3K/AKT/mTOR pathway plays a crucial role in the G1/S phase transition of the cell cycle.[1][4][9] Inhibition of this pathway leads to the downregulation of cyclins (e.g., Cyclin D1, Cyclin E1) and cyclin-dependent kinases (CDKs) and the upregulation of CDK inhibitors like p21 and p27.[1][6][7] This disruption of the cell cycle machinery results in the accumulation of cells in a specific phase of the cell cycle, most commonly the G0/G1 or G2/M phase, depending on the cellular context.[1][6][10]
Data Summary
The following table summarizes the observed effects of NVP-BEZ235 on the cell cycle distribution in various cancer cell lines as determined by flow cytometry.
| Cell Line | Cancer Type | NVP-BEZ235-d3 Concentration | Treatment Duration | Predominant Cell Cycle Arrest Phase | Reference |
| G401 | Nephroblastoma | 100 nM | 48 h | G2/M | [1] |
| SKOV3-CisR, OVCAR5-CisR | Ovarian Cancer (Cisplatin-resistant) | 50 nM | 24 h | G0/G1 | [6] |
| SKOV3, OVCAR5, A2780 | Ovarian Cancer (Cisplatin-sensitive) | 50 nM | 24 h | G0/G1 | [6] |
| K562/A | Chronic Myelogenous Leukemia (Doxorubicin-resistant) | Not Specified | Not Specified | G0/G1 | [2] |
| MCF-7 | Breast Cancer | Not Specified | Not Specified | G1 | [11] |
| CA46, RAJI | Burkitt Lymphoma | 100 nM | 72 h | G0/G1 | [8] |
| SH-SY5Y, SK-N-MC | Neuroblastoma | 100 nM, 200 nM | 24 h | G0/G1 | [10] |
| UMRC6, 786-0, UOK121 | Renal Cell Carcinoma | 500 nM | Not Specified | G1 | [12] |
Visualizations
Caption: PI3K/mTOR signaling pathway and points of inhibition by NVP-BEZ235-d3.
Caption: Experimental workflow for cell cycle analysis with NVP-BEZ235-d3.
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry
This protocol outlines the steps for treating cells with NVP-BEZ235-d3, followed by staining with propidium iodide for cell cycle analysis using flow cytometry.[13][14]
Materials:
-
NVP-BEZ235-d3
-
Cell line of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
70% Ethanol (ice-cold)
-
RNase A solution (100 µg/mL in PBS)
-
Propidium Iodide (PI) staining solution (50 µg/mL in PBS)
-
Flow cytometry tubes
-
Centrifuge
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in appropriate culture vessels (e.g., 6-well plates) at a density that will allow for logarithmic growth during the treatment period.
-
Allow cells to adhere and resume growth overnight.
-
Prepare a stock solution of NVP-BEZ235-d3 in a suitable solvent (e.g., DMSO).
-
Treat cells with the desired concentrations of NVP-BEZ235-d3. Include a vehicle control (e.g., DMSO) at the same final concentration as the highest drug treatment.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
Cell Harvesting and Fixation:
-
For adherent cells, aspirate the media, wash with PBS, and detach the cells using Trypsin-EDTA. For suspension cells, proceed directly to harvesting.
-
Transfer the cell suspension to a centrifuge tube and centrifuge at 300 x g for 5 minutes.
-
Aspirate the supernatant and wash the cell pellet with PBS. Centrifuge again and discard the supernatant.
-
Resuspend the cell pellet in a small volume of PBS.
-
While gently vortexing, add ice-cold 70% ethanol dropwise to the cell suspension to a final concentration of 70%. This step is crucial to prevent cell clumping.[13]
-
Fix the cells for at least 30 minutes on ice or at -20°C for longer storage.
-
-
Staining:
-
Pellet the fixed cells by centrifugation at a higher speed (e.g., 850 x g) for 5 minutes. Fixed cells are less dense.
-
Carefully aspirate the ethanol supernatant.
-
Wash the cell pellet twice with PBS.
-
Resuspend the cell pellet in RNase A solution and incubate for 30 minutes at room temperature to degrade RNA, which can also be stained by PI.[13]
-
Add the PI staining solution to the cell suspension.
-
Incubate in the dark for 15-30 minutes at room temperature before analysis.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer equipped with a laser for PI excitation (e.g., 488 nm).
-
Collect the fluorescence emission in the appropriate channel (typically FL2 or FL3).
-
Use a dot plot of forward scatter (FSC) versus side scatter (SSC) to gate on the single-cell population and exclude debris.
-
Use a plot of PI-Area versus PI-Width to exclude cell doublets and aggregates.
-
Generate a histogram of PI fluorescence for the single-cell population.
-
Use cell cycle analysis software (e.g., ModFit, FlowJo) to deconvolute the histogram and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Conclusion
Flow cytometry analysis of propidium iodide-stained cells is a robust and widely used method to assess the effects of pharmacological agents on cell cycle progression. The dual PI3K/mTOR inhibitor NVP-BEZ235-d3 consistently induces cell cycle arrest in various cancer cell lines, highlighting its potential as an anti-proliferative agent. The provided protocol offers a standardized approach for researchers to investigate the cell cycle-modulating effects of NVP-BEZ235-d3 in their own experimental systems.
References
- 1. Dual PI3K/mTOR inhibitor NVP-BEZ235 induces cell cycle arrest via autophagy mediated protein degradation of RPL19 in nephroblastoma cell - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dual PI3K/mTOR inhibitor NVP‑BEZ235 decreases the proliferation of doxorubicin‑resistant K562 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 4. Role of PI3K-AKT-mTOR and Wnt Signaling Pathways in Transition of G1-S Phase of Cell Cycle in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of the cell cycle and PI3K/Akt/mTOR signaling pathway by tanshinone I in human breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Efficacy of the Novel Dual PI3-Kinase/mTOR Inhibitor NVP-BEZ235 Compared to Rapamycin in Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The dual PI3K/mTOR inhibitor NVP-BEZ235 inhibits proliferation and induces apoptosis of burkitt lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.physiology.org [journals.physiology.org]
- 10. GSK3β-dependent cyclin D1 and cyclin E1 degradation is indispensable for NVP-BEZ235 induced G0/G1 arrest in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparison of the effects of the PI3K/mTOR inhibitors NVP-BEZ235 and GSK2126458 on tamoxifen-resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | NVP-BEZ235 Inhibits Renal Cell Carcinoma by Targeting TAK1 and PI3K/Akt/mTOR Pathways [frontiersin.org]
- 13. ucl.ac.uk [ucl.ac.uk]
- 14. vet.cornell.edu [vet.cornell.edu]
Application Notes: Immunofluorescence Staining for Autophagy Markers Following NVP-BEZ235-d3 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
NVP-BEZ235 is a potent dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR), key components of a signaling pathway frequently dysregulated in cancer.[1][2] Inhibition of the PI3K/Akt/mTOR pathway by NVP-BEZ235 has been shown to induce autophagy, a cellular self-degradation process that can influence cell survival and death.[3][4] NVP-BEZ235-d3 is a deuterated form of NVP-BEZ235, often used in pharmacokinetic studies, with equivalent biological activity. This document provides detailed protocols for the immunofluorescent detection and quantification of key autophagy markers in cells treated with NVP-BEZ235-d3.
Autophagy is characterized by the formation of double-membraned vesicles called autophagosomes, which sequester cytoplasmic components and deliver them to lysosomes for degradation.[5] Key proteins involved in this process, and therefore useful as markers, include:
-
Microtubule-associated protein 1A/1B-light chain 3 (LC3): During autophagy, the cytosolic form (LC3-I) is converted to a lipidated form (LC3-II), which is recruited to the autophagosome membrane, appearing as distinct puncta.[6] An increase in the number of LC3 puncta is a hallmark of autophagy induction.[6]
-
Sequestosome 1 (p62/SQSTM1): This protein acts as a receptor for cargo destined for autophagic degradation and is itself degraded in the process.[4] A decrease in p62 levels can indicate an active autophagic flux.[4]
-
Beclin-1: As a core component of the class III PI3K complex, Beclin-1 is essential for the initiation of autophagosome formation.[7] Changes in its expression or localization can reflect the status of autophagy induction.
Signaling Pathway of NVP-BEZ235-d3 in Autophagy Induction
NVP-BEZ235-d3 inhibits both PI3K and mTOR (specifically mTORC1 and mTORC2).[3] The inhibition of mTORC1, a negative regulator of autophagy, is a key step in the induction of this process.[7] The pathway is illustrated below:
Caption: NVP-BEZ235-d3 signaling pathway in autophagy induction.
Experimental Workflow
A typical workflow for the immunofluorescence analysis of autophagy markers after NVP-BEZ235-d3 treatment is outlined below.
Caption: Experimental workflow for immunofluorescence staining.
Data Presentation
The following table presents representative quantitative data from a hypothetical immunofluorescence experiment assessing LC3 puncta in a cancer cell line treated with NVP-BEZ235-d3.
| Treatment Group | Concentration (nM) | Mean LC3 Puncta per Cell (± SD) | Fold Change vs. Control |
| Vehicle Control (DMSO) | 0 | 4.2 ± 1.5 | 1.0 |
| NVP-BEZ235-d3 | 100 | 15.8 ± 3.2 | 3.8 |
| NVP-BEZ235-d3 | 250 | 28.5 ± 5.1 | 6.8 |
| NVP-BEZ235-d3 | 500 | 35.1 ± 6.3 | 8.4 |
| Positive Control (Rapamycin) | 200 | 30.7 ± 4.9 | 7.3 |
Note: These data are illustrative. Actual results will vary depending on the cell line, treatment duration, and experimental conditions. The trend of increased LC3 puncta with NVP-BEZ235 treatment is supported by published studies.[6][8]
Experimental Protocols
Protocol 1: Immunofluorescence Staining of LC3
This protocol details the steps for staining LC3 to visualize autophagosome formation.
Materials:
-
NVP-BEZ235-d3
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 5% Bovine Serum Albumin (BSA) in PBS)
-
Primary antibody: Rabbit anti-LC3B
-
Secondary antibody: Alexa Fluor 488-conjugated goat anti-rabbit IgG
-
DAPI (4',6-diamidino-2-phenylindole)
-
Antifade mounting medium
-
Glass coverslips and microscope slides
Procedure:
-
Cell Seeding: Seed cells onto sterile glass coverslips in a 24-well plate at a density that will result in 60-80% confluency at the time of treatment. Culture overnight at 37°C in a humidified 5% CO2 incubator.
-
NVP-BEZ235-d3 Treatment: Treat the cells with the desired concentrations of NVP-BEZ235-d3 for the specified duration (e.g., 12-24 hours). Include a vehicle-only control group.
-
Fixation: Aspirate the culture medium and wash the cells twice with PBS. Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Incubate the cells with Permeabilization Buffer for 10 minutes at room temperature.
-
Washing: Repeat the washing step as in step 4.
-
Blocking: Block non-specific antibody binding by incubating the cells in Blocking Buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the primary anti-LC3B antibody in Blocking Buffer according to the manufacturer's instructions. Incubate the cells with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
Washing: Repeat the washing step as in step 4.
-
Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer. Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.
-
Washing: Repeat the washing step as in step 4, keeping the plates protected from light.
-
Counterstaining: Incubate the cells with DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature to stain the nuclei.
-
Final Wash: Wash the cells twice with PBS.
-
Mounting: Carefully mount the coverslips onto microscope slides using an antifade mounting medium.
-
Imaging and Analysis: Visualize the slides using a fluorescence microscope. Capture images and quantify the number of LC3 puncta per cell using image analysis software.
Protocol 2: Immunofluorescence Staining of p62 and Beclin-1
The protocol for staining p62 and Beclin-1 is similar to that for LC3, with the primary antibodies being the main difference.
Primary Antibodies:
-
Mouse anti-p62/SQSTM1
-
Rabbit anti-Beclin-1
Secondary Antibodies:
-
Alexa Fluor 594-conjugated goat anti-mouse IgG (for p62)
-
Alexa Fluor 488-conjugated goat anti-rabbit IgG (for Beclin-1)
Follow the same procedure as in Protocol 1, substituting the appropriate primary and secondary antibodies.
Logical Relationships in the Protocol
The following diagram illustrates the key decision points and relationships within the immunofluorescence protocol.
Caption: Logical flow of the immunofluorescence protocol.
References
- 1. Dual inhibition of autophagy and PI3K/mTOR pathway as a potential therapeutic strategy against laryngeal squamous cell carcinoma - Huang - Translational Cancer Research [tcr.amegroups.org]
- 2. NVP-BEZ235-induced autophagy as a potential therapeutic approach for multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dual PI3K/mTOR inhibitor NVP-BEZ235 induces cell cycle arrest via autophagy mediated protein degradation of RPL19 in nephroblastoma cell - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dual PI3K/mTOR inhibitor NVP-BEZ235-induced apoptosis of hepatocellular carcinoma cell lines is enhanced by inhibitors of autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Immunohistochemical detection of cytoplasmic LC3 puncta in human cancer specimens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The role of autophagy regulated by the PI3K/AKT/mTOR pathway and innate lymphoid cells in eosinophilic chronic sinusitis with nasal polyps - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Note: High-Throughput Identification of NVP-BEZ235-d3 Resistance Genes using a Genome-Wide CRISPR/Cas9 Screen
For Research Use Only. Not for use in diagnostic procedures.
Abstract
The dual PI3K/mTOR inhibitor, NVP-BEZ235, is a promising therapeutic agent in oncology. However, the emergence of drug resistance is a significant clinical challenge. This application note provides a detailed protocol for a genome-wide CRISPR/Cas9 knockout screen to identify genes whose loss confers resistance to NVP-BEZ235-d3. Identifying these resistance mechanisms can inform the development of combination therapies and patient stratification strategies.
Introduction
NVP-BEZ235 is a potent imidazo[4,5-c]quinoline derivative that inhibits phosphatidylinositol-3-kinase (PI3K) and the mammalian target of rapamycin (mTOR) by binding to their ATP-binding clefts.[1][2] The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers.[3] By simultaneously targeting two key nodes in this pathway, NVP-BEZ235 has shown efficacy in various preclinical cancer models, including those resistant to other targeted therapies.[1][3][4][5]
Despite its promise, acquired resistance to NVP-BEZ235 can limit its clinical utility. Understanding the genetic basis of this resistance is paramount. CRISPR/Cas9-based functional genomics screening offers a powerful, unbiased approach to systematically identify genes that modulate drug sensitivity.[6][7] This protocol outlines a pooled, genome-wide CRISPR/Cas9 knockout screen to discover genes whose inactivation leads to resistance to NVP-BEZ235-d3.
Signaling Pathway
NVP-BEZ235 targets the PI3K/AKT/mTOR pathway. Upon activation by growth factors, PI3K phosphorylates PIP2 to PIP3, leading to the activation of AKT. AKT, in turn, modulates numerous downstream targets, including the mTOR complex 1 (mTORC1). mTORC1 promotes protein synthesis and cell growth by phosphorylating substrates like S6 ribosomal protein and 4E-BP1. NVP-BEZ235 inhibits both PI3K and mTOR, leading to a blockade of this signaling cascade and subsequent cell cycle arrest and inhibition of proliferation.[1][2][8]
Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of NVP-BEZ235-d3.
Experimental Workflow
The experimental workflow for the CRISPR/Cas9 screen involves several key steps, from library transduction to hit identification.
Caption: Workflow for a pooled genome-wide CRISPR/Cas9 screen to identify NVP-BEZ235-d3 resistance genes.
Data Presentation
While a specific CRISPR screen for NVP-BEZ235-d3 resistance has not been published, data from screens with other PI3K inhibitors can provide insights into expected results. The following table summarizes top candidate resistance genes identified in a genome-wide CRISPR screen with the PI3K inhibitors BYL719 and GDC0941 in pancreatic cancer cells. Loss of these genes, which are negative regulators of the PI3K/mTOR pathway, is expected to confer resistance.
| Gene Symbol | Description | Pathway Involvement | Putative Role in Resistance |
| PTEN | Phosphatase and Tensin Homolog | PI3K/AKT Signaling | Loss of function leads to constitutive activation of the PI3K pathway. |
| TSC1 | Tuberous Sclerosis 1 | mTOR Signaling | Part of the TSC complex that negatively regulates mTORC1. |
| TSC2 | Tuberous Sclerosis 2 | mTOR Signaling | Part of the TSC complex that negatively regulates mTORC1. |
| NF1 | Neurofibromin 1 | RAS/MAPK Signaling | A negative regulator of RAS, which can activate the PI3K pathway. |
| NF2 | Neurofibromin 2 (Merlin) | Hippo Signaling | Can indirectly regulate PI3K/AKT signaling. |
Data is representative of expected outcomes based on screens with functionally similar inhibitors.
Experimental Protocols
Cell Line and Culture
-
Cell Line: A human cancer cell line of interest (e.g., MCF-7 breast cancer, U87 glioblastoma) that is sensitive to NVP-BEZ235-d3.
-
Culture Medium: Recommended medium for the chosen cell line, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Cas9 Expression: The cell line should stably express the Cas9 nuclease. This can be achieved by lentiviral transduction of a Cas9-expressing vector followed by selection (e.g., with blasticidin).
Lentiviral Library Production
-
Library: A genome-wide human sgRNA library (e.g., GeCKO v2, Brunello) is used.
-
Packaging: Co-transfect the sgRNA library plasmid pool with packaging (e.g., psPAX2) and envelope (e.g., pMD2.G) plasmids into HEK293T cells using a transfection reagent like Lipofectamine 3000.
-
Harvest: Collect the virus-containing supernatant at 48 and 72 hours post-transfection, pool, and filter through a 0.45 µm filter.
-
Titration: Determine the viral titer to ensure a low multiplicity of infection (MOI) of 0.3-0.5 during transduction.
CRISPR/Cas9 Library Transduction
-
Seed the Cas9-expressing cells at a density that will ensure the cell number is at least 500-fold the number of sgRNAs in the library.
-
Transduce the cells with the lentiviral sgRNA library at an MOI of 0.3-0.5 in the presence of polybrene (8 µg/mL).
-
After 24 hours, replace the virus-containing medium with fresh medium.
-
After another 24 hours, begin selection with puromycin at a pre-determined concentration that kills non-transduced cells within 48-72 hours.
-
Expand the surviving cells, maintaining a coverage of at least 500 cells per sgRNA.
NVP-BEZ235-d3 Resistance Screen
-
Determine the IC80-90 (the concentration that inhibits 80-90% of cell growth) of NVP-BEZ235-d3 for the Cas9-expressing cell line using a standard cell viability assay (e.g., CellTiter-Glo).
-
Harvest a baseline cell sample (T0) for genomic DNA extraction.
-
Split the remaining transduced cell population into two groups: a control group treated with DMSO and a treatment group treated with the IC80-90 concentration of NVP-BEZ235-d3.
-
Culture the cells for 14-21 days, passaging as needed and maintaining drug selection in the treatment group. Ensure that cell numbers do not drop below a representation of 500 cells per sgRNA.
-
Harvest the cells from both the DMSO and NVP-BEZ235-d3 treated populations at the end of the screen.
Analysis of sgRNA Representation
-
Genomic DNA Extraction: Extract genomic DNA from the T0, DMSO, and NVP-BEZ235-d3 treated cell pellets.
-
sgRNA Amplification: Amplify the integrated sgRNA sequences from the genomic DNA using a two-step PCR protocol. The first PCR amplifies the sgRNA cassette, and the second PCR adds Illumina sequencing adapters and barcodes.
-
Next-Generation Sequencing: Pool the barcoded PCR products and sequence them on an Illumina platform (e.g., NextSeq, HiSeq).
-
Data Analysis: Use software such as MAGeCK (Model-based Analysis of Genome-wide CRISPR-Cas9 Knockout) to analyze the sequencing data. Compare the sgRNA read counts from the NVP-BEZ235-d3 treated samples to the DMSO control samples to identify sgRNAs that are significantly enriched. Genes targeted by these enriched sgRNAs are considered candidate resistance genes.
Hit Validation
-
Candidate genes identified from the primary screen should be validated individually.
-
Generate single-gene knockouts for each candidate gene in the parental cell line using 2-3 independent sgRNAs per gene.
-
Perform cell viability assays with a dose-response of NVP-BEZ235-d3 on these individual knockout cell lines to confirm a shift in sensitivity compared to control cells (transduced with a non-targeting sgRNA).
Conclusion
This application note provides a comprehensive framework for utilizing a genome-wide CRISPR/Cas9 screen to identify genes that confer resistance to the dual PI3K/mTOR inhibitor NVP-BEZ235-d3. The identification of such resistance mechanisms is a critical step in developing more effective and durable cancer therapies. The protocols and workflows described herein can be adapted for other small molecule inhibitors and cell line models.
References
- 1. A genome-scale CRISPR screen identifies the ERBB and mTOR signalling networks as key determinants of response to PI3K inhibition in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NVP-BEZ235 overcomes gefitinib-acquired resistance by down-regulating PI3K/AKT/mTOR phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NVP-BEZ235, a dual PI3K/mTOR inhibitor, prevents PI3K signaling and inhibits the growth of cancer cells with activating PI3K mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CRISPR screens reveal convergent targeting strategies against evolutionarily distinct chemoresistance in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A genome-wide CRISPR screen identifies regulators of MAPK and MTOR pathways that mediate resistance to sorafenib in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Use of CRISPR-based screens to identify mechanisms of chemotherapy resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols: Utilizing NVP-BEZ235 in Combination Cancer Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
NVP-BEZ235, also known as Dactolisib, is a potent and selective dual inhibitor of phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) kinases.[1][2] The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its aberrant activation is a frequent event in a wide range of human cancers.[3][4] By simultaneously targeting two key nodes in this pathway, NVP-BEZ235 offers a promising strategy to overcome resistance to conventional chemotherapy and other targeted agents. These application notes provide a comprehensive overview of the preclinical use of NVP-BEZ235 in combination with other chemotherapy agents, including detailed protocols and data presentation to guide researchers in designing and executing their own studies.
Mechanism of Action: Dual PI3K/mTOR Inhibition
NVP-BEZ235 competitively inhibits the ATP-binding site of PI3K and mTOR, leading to the downregulation of their kinase activity.[1] This dual inhibition prevents the feedback activation of Akt that is often observed with mTORC1-specific inhibitors like rapamycin, potentially leading to a more profound and sustained anti-tumor effect.[5][6] The inhibition of the PI3K/Akt/mTOR pathway by NVP-BEZ235 results in cell cycle arrest, primarily at the G1 phase, and the induction of apoptosis.[4][7]
Synergistic Combinations with Chemotherapy Agents
Preclinical studies have demonstrated that NVP-BEZ235 can act synergistically with a variety of conventional chemotherapy drugs across different cancer types. This synergy often allows for dose reduction of the cytotoxic agent, potentially mitigating side effects while enhancing anti-tumor efficacy.
Data Summary: In Vitro Synergism of NVP-BEZ235 with Chemotherapy
| Cancer Type | Cell Line | Combination Agent | Effect | Reference |
| Bladder Cancer | T24R2 (Cisplatin-resistant) | Cisplatin | Synergistic antitumor effect; reduced IC50 of both drugs. | [8] |
| Non-Small Cell Lung Cancer | A549/DDP (Cisplatin-resistant) | Cisplatin | Strong synergistic effect (CI50=0.23 at 10:1 ratio). | [9] |
| Head and Neck Squamous Cell Carcinoma | HPV-negative and -positive cell lines | Cisplatin and Radiation | Synergistic enhancement of radiochemotherapy. | [2][10] |
| Gastric Cancer | SNU16 | nab-paclitaxel | Additive effects on inhibiting cell proliferation. | [11] |
| Gastric Cancer | MKN-45 | 5-Fluorouracil (5-FU) | Enhanced chemosensitivity and apoptosis. | [12] |
| Pancreatic Cancer | Panc-1, BxPC-3, MiaPaCa-2, AsPC-1 | Gemcitabine | Synergistic effect on cell viability. | [13] |
| Hepatocellular Carcinoma | Hep3B, HepG2, Huh7 | Regorafenib | Synergistic inhibition of cell proliferation (CI < 1). | [14] |
| Triple-Negative Breast Cancer | MDA-MB-231 | Caffeic acid phenyl ester (CAPE) | Synergistic inhibition of cell growth. | [15] |
| Chronic Myelogenous Leukemia | K562/A (Doxorubicin-resistant) | Doxorubicin | Reversal of doxorubicin resistance. | [3][4] |
Data Summary: In Vivo Efficacy of NVP-BEZ235 Combination Therapy
| Cancer Model | Combination Agent | NVP-BEZ235 Dose | Key Findings | Reference |
| Renal Cell Carcinoma (Xenograft) | - | 15 mg/kg | Suppressed tumor growth more effectively than PP242 and Rapamycin. | [5] |
| Gastric Cancer (Xenograft) | nab-paclitaxel | Not specified | 97% inhibition in net tumor growth with combination vs. control. | [11] |
| Gastric Cancer (Xenograft) | 5-Fluorouracil (5-FU) | Not specified | Significant inhibition of xenograft tumor growth with combination. | [12] |
| Adrenocortical Carcinoma (Xenograft) | - | Not specified | Significantly reduced xenograft growth. | [16] |
Experimental Protocols
The following protocols are generalized from published studies and should be optimized for specific cell lines and experimental conditions.
Protocol 1: In Vitro Cell Viability Assay (MTT/CCK-8)
This protocol is designed to assess the cytotoxic effects of NVP-BEZ235 alone and in combination with another chemotherapy agent.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
NVP-BEZ235 (reconstituted in DMSO or DMF)[1]
-
Chemotherapy agent of choice
-
MTT or CCK-8 assay kit
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Preparation: Prepare serial dilutions of NVP-BEZ235 and the combination agent in culture medium. For combination studies, a fixed ratio or a matrix of concentrations can be used.
-
Treatment: Remove the old medium and add 100 µL of the drug-containing medium to the respective wells. Include vehicle-treated (e.g., DMSO) and untreated controls.
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment:
-
MTT Assay: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours. Add 100 µL of solubilization solution (e.g., DMSO) and incubate for 15 minutes with shaking.
-
CCK-8 Assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control. Determine IC50 values and use software like CompuSyn to calculate the Combination Index (CI) to assess synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
Protocol 2: Western Blot Analysis of PI3K/mTOR Pathway Inhibition
This protocol is used to confirm the on-target effect of NVP-BEZ235 by examining the phosphorylation status of key downstream proteins.
Materials:
-
Treated cell lysates
-
Protein electrophoresis system (e.g., SDS-PAGE)
-
Western blotting apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-Akt, anti-phospho-mTOR, anti-mTOR, anti-phospho-p70S6K, anti-p70S6K, anti-phospho-4E-BP1, anti-4E-BP1, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: After treatment with NVP-BEZ235 and/or the combination agent for the desired time (e.g., 2-24 hours)[1], wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli buffer and separate the proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of NVP-BEZ235 combination treatment on cell cycle distribution.
Materials:
-
Treated cells
-
PBS
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells with NVP-BEZ235 and/or the combination agent for 24-48 hours.[8] Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS and add 4 mL of ice-cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Use appropriate software (e.g., FlowJo) to analyze the cell cycle distribution (Sub-G1, G0/G1, S, and G2/M phases).
Conclusion
NVP-BEZ235, as a dual PI3K/mTOR inhibitor, holds significant promise for use in combination with various chemotherapy agents to enhance anti-tumor activity and overcome drug resistance. The synergistic effects observed in numerous preclinical studies provide a strong rationale for further investigation and clinical development of NVP-BEZ235-based combination therapies. The protocols and data presented in these application notes are intended to serve as a valuable resource for researchers in this field. Careful optimization of experimental conditions and a thorough understanding of the underlying mechanisms of synergy will be crucial for the successful translation of these findings into effective cancer treatments.
References
- 1. NVP-BEZ235 | Cell Signaling Technology [cellsignal.com]
- 2. Dual PI3K/mTOR Inhibitor NVP-BEZ235 Leads to a Synergistic Enhancement of Cisplatin and Radiation in Both HPV-Negative and -Positive HNSCC Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Dual PI3K/mTOR inhibitor NVP-BEZ235 decreases the proliferation of doxorubicin-resistant K562 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | NVP-BEZ235 Inhibits Renal Cell Carcinoma by Targeting TAK1 and PI3K/Akt/mTOR Pathways [frontiersin.org]
- 6. Comparison of the effects of the PI3K/mTOR inhibitors NVP-BEZ235 and GSK2126458 on tamoxifen-resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy of the dual PI3K and mTOR inhibitor NVP-BEZ235 in combination with imatinib mesylate against chronic myelogenous leukemia cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NVP-BEZ235, a dual PI3K/mTOR inhibitor synergistically potentiates the antitumor effects of cisplatin in bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synergistic antitumor effect of dual PI3K and mTOR inhibitor NVP-BEZ235 in combination with cisplatin on drug-resistant non-small cell lung cancer cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. The dual PI3K/mTOR inhibitor NVP-BEZ235 enhances nab-paclitaxel antitumor response in experimental gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dual inhibitor of PI3K and mTOR (NVP-BEZ235) augments the efficacy of fluorouracil on gastric cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ascopubs.org [ascopubs.org]
- 14. mdpi.com [mdpi.com]
- 15. Synergistic antitumor effect of NVP-BEZ235 and CAPE on MDA-MB-231 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Efficacy of the novel dual PI3-kinase/mTOR inhibitor NVP-BEZ235 in a preclinical model of adrenocortical carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring NVP-BEZ235-d3 Inhibitory Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
NVP-BEZ235, also known as Dactolisib, is a potent dual inhibitor of phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR).[1][2] By binding to the ATP-binding cleft of these enzymes, NVP-BEZ235 effectively blocks the PI3K/Akt/mTOR signaling pathway, which is frequently hyperactivated in various cancers.[1][3] This pathway plays a crucial role in regulating cell growth, proliferation, survival, and metabolism.[3][4][5] The deuterated form, NVP-BEZ235-d3, is often used as an internal standard in pharmacokinetic studies but is also employed to assess inhibitory activity, which is expected to be comparable to its non-deuterated counterpart. These application notes provide detailed protocols for measuring the inhibitory activity of NVP-BEZ235-d3 using both biochemical and cell-based kinase assays.
Mechanism of Action and Signaling Pathway
NVP-BEZ235 is a dual ATP-competitive inhibitor targeting all class I PI3K isoforms (p110α, β, γ, and δ) and both mTOR complexes, mTORC1 and mTORC2.[1][3][6] Inhibition of PI3K prevents the conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a critical step for the activation of downstream effectors like Akt. Concurrently, inhibition of mTOR kinase disrupts the phosphorylation of key substrates such as p70S6 kinase (p70S6K) and 4E-BP1, which are essential for protein synthesis and cell cycle progression.[7][8] The dual-targeting nature of NVP-BEZ235 allows it to circumvent feedback activation of PI3K that can occur with mTORC1-specific inhibitors like rapamycin.[9][10]
Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by NVP-BEZ235-d3.
Quantitative Data: Inhibitory Activity of NVP-BEZ235
The inhibitory potency of NVP-BEZ235 is typically quantified by its half-maximal inhibitory concentration (IC50). The following table summarizes reported IC50 values for the non-deuterated form against various PI3K isoforms and mTOR.
| Target Kinase | IC50 (nM) | Assay Type |
| p110α | 4 | Cell-free |
| p110β | 75 | Cell-free |
| p110γ | 5 | Cell-free |
| p110δ | 7 | Cell-free |
| mTOR | 6 - 20.7 | Cell-free |
Data compiled from multiple sources.[1][3][6]
Protocol 1: Biochemical Kinase Assay using TR-FRET
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay, such as the LanthaScreen™ technology, to measure the inhibitory activity of NVP-BEZ235-d3 against PI3K or mTOR in a cell-free system. The principle involves the displacement of a fluorescently labeled ATP-competitive tracer from the kinase by the inhibitor, leading to a decrease in the FRET signal.[11][12][13]
Materials and Reagents
-
Recombinant human PI3K (e.g., p110α/p85α) or mTOR kinase
-
NVP-BEZ235-d3 (and non-deuterated NVP-BEZ235 as a control)
-
LanthaScreen™ Eu-labeled anti-tag antibody (e.g., anti-GST)
-
Alexa Fluor™ 647-labeled kinase tracer (ATP-competitive)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ATP and ADP (for control experiments)
-
DMSO (for compound dilution)
-
384-well, low-volume, black plates
-
TR-FRET compatible plate reader
Experimental Workflow
Caption: Workflow for a TR-FRET based kinase inhibition assay.
Detailed Protocol
-
Compound Preparation:
-
Prepare a 10 mM stock solution of NVP-BEZ235-d3 in 100% DMSO.
-
Perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., from 1 mM to 10 nM). Typically, an 11-point, 3-fold serial dilution is appropriate.
-
Prepare a final 4X working solution of each concentration by diluting the DMSO series in kinase buffer. The final DMSO concentration in the assay should be ≤1%.
-
-
Assay Setup (384-well plate):
-
Add 2.5 µL of the 4X NVP-BEZ235-d3 working solutions to the appropriate wells.
-
Include "no inhibitor" (DMSO vehicle) controls for maximum FRET signal and "no kinase" or "displaced tracer" (high concentration of a known inhibitor) controls for background signal.
-
Prepare a 4X kinase/antibody mix by diluting the recombinant kinase and the Eu-labeled antibody in kinase buffer to the recommended concentrations.
-
Add 2.5 µL of the 4X kinase/antibody mix to all wells except the "no kinase" controls.
-
Gently mix the plate and incubate for 15 minutes at room temperature.
-
Prepare a 2X tracer solution in kinase buffer at the predetermined optimal concentration (as per manufacturer's guidelines).[12]
-
Add 5 µL of the 2X tracer solution to all wells. The final reaction volume will be 10 µL.
-
-
Incubation and Measurement:
-
Seal the plate and incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on a TR-FRET enabled plate reader. Excite at ~340 nm and measure emission at 615 nm (Europium donor) and 665 nm (Alexa Fluor 647 acceptor).
-
-
Data Analysis:
-
Calculate the emission ratio (665 nm / 615 nm) for each well.[13]
-
Normalize the data using the "no inhibitor" (100% activity) and "displaced tracer" (0% activity) controls.
-
Plot the normalized percent inhibition against the logarithm of the NVP-BEZ235-d3 concentration.
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value.
-
Protocol 2: Cell-Based Assay to Measure Pathway Inhibition
This protocol uses an "In-Cell Western" or similar immunofluorescence-based method to measure the phosphorylation of a key downstream mTORC1 substrate, the ribosomal protein S6 (rpS6), in cultured cancer cells.[14] A decrease in rpS6 phosphorylation indicates inhibition of the PI3K/mTOR pathway.
Materials and Reagents
-
Cancer cell line with an active PI3K/mTOR pathway (e.g., BT474, U87MG, K562).[1][7][15]
-
Cell culture medium and supplements (e.g., DMEM, 10% FBS).
-
NVP-BEZ235-d3.
-
96-well or 384-well clear-bottom imaging plates.
-
Phosphate-buffered saline (PBS).
-
4% Paraformaldehyde (PFA) in PBS for fixation.
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).
-
Blocking buffer (e.g., LI-COR Odyssey Blocking Buffer or 5% BSA in PBS).
-
Primary antibodies: Rabbit anti-phospho-S6 (Ser235/236) and Mouse anti-total S6 or a cell number normalization dye.
-
Secondary antibodies: IRDye® 800CW Goat anti-Rabbit and IRDye® 680RD Goat anti-Mouse.
-
Infrared imaging system (e.g., LI-COR Odyssey).
Experimental Protocol
-
Cell Culture and Treatment:
-
Seed cells in a 96-well plate at a density that ensures they are in a logarithmic growth phase at the time of treatment (e.g., 1.5 x 10⁴ cells/well). Allow cells to adhere overnight.
-
Prepare serial dilutions of NVP-BEZ235-d3 in cell culture medium.
-
Remove the old medium and add the medium containing the different concentrations of NVP-BEZ235-d3 or DMSO vehicle control.
-
Incubate the cells for a specified time (e.g., 2 to 24 hours) at 37°C and 5% CO₂.[16]
-
-
Fixation and Permeabilization:
-
Remove the treatment medium and wash the cells once with cold PBS.
-
Fix the cells by adding 100 µL of 4% PFA and incubating for 20 minutes at room temperature.
-
Wash the plate three times with PBS.
-
Permeabilize the cells by adding 100 µL of permeabilization buffer and incubating for 20 minutes.
-
-
Immunostaining:
-
Wash the plate three times with PBS.
-
Block non-specific binding by adding 150 µL of blocking buffer and incubating for 1.5 hours at room temperature.
-
Prepare a solution of primary antibodies (anti-phospho-S6 and anti-total S6) in blocking buffer.
-
Remove the blocking buffer and add 50 µL of the primary antibody solution to each well. Incubate overnight at 4°C.
-
Wash the plate five times with PBS containing 0.1% Tween-20.
-
Prepare a solution of the corresponding fluorescently-labeled secondary antibodies in blocking buffer.
-
Add 50 µL of the secondary antibody solution to each well and incubate for 1 hour at room temperature, protected from light.
-
Wash the plate five times with PBS containing 0.1% Tween-20.
-
-
Imaging and Analysis:
-
Ensure the bottom of the plate is clean and dry.
-
Scan the plate using an infrared imaging system. Acquire signals in both the 700 nm (e.g., total S6) and 800 nm (e.g., phospho-S6) channels.
-
Quantify the fluorescence intensity for each channel in each well.
-
Normalize the phospho-S6 signal to the total S6 signal (or cell number normalization dye) for each well.
-
Plot the normalized phospho-S6 signal against the logarithm of the NVP-BEZ235-d3 concentration and fit the data to determine the IC50 value for pathway inhibition in a cellular context.
-
Conclusion
The provided protocols offer robust methods for characterizing the inhibitory activity of NVP-BEZ235-d3. The biochemical TR-FRET assay provides a direct measure of the compound's interaction with its purified target kinases, PI3K and mTOR, allowing for precise IC50 determination in a high-throughput format. The cell-based assay complements this by confirming the compound's ability to penetrate cells and inhibit the PI3K/mTOR signaling pathway in a more physiologically relevant environment. Together, these assays are essential tools for the preclinical evaluation and development of NVP-BEZ235 and other PI3K/mTOR pathway inhibitors.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Dactolisib - Wikipedia [en.wikipedia.org]
- 3. Dual PI3K/mTOR inhibitor NVP-BEZ235 suppresses hypoxia-inducible factor (HIF)-1α expression by blocking protein translation and increases cell death under hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and application of PI3K assays for novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and application of PI3K assays for novel drug discovery | Semantic Scholar [semanticscholar.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. The Dual PI3K/mTOR Inhibitor NVP-BEZ235 Is a Potent Inhibitor of ATM- and DNA-PKCs-Mediated DNA Damage Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | NVP-BEZ235 Inhibits Renal Cell Carcinoma by Targeting TAK1 and PI3K/Akt/mTOR Pathways [frontiersin.org]
- 11. LanthaScreen Eu Kinase Binding Assay | Thermo Fisher Scientific - TW [thermofisher.com]
- 12. tools.thermofisher.com [tools.thermofisher.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. A High-Throughput, Cell-Based Screening Method for siRNA and Small Molecule Inhibitors of mTORC1 Signaling Using the In Cell Western Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 15. NVP-BEZ235, a dual PI3K/mTOR inhibitor, prevents PI3K signaling and inhibits the growth of cancer cells with activating PI3K mutations. - OAK Open Access Archive [oak.novartis.com]
- 16. The dual PI3K/mTOR inhibitor NVP-BEZ235 inhibits proliferation and induces apoptosis of burkitt lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing NVP-BEZ235-d3 Efficacy in Orthotopic Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing orthotopic xenograft models for evaluating the efficacy of NVP-BEZ235-d3, a dual inhibitor of PI3K and mTOR.[1][2][3] The protocols outlined below are intended to offer a detailed framework for in vivo studies, from tumor model establishment to data analysis.
Introduction to NVP-BEZ235-d3 and Orthotopic Xenograft Models
NVP-BEZ235 is a potent imidazoquinoline derivative that acts as a dual ATP-competitive inhibitor of phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR).[2][3] By targeting both PI3K and mTOR, NVP-BEZ235 effectively blocks the PI3K/Akt/mTOR signaling pathway, which is frequently deregulated in a wide range of human cancers and plays a crucial role in cell proliferation, survival, and metabolism.[1][4] The deuterated form, NVP-BEZ235-d3, is often used as an internal standard in pharmacokinetic studies, but for the purposes of these protocols, its biological activity is considered equivalent to the non-deuterated compound.
Orthotopic xenograft models, where human cancer cells or tissues are implanted into the corresponding organ in an immunodeficient animal, offer a more clinically relevant environment for studying tumor growth, metastasis, and response to therapy compared to traditional subcutaneous models.[5][6][7] These models better recapitulate the tumor microenvironment and tumor-stroma interactions, providing a more predictive assessment of a drug's therapeutic potential.[6][7]
Signaling Pathway of NVP-BEZ235
The PI3K/Akt/mTOR pathway is a critical signaling cascade that promotes cell growth and survival. NVP-BEZ235 exerts its anti-cancer effects by inhibiting two key kinases in this pathway: PI3K and mTOR. This dual inhibition leads to a comprehensive blockade of downstream signaling, resulting in reduced cell proliferation and induction of apoptosis.[4][8]
Caption: PI3K/mTOR signaling pathway and the inhibitory action of NVP-BEZ235-d3.
Experimental Workflow for Efficacy Testing
A typical workflow for assessing the efficacy of NVP-BEZ235-d3 in an orthotopic xenograft model involves several key stages, from initial cell culture to final tissue analysis.
Caption: Experimental workflow for NVP-BEZ235-d3 efficacy testing in orthotopic models.
Quantitative Data Summary
The following tables summarize the in vivo efficacy of NVP-BEZ235 in various orthotopic xenograft models as reported in the literature.
Table 1: Efficacy of NVP-BEZ235 in Pancreatic Cancer Orthotopic Xenograft Models
| Cell Line/Model | Dosing Regimen | Treatment Duration | Outcome | Reference |
| Primary Human Pancreatic Cancer Xenografts (3 models) | 45 mg/kg, daily, oral gavage | 3-5 weeks | Significant tumor growth inhibition | [9][10] |
| AsPC-1 | 45 mg/kg, daily, oral gavage | Not specified | Increased median survival from 16 days (control) to 21 days | [11] |
| AsPC-1 (Combination Therapy) | 45 mg/kg NVP-BEZ235 + Gemcitabine | Not specified | Increased median survival to 30 days | [11] |
Table 2: Efficacy of NVP-BEZ235 in Glioblastoma (GBM) Orthotopic Xenograft Models
| Cell Line/Model | Dosing Regimen | Treatment Duration | Outcome | Reference |
| U87 | 25 mg/kg, daily (5 days/week), oral gavage | Until endpoint | Extended median survival by 7 days (vs. control) | |
| U87 | 45 mg/kg, daily (5 days/week), oral gavage | Until endpoint | Extended median survival by 14 days (vs. control); reduced tumor volume | [12] |
| U87-vIII (Combination with Ionizing Radiation - IR) | 45 mg/kg NVP-BEZ235 + 2 Gy IR | Until endpoint | Significantly prolonged survival (median survival extended by 35.5 days vs. 5 days with NVP-BEZ235 alone) | [13] |
| GBM9 Neurospheres (Combination with IR) | Not specified | Not specified | Striking tumor radiosensitization and extended survival | [14] |
Experimental Protocols
Protocol 1: Orthotopic Implantation of Pancreatic Cancer Cells
This protocol is adapted from methodologies used in preclinical studies of pancreatic cancer.[9][10]
Materials:
-
Human pancreatic cancer cells (e.g., AsPC-1, Panc-1)
-
Culture medium (e.g., RPMI-1640 with 10% FBS)
-
Matrigel or other basement membrane extract
-
6-8 week old immunodeficient mice (e.g., SCID or nude)
-
Anesthetics (e.g., isoflurane)
-
Surgical instruments (forceps, scissors, sutures)
-
30-gauge needle and syringe
Procedure:
-
Cell Preparation: Culture pancreatic cancer cells to 80-90% confluency. On the day of injection, harvest cells using trypsin, wash with PBS, and resuspend in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1 x 10^7 cells/mL. Keep the cell suspension on ice.
-
Animal Preparation: Anesthetize the mouse using isoflurane. Place the mouse in a supine position and sterilize the upper left abdominal quadrant with an antiseptic solution.
-
Surgical Procedure: Make a small incision (approximately 1 cm) in the skin and peritoneum to expose the spleen and pancreas. Gently exteriorize the pancreas.
-
Cell Injection: Using a 30-gauge needle, slowly inject 10-20 µL of the cell suspension (1-2 x 10^5 cells) into the tail of the pancreas. A small fluid-filled bleb should be visible at the injection site.
-
Closure: Carefully return the pancreas and spleen to the abdominal cavity. Close the peritoneal wall and skin with sutures.
-
Post-operative Care: Administer analgesics as required and monitor the mice for recovery and signs of distress. Palpate the abdomen twice weekly to monitor for tumor growth.
Protocol 2: Orthotopic Implantation of Glioblastoma Cells
This protocol is based on established methods for creating intracranial tumor models.
Materials:
-
Human glioblastoma cells (e.g., U87)
-
Culture medium (e.g., DMEM/F12)
-
6-8 week old immunodeficient mice (e.g., nude)
-
Stereotactic frame
-
Anesthetics (e.g., ketamine/xylazine cocktail)
-
Micro-syringe (e.g., Hamilton syringe) with a 26-gauge needle
-
Dental drill
-
Bone wax
Procedure:
-
Cell Preparation: Prepare glioblastoma cells as described in Protocol 1, resuspending them in serum-free medium at a concentration of 1 x 10^8 cells/mL.
-
Animal Preparation: Anesthetize the mouse and mount it in a stereotactic frame. Shave the scalp and sterilize with an antiseptic solution.
-
Surgical Procedure: Make a midline scalp incision to expose the skull. Using a dental drill, create a small burr hole at the desired coordinates (e.g., 2 mm lateral and 1 mm anterior to the bregma for the striatum).
-
Cell Injection: Lower the micro-syringe needle through the burr hole to the target depth (e.g., 3 mm). Slowly inject 5 µL of the cell suspension (5 x 10^5 cells) over 5 minutes. Leave the needle in place for an additional 5 minutes before slowly retracting it.
-
Closure: Seal the burr hole with bone wax and close the scalp incision with sutures or surgical clips.
-
Post-operative Care: Provide post-operative analgesia and monitor the mice for neurological symptoms and weight loss, which can indicate tumor growth.
Protocol 3: In Vivo Efficacy Study of NVP-BEZ235-d3
Materials:
-
Tumor-bearing mice (from Protocol 1 or 2)
-
NVP-BEZ235-d3
-
Vehicle solution (e.g., 10% N-methyl-2-pyrrolidone (NMP) and 90% PEG300)[15]
-
Oral gavage needles
-
Calipers or imaging system for tumor measurement
Procedure:
-
Tumor Establishment and Randomization: Once tumors are established and reach a palpable or measurable size (e.g., 100-200 mm³ for subcutaneous models, or a set time point for orthotopic models), randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Drug Preparation: Prepare a fresh solution of NVP-BEZ235-d3 in the vehicle at the desired concentration for the target dose (e.g., 45 mg/kg).[9]
-
Drug Administration: Administer NVP-BEZ235-d3 or vehicle to the respective groups via oral gavage daily.[9][12] The volume is typically 100-200 µL per mouse.
-
Tumor Growth Monitoring: Measure tumor volume 2-3 times per week using calipers (for palpable tumors) or an appropriate imaging modality (e.g., bioluminescence, MRI) for internal tumors.[5][16][17][18] For caliper measurements, tumor volume can be calculated using the formula: Volume = (Length x Width²) / 2.
-
Monitoring Animal Health: Monitor the body weight and overall health of the mice daily. Euthanize mice if they show signs of excessive distress, weight loss (>20%), or if the tumor reaches a predetermined endpoint size.
-
Data Analysis: At the end of the study, compare the tumor growth rates and survival times between the treatment and control groups. Tumor growth inhibition (TGI) can be calculated. Collect tumors for pharmacodynamic analysis (e.g., Western blotting for p-Akt, p-S6).[10][13]
References
- 1. NVP-BEZ235, a dual PI3K/mTOR inhibitor, prevents PI3K signaling and inhibits the growth of cancer cells with activating PI3K mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Dactolisib - Wikipedia [en.wikipedia.org]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Monitoring of Xenograft Tumor Growth and Response to Chemotherapy by Non-Invasive In Vivo Multispectral Fluorescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Method for Orthotopic Transplantation of Lung Cancer in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 8. Superior efficacy of co-treatment with dual PI3K/mTOR inhibitor NVP-BEZ235 and pan-histone deacetylase inhibitor against human pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activity of a novel, dual PI3-kinase/mTor inhibitor NVP-BEZ235 against primary human pancreatic cancers grown as orthotopic xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. The efficacy of a novel, dual PI3K/mTOR inhibitor NVP-BEZ235 to enhance chemotherapy and antiangiogenic response in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. NVP-BEZ235, A Novel Dual PI3K/mTOR Inhibitor, Elicits Multifaceted Antitumor Activities in Human Gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Dual PI3K/mTOR Inhibitor NVP-BEZ235 Is a Potent Inhibitor of ATM- and DNA-PKCs-Mediated DNA Damage Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibition of DNA Double-Strand Break Repair by the Dual PI3K/mTOR Inhibitor NVP-BEZ235 as a Strategy for Radiosensitization of Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Dual PI3K/mTOR Inhibitor NVP-BEZ235 Induces Tumor Regression in a Genetically Engineered Mouse Model of PIK3CA Wild-Type Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Tumor growth monitoring in breast cancer xenografts: A good technique for a strong ethic | PLOS One [journals.plos.org]
- 17. Tumor growth monitoring in breast cancer xenografts: A good technique for a strong ethic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Monitoring the Growth of an Orthotopic Tumour Xenograft Model: Multi-Modal Imaging Assessment with Benchtop MRI (1T), High-Field MRI (9.4T), Ultrasound and Bioluminescence - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
NVP-BEZ235 Technical Support Center: Troubleshooting Solubility and Precipitation
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing common solubility and precipitation issues encountered when working with the dual PI3K/mTOR inhibitor, NVP-BEZ235, in cell culture media.
Frequently Asked Questions (FAQs)
Q1: My NVP-BEZ235 precipitated after I added it to my cell culture medium. What is the most common reason for this?
A1: The most common reason for NVP-BEZ235 precipitation is its low aqueous solubility. NVP-BEZ235 is very poorly soluble in water and ethanol.[1] It is typically dissolved in an organic solvent, such as DMSO or DMF, to create a concentrated stock solution. When this stock solution is diluted into an aqueous-based cell culture medium, the abrupt change in solvent polarity can cause the compound to fall out of solution, especially at higher concentrations.
Q2: What is the recommended solvent for preparing NVP-BEZ235 stock solutions?
A2: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing NVP-BEZ235 stock solutions for in vitro experiments.[2][3][4][5] N,N-Dimethylformamide (DMF) can also be used.[1] It is crucial to ensure the NVP-BEZ235 is fully dissolved in the solvent before further dilution.
Q3: I'm seeing a cloudy or hazy appearance in my media after adding NVP-BEZ235. Is this precipitation?
A3: Yes, a cloudy or turbid appearance in the media is a strong indication of compound precipitation.[6] This can sometimes be mistaken for microbial contamination. To confirm, you can examine a sample of the media under a microscope. Chemical precipitates will often appear as amorphous or crystalline structures, distinct from the appearance of bacteria or fungi.[6]
Q4: Can I filter my media to remove the NVP-BEZ235 precipitate?
A4: Filtering the media to remove the precipitate is not recommended. This will alter the effective concentration of the inhibitor in your experiment, leading to inaccurate and non-reproducible results.[7] The focus should be on preventing precipitation in the first place.
Q5: What is the maximum recommended final concentration of DMSO in cell culture?
A5: To minimize solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should generally be kept below 0.5%, with many protocols recommending a concentration of 0.1% or lower.[7]
Troubleshooting Guide
If you are experiencing NVP-BEZ235 precipitation, consult the following troubleshooting guide.
| Issue | Potential Cause | Recommended Solution |
| Immediate Precipitation Upon Dilution | - Final concentration of NVP-BEZ235 is too high for the aqueous medium.- Inadequate mixing. | - Lower the final working concentration of NVP-BEZ235.- Add the NVP-BEZ235 stock solution to pre-warmed media while gently vortexing or swirling to ensure rapid and thorough mixing.[6] |
| Precipitation Over Time in the Incubator | - pH shift in the media due to the CO2 environment.- Interaction with media components (salts, proteins).[6] | - Ensure your media is properly buffered for the CO2 concentration in your incubator.- Test the stability of NVP-BEZ235 in your specific cell culture medium over the intended duration of your experiment. |
| Cloudiness in Media | - Fine particulate precipitation.- Potential microbial contamination. | - Examine a sample under a microscope to differentiate between precipitate and microbial growth.[6]- If it is a precipitate, follow the troubleshooting steps for precipitation. If contamination is suspected, discard the culture and review sterile techniques. |
| Inconsistent Experimental Results | - Variable amounts of precipitated compound leading to inconsistent effective concentrations. | - Prepare fresh dilutions of NVP-BEZ235 from a stable stock solution for each experiment.- Visually inspect the media for any signs of precipitation before treating cells. |
Quantitative Data Summary
The solubility of NVP-BEZ235 can vary depending on the solvent and temperature. The following table summarizes key quantitative data.
| Parameter | Value | Solvent/Conditions | Source |
| Molecular Weight | 469.54 g/mol | - | [1] |
| Solubility in DMSO | ≥ 7.8 mg/mL | DMSO | [3] |
| 9 mg/mL (19.16 mM) | Fresh DMSO | [8] | |
| 1.33 mg/mL with warming | DMSO | [1] | |
| Solubility in DMF | 10 mg/mL with warming | DMF | [1] |
| Aqueous Solubility | Very poorly soluble | Water | [1] |
| Ethanol Solubility | Very poorly soluble | Ethanol | [1] |
| Typical In Vitro Working Concentration | 5 nM - 500 nM | Cell Culture Media | [1] |
| 25 nM - 1600 nM | Cell Culture Media | [2] |
Experimental Protocols
Protocol 1: Preparation of NVP-BEZ235 Stock Solution
Objective: To prepare a stable, high-concentration stock solution of NVP-BEZ235.
Materials:
-
NVP-BEZ235 powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath or heat block (optional)
Procedure:
-
Bring the NVP-BEZ235 powder and DMSO to room temperature.
-
Calculate the required amount of NVP-BEZ235 and DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Aseptically add the calculated volume of DMSO to the vial containing the NVP-BEZ235 powder.
-
Vortex the solution thoroughly until the powder is completely dissolved.
-
If solubility is an issue, gentle warming to 37°C or up to 75°C for a short period (e.g., 5 minutes) can aid dissolution.[1]
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 3 months) or -80°C for long-term storage.[1]
Protocol 2: Dilution of NVP-BEZ235 into Cell Culture Media
Objective: To dilute the NVP-BEZ235 stock solution into cell culture media while minimizing precipitation.
Materials:
-
NVP-BEZ235 stock solution (from Protocol 1)
-
Pre-warmed (37°C) cell culture medium
-
Sterile tubes
-
Pipettes and sterile tips
-
Vortex mixer
Procedure:
-
Thaw a single-use aliquot of the NVP-BEZ235 stock solution at room temperature.
-
Pre-warm the required volume of cell culture medium to 37°C.
-
Perform a serial dilution of the stock solution in pre-warmed media to achieve the desired final concentration. It is recommended to perform an intermediate dilution step in media rather than adding a very small volume of highly concentrated stock directly to a large volume of media.
-
When adding the NVP-BEZ235 solution to the media, gently vortex or swirl the tube to ensure immediate and thorough mixing.
-
Visually inspect the final solution for any signs of precipitation (cloudiness or visible particles).
-
Use the freshly prepared NVP-BEZ235-containing media to treat your cells immediately.
Visualizations
Signaling Pathway of NVP-BEZ235 Inhibition
Caption: NVP-BEZ235 dually inhibits PI3K and mTOR signaling.
Experimental Workflow for NVP-BEZ235 Treatment
Caption: Workflow for preparing and using NVP-BEZ235 in cell culture.
Troubleshooting Logic for Precipitation
Caption: Decision tree for troubleshooting NVP-BEZ235 precipitation.
References
- 1. NVP-BEZ235 | Cell Signaling Technology [cellsignal.com]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. glpbio.com [glpbio.com]
- 4. The dual PI3K/mTOR inhibitor NVP-BEZ235 inhibits proliferation and induces apoptosis of burkitt lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NVP-BEZ235, A Novel Dual PI3K/mTOR Inhibitor, Elicits Multifaceted Antitumor Activities in Human Gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. selleckchem.com [selleckchem.com]
Optimizing NVP-BEZ 235-d3 concentration to avoid off-target effects
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the dual PI3K/mTOR inhibitor, NVP-BEZ235-d3. Our goal is to help you optimize its concentration to achieve potent on-target effects while minimizing off-target activities.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for NVP-BEZ235?
NVP-BEZ235 is a dual inhibitor that targets both phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR).[1][2][3] By inhibiting these two key kinases, NVP-BEZ235 effectively blocks the PI3K/Akt/mTOR signaling pathway, which is crucial for cell proliferation, survival, and growth.[1][4][5] The compound acts as an ATP-competitive inhibitor of pan-class I PI3K isoforms and both mTORC1 and mTORC2 complexes.
Q2: What are the known on-target effects of NVP-BEZ235?
The primary on-target effects of NVP-BEZ235 include the inhibition of cell proliferation, induction of cell cycle arrest (primarily at the G1 phase), and promotion of apoptosis in various cancer cell lines.[1][4][5][6] It effectively suppresses the phosphorylation of downstream effectors of the PI3K/Akt/mTOR pathway, such as Akt, S6 ribosomal protein, and 4EBP1.[2][3]
Q3: What are the potential off-target effects of NVP-BEZ235, and at what concentrations do they typically occur?
At higher concentrations, NVP-BEZ235 can exhibit off-target activity by inhibiting other kinases. Notably, it has been shown to be a potent inhibitor of ATM (Ataxia-Telangiectasia Mutated) and DNA-PKcs (DNA-dependent protein kinase, catalytic subunit), which are critical components of the DNA damage response pathway.[7][8][9] This can lead to increased cytotoxicity and radiosensitization.[7][8] While the exact concentration for these off-target effects can be cell-line dependent, they are generally observed at higher nanomolar to micromolar ranges. It is crucial to determine the optimal concentration window to separate on-target from off-target effects.
Q4: In which solvents should I dissolve and store NVP-BEZ235?
For in vitro experiments, NVP-BEZ235 should be dissolved in dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10 mM).[4][10] This stock solution should be stored at -20°C for long-term stability. For cell-based assays, the DMSO stock should be further diluted in the appropriate cell culture medium to the final desired concentration immediately before use. It is advisable to keep the final DMSO concentration in the culture medium below 0.1% to avoid solvent-induced cytotoxicity.
Troubleshooting Guide
Issue 1: Little to no effect on cell viability or pathway inhibition at expected concentrations.
-
Possible Cause 1: Incorrect Drug Concentration. The effective concentration of NVP-BEZ235 is highly dependent on the specific cell line being used.
-
Possible Cause 2: Drug Inactivity. Improper storage or repeated freeze-thaw cycles of the stock solution can lead to degradation of the compound.
-
Solution: Prepare fresh dilutions from a properly stored, single-use aliquot of the stock solution for each experiment.
-
-
Possible Cause 3: Cell Line Resistance. The specific genetic background of your cell line, such as mutations downstream of PI3K/mTOR, could confer resistance.
-
Solution: Verify the PI3K/Akt/mTOR pathway status of your cell line. Consider using a positive control cell line known to be sensitive to NVP-BEZ235.
-
Issue 2: Excessive cytotoxicity observed even at low concentrations.
-
Possible Cause 1: Off-Target Effects. At higher concentrations, NVP-BEZ235 can inhibit kinases involved in the DNA damage response, such as ATM and DNA-PKcs, leading to increased cell death.[7]
-
Solution: Lower the concentration of NVP-BEZ235 used in your experiments. A careful dose-response analysis is critical to identify a therapeutic window that maximizes on-target inhibition while minimizing off-target cytotoxicity.
-
-
Possible Cause 2: Extended Incubation Time. Prolonged exposure to the inhibitor can lead to cumulative toxicity.
-
Solution: Reduce the incubation time of the drug treatment. Time-course experiments can help determine the optimal duration for observing the desired on-target effects without inducing excessive cell death.
-
Issue 3: Inconsistent Western blot results for downstream pathway markers (e.g., p-Akt, p-S6).
-
Possible Cause 1: Suboptimal Time Point for Analysis. The phosphorylation status of signaling proteins can be dynamic.
-
Solution: Perform a time-course experiment to identify the optimal time point for observing maximal inhibition of downstream targets after NVP-BEZ235 treatment. Common time points for analysis range from 2 to 24 hours.
-
-
Possible Cause 2: Feedback Loop Activation. Inhibition of mTORC1 can sometimes lead to a feedback activation of Akt.
Quantitative Data Summary
Table 1: Reported IC50 Values of NVP-BEZ235 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Assay Duration |
| IHH4 | Thyroid Cancer | 38.9 | 48 h |
| K1 | Thyroid Cancer | 70.3 | 48 h |
| BCPAP | Thyroid Cancer | 123.5 | 48 h |
| C643 | Thyroid Cancer | 221.0 | 48 h |
| K562 | Chronic Myelogenous Leukemia | 370 | 48 h |
| KBM7R | Chronic Myelogenous Leukemia | 430 | 48 h |
| LNCaP | Prostate Cancer | 6.10 | Not Specified |
| DU145 | Prostate Cancer | 16.25 | Not Specified |
| HRMEC | Human Retinal Microvascular Endothelial Cells | 9.04 | 24 h |
Note: IC50 values are highly dependent on the specific experimental conditions, including the cell line, assay type, and incubation time. The values presented here are for reference and should be confirmed in your own experimental system.[10][12][13][14]
Experimental Protocols
Protocol 1: Determining the IC50 of NVP-BEZ235 using a Cell Viability Assay (MTT/MTS Assay)
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow the cells to adhere overnight.
-
Drug Preparation: Prepare a series of dilutions of NVP-BEZ235 in your cell culture medium. A common concentration range to test is 0, 10, 50, 100, 250, 500, and 1000 nM. Include a vehicle control (DMSO) at the same final concentration as the highest NVP-BEZ235 dose.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of NVP-BEZ235.
-
Incubation: Incubate the plate for a predetermined period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.[11]
-
Viability Assessment:
-
For MTT Assay: Add MTT reagent to each well and incubate for 1-4 hours. Then, add a solubilization solution to dissolve the formazan crystals. Read the absorbance at 570 nm.[15]
-
For MTS Assay: Add the combined MTS/PES solution to each well and incubate for 1-4 hours. Read the absorbance at 490 nm.[15][16]
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the NVP-BEZ235 concentration to determine the IC50 value.
Protocol 2: Assessing On-Target Effects via Western Blotting
-
Cell Treatment: Seed cells in 6-well plates and allow them to reach 70-80% confluency. Treat the cells with the desired concentration of NVP-BEZ235 (e.g., a concentration around the IC50 value) and a vehicle control for various time points (e.g., 2, 6, 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate it with primary antibodies against your proteins of interest (e.g., phospho-Akt, total Akt, phospho-S6, total S6, and a loading control like β-actin or GAPDH).
-
Detection: After washing, incubate the membrane with the appropriate HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
Visualizations
Caption: NVP-BEZ235 inhibits the PI3K/Akt/mTOR signaling pathway.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. NVP-BEZ235, a dual PI3K/mTOR inhibitor, prevents PI3K signaling and inhibits the growth of cancer cells with activating PI3K mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NVP-BEZ235, a dual PI3K/mTOR inhibitor, prevents PI3K signaling and inhibits the growth of cancer cells with activating PI3K mutations. - OAK Open Access Archive [oak.novartis.com]
- 4. NVP-BEZ235, A Novel Dual PI3K/mTOR Inhibitor, Elicits Multifaceted Antitumor Activities in Human Gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The dual PI3K/mTOR inhibitor NVP-BEZ235 inhibits proliferation and induces apoptosis of burkitt lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dual PI3K/mTOR inhibitor NVP‑BEZ235 decreases the proliferation of doxorubicin‑resistant K562 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The dual PI3K/mTOR inhibitor NVP-BEZ235 is a potent inhibitor of ATM- and DNA-PKCs-mediated DNA damage responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Dual PI3K/mTOR Inhibitor NVP-BEZ235 Is a Potent Inhibitor of ATM- and DNA-PKCs-Mediated DNA Damage Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of DNA Double-Strand Break Repair by the Dual PI3K/mTOR Inhibitor NVP-BEZ235 as a Strategy for Radiosensitization of Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NVP-BEZ235 inhibits thyroid cancer growth by p53- dependent/independent p21 upregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | NVP-BEZ235 Inhibits Renal Cell Carcinoma by Targeting TAK1 and PI3K/Akt/mTOR Pathways [frontiersin.org]
- 12. Efficacy of the dual PI3K and mTOR inhibitor NVP-BEZ235 in combination with imatinib mesylate against chronic myelogenous leukemia cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. iovs.arvojournals.org [iovs.arvojournals.org]
- 14. ijrr.com [ijrr.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. thno.org [thno.org]
Technical Support Center: NVP-BEZ235-d3 Stability and Experimental Guidance
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of NVP-BEZ235-d3 in stock solutions and working dilutions. It includes frequently asked questions (FAQs), troubleshooting guides for common experimental issues, and detailed protocols for solution preparation and stability assessment.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing NVP-BEZ235-d3 stock solutions?
A: The recommended solvent for preparing NVP-BEZ235-d3 stock solutions is high-purity, anhydrous dimethyl sulfoxide (DMSO).[1][2] NVP-BEZ235 is also soluble in dimethylformamide (DMF) and chloroform, but it is very poorly soluble in water and ethanol.[3]
Q2: What is the recommended storage temperature and duration for NVP-BEZ235-d3 stock solutions?
A: For long-term stability, NVP-BEZ235-d3 stock solutions in DMSO should be stored at -20°C.[1][2][4] It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[3] While some sources suggest that solutions can be used for up to 3 months when stored at -20°C, it is best practice to use freshly prepared solutions or to re-qualify the concentration of the stock solution if stored for an extended period.[3] One study noted storage of a 1 mM DMSO stock solution at 4°C, but -20°C is the more widely recommended temperature for long-term storage.[5]
Q3: How stable is NVP-BEZ235-d3 in working dilutions in cell culture media?
A: While specific quantitative data on the stability of NVP-BEZ235-d3 in cell culture media is limited, it is general practice to prepare working dilutions fresh from a frozen DMSO stock solution immediately before each experiment. The stability of the compound in aqueous media containing serum and other components can be variable. For experiments involving incubation times longer than 24 hours, the stability of the compound in the specific cell culture medium should be considered, and media changes with fresh compound may be necessary to maintain the desired concentration.[6]
Q4: Is the stability of NVP-BEZ235-d3 different from that of non-deuterated NVP-BEZ235?
Q5: How many freeze-thaw cycles can a DMSO stock solution of NVP-BEZ235-d3 tolerate?
A: It is strongly recommended to avoid multiple freeze-thaw cycles of NVP-BEZ235-d3 stock solutions by preparing single-use aliquots.[3] Repeated freezing and thawing can introduce moisture from the atmosphere into the DMSO stock, which can lead to compound degradation over time.[10] One study on a diverse set of compounds in DMSO indicated no significant loss after 11 freeze-thaw cycles when handled properly under a nitrogen atmosphere.[11] However, as a general precaution, minimizing freeze-thaw cycles is the best practice.
Stability Data Summary
The following tables summarize the available information on the stability of NVP-BEZ235. Note that specific quantitative stability data for NVP-BEZ235-d3 is not available; the data presented is for the non-deuterated compound and serves as a close approximation.
Table 1: Stability of NVP-BEZ235 Solid Compound
| Storage Condition | Duration | Stability |
| -20°C | ≥ 4 years | Stable |
| Lyophilized at -20°C, desiccated | 24 months | Stable[3] |
Table 2: Stability of NVP-BEZ235 in Stock Solutions
| Solvent | Concentration | Storage Temperature | Duration | Stability Notes |
| DMSO | 10 mM | -20°C | Long-term | Recommended for long-term storage.[1][2] Aliquoting is advised to avoid freeze-thaw cycles. |
| DMSO | 1 mM | 4°C | Not specified | Mentioned in one study, but -20°C is more common for long-term storage.[5] |
| DMF | 10 mM | -20°C | Up to 3 months | Use within 3 months to prevent loss of potency.[3] |
| DMSO | Not specified | -80°C | Up to 6 months | General guideline for small molecule stock solutions.[1] |
| DMSO | Not specified | -20°C | Up to 1 month | General guideline for small molecule stock solutions.[1] |
Troubleshooting Guide
Issue 1: Inconsistent or weaker than expected biological activity in cell-based assays.
| Possible Cause | Troubleshooting Steps |
| Degradation of NVP-BEZ235-d3 stock solution | - Prepare a fresh stock solution from solid compound. - If using an older stock, verify its concentration and purity using HPLC. - Ensure the DMSO used is anhydrous and of high purity. |
| Degradation of NVP-BEZ235-d3 in working dilution | - Prepare working dilutions immediately before use. - For long-term experiments, consider replenishing the media with fresh compound at regular intervals. |
| Improper storage of stock solution | - Confirm that stock solutions are stored at -20°C and protected from light. - Ensure aliquots are tightly sealed to prevent moisture absorption by DMSO. |
| Cell line resistance | - Verify the PI3K/mTOR pathway is active in your cell line. - Consider potential resistance mechanisms, such as mutations downstream of PI3K/mTOR. |
| Incorrect final concentration | - Double-check all dilution calculations. - Ensure thorough mixing of the working dilution in the cell culture medium. |
Issue 2: Precipitation of NVP-BEZ235-d3 in cell culture medium.
| Possible Cause | Troubleshooting Steps |
| Poor solubility in aqueous media | - Ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.5%) to maintain solubility. - Prepare an intermediate dilution in a serum-free medium before adding to the final culture medium containing serum. - Visually inspect the medium for any signs of precipitation after adding the compound. |
| High concentration of the compound | - Perform a solubility test at the desired concentration in your specific cell culture medium before proceeding with the experiment. |
Experimental Protocols
Protocol 1: Preparation of NVP-BEZ235-d3 Stock Solution
-
Materials:
-
NVP-BEZ235-d3 solid compound
-
Anhydrous dimethyl sulfoxide (DMSO), molecular biology grade
-
Sterile, amber microcentrifuge tubes or cryovials
-
-
Procedure:
-
Allow the vial of solid NVP-BEZ235-d3 to equilibrate to room temperature before opening to prevent condensation.
-
Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM).
-
Add the calculated volume of anhydrous DMSO to the vial containing the solid NVP-BEZ235-d3.
-
Vortex or sonicate briefly to ensure complete dissolution. Gentle warming (e.g., to 37°C) can aid in dissolution.[1]
-
Aliquot the stock solution into single-use volumes in sterile, amber microcentrifuge tubes or cryovials.
-
Store the aliquots at -20°C, protected from light.
-
Protocol 2: Preparation of Working Dilutions
-
Materials:
-
NVP-BEZ235-d3 stock solution (e.g., 10 mM in DMSO)
-
Sterile cell culture medium (with or without serum, as required by the experiment)
-
-
Procedure:
-
Thaw a single-use aliquot of the NVP-BEZ235-d3 stock solution at room temperature.
-
Calculate the volume of the stock solution needed to achieve the final desired concentration in your experiment.
-
Perform serial dilutions in cell culture medium to reach the final concentration. It is recommended to perform an intermediate dilution step to ensure accurate and homogenous mixing.
-
For example, to prepare a 100 nM working solution from a 10 mM stock:
-
Prepare a 1:100 intermediate dilution by adding 1 µL of the 10 mM stock to 99 µL of cell culture medium (resulting in a 100 µM solution).
-
Prepare a 1:1000 final dilution by adding 1 µL of the 100 µM intermediate solution to 999 µL of cell culture medium.
-
-
Vortex gently after each dilution step.
-
Add the final working dilution to your cell culture plates immediately after preparation.
-
Protocol 3: General Procedure for Assessing Stability by HPLC
This protocol provides a general framework for assessing the stability of NVP-BEZ235-d3 in a specific solvent or medium.
-
Sample Preparation:
-
Prepare a solution of NVP-BEZ235-d3 at a known concentration in the solvent or medium of interest (e.g., DMSO, cell culture medium).
-
Divide the solution into multiple aliquots in appropriate storage vials (e.g., amber glass vials).
-
Store the aliquots under the desired stability testing conditions (e.g., -20°C, 4°C, room temperature, 37°C).
-
-
Time Points:
-
Analyze one aliquot immediately after preparation (T=0) to establish the initial concentration.
-
Analyze aliquots at predetermined time intervals (e.g., 24 hours, 48 hours, 1 week, 1 month, 3 months).
-
-
HPLC Analysis:
-
Use a validated reverse-phase HPLC (RP-HPLC) method with UV detection.
-
Mobile Phase: A typical mobile phase for small molecule analysis consists of a gradient of an aqueous buffer (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).
-
Column: A C18 column is commonly used for the separation of small molecules.
-
Detection: Monitor the elution of NVP-BEZ235-d3 at its maximum absorbance wavelength.
-
Quantification: Determine the concentration of NVP-BEZ235-d3 at each time point by comparing the peak area to a standard curve of known concentrations.
-
-
Data Analysis:
-
Calculate the percentage of NVP-BEZ235-d3 remaining at each time point relative to the initial concentration at T=0.
-
Plot the percentage remaining versus time to determine the degradation kinetics.
-
Visualizations
PI3K/Akt/mTOR Signaling Pathway
Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of NVP-BEZ235.
Experimental Workflow for Stability Assessment
Caption: General workflow for assessing the stability of NVP-BEZ235-d3 solutions.
References
- 1. glpbio.com [glpbio.com]
- 2. NVP-BEZ235, A Novel Dual PI3K/mTOR Inhibitor, Elicits Multifaceted Antitumor Activities in Human Gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NVP-BEZ235 | Cell Signaling Technology [cellsignal.com]
- 4. Inhibition of DNA Double-Strand Break Repair by the Dual PI3K/mTOR Inhibitor NVP-BEZ235 as a Strategy for Radiosensitization of Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dual PI3K/mTOR inhibitor NVP-BEZ235 decreases the proliferation of doxorubicin-resistant K562 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. benchchem.com [benchchem.com]
- 9. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inconsistent Western Blot Results for the PI3K Pathway
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve inconsistencies in their Western blot experiments targeting the PI3K signaling pathway.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during Western blotting for PI3K pathway proteins. Each question is followed by potential causes and actionable solutions.
Issue 1: Weak or No Signal for Phosphorylated PI3K/Akt
-
Question: I am not detecting a signal, or the signal for my phosphorylated target (e.g., p-Akt Ser473) is very weak. What could be the cause?
Possible Causes & Solutions:
-
Low Protein Abundance or Activation: The target protein may have low expression or may not be sufficiently phosphorylated under your experimental conditions.
-
Solution: Consider using a positive control, such as a cell line known to have high PI3K pathway activation or treating your cells with a known activator (e.g., growth factors) to ensure the pathway is stimulated.[1][2] It may also be necessary to enrich your sample for the protein of interest through immunoprecipitation.[1]
-
-
Protein Degradation: Phosphatases and proteases in your sample can degrade your target protein or remove the phosphate group.
-
Inefficient Protein Transfer: The transfer of proteins from the gel to the membrane may have been incomplete.
-
Suboptimal Antibody Concentrations: The concentrations of your primary or secondary antibodies may be too low.
-
Inappropriate Blocking Buffer: For phosphorylated proteins, the choice of blocking buffer is critical.
-
Issue 2: High Background Obscuring Bands
-
Question: My Western blot has a high background, making it difficult to see my specific bands. How can I reduce the background?
Possible Causes & Solutions:
-
Insufficient Blocking: The blocking step may not have been sufficient to prevent non-specific antibody binding.
-
Antibody Concentration Too High: Excessive primary or secondary antibody can lead to non-specific binding.
-
Inadequate Washing: Insufficient washing can leave unbound antibodies on the membrane.
-
Membrane Drying: Allowing the membrane to dry out at any stage can cause high background.
-
Issue 3: Presence of Non-Specific Bands
-
Question: I am seeing multiple bands in addition to the band at the expected molecular weight for my PI3K pathway target. What is causing this?
Possible Causes & Solutions:
-
Primary Antibody Specificity: The primary antibody may be cross-reacting with other proteins.
-
Protein Degradation or Modification: Protein degradation can result in bands at lower molecular weights, while post-translational modifications like glycosylation can cause bands to appear at a higher molecular weight.[3][5][7]
-
High Antibody Concentration: Using too much primary antibody can lead to the detection of low-affinity, non-specific interactions.
-
Cell Line Passage Number: High-passage cell lines can have altered protein expression profiles.
-
Solution: Use low-passage number cells for your experiments.[14]
-
-
Issue 4: Inconsistent Loading Control Bands
-
Question: My loading control (e.g., GAPDH, β-actin) levels are not consistent across all lanes. What should I do?
Possible Causes & Solutions:
-
Inaccurate Protein Quantification: The initial protein quantification of your lysates may have been inaccurate.
-
Solution: Be meticulous with your protein quantification assay (e.g., BCA assay). Ensure that your lysis buffer is compatible with the chosen assay.[17]
-
-
Uneven Loading: Pipetting errors can lead to different amounts of protein being loaded in each well.
-
Solution: Carefully pipette your samples. After loading, visually inspect the gel to ensure the sample volumes appear consistent.
-
-
Variable Transfer Efficiency: Transfer efficiency can vary across the membrane, especially for proteins in the outer lanes (the "edge effect").
-
Solution: Ensure the gel and membrane are in uniform contact with no air bubbles.[1] Using a reliable loading control can help to normalize for this variability.
-
-
Loading Control Expression is Not Stable: The expression of your chosen loading control may be affected by your experimental conditions.
-
Quantitative Data Summary
The following tables provide recommended starting concentrations and incubation times for antibodies and other reagents. Note that these are starting points, and optimization for your specific experimental conditions is crucial.
Table 1: Antibody Dilutions and Incubation Times
| Antibody Type | Starting Dilution Range | Incubation Time | Incubation Temperature |
| Primary Antibody | 1:500 - 1:2000 | 1-3 hours or overnight | Room Temperature or 4°C |
| HRP-conjugated Secondary | 1:2000 - 1:10,000 | 1 hour | Room Temperature |
Table 2: Reagent Concentrations
| Reagent | Working Concentration | Purpose |
| Non-fat Dry Milk | 5% (w/v) in TBST | Blocking (for non-phospho proteins) |
| Bovine Serum Albumin (BSA) | 5% (w/v) in TBST | Blocking (recommended for phospho-proteins) |
| Tween-20 | 0.1% (v/v) in TBS | Detergent in wash and antibody buffers |
| Protease Inhibitor Cocktail | Varies by manufacturer | Prevents protein degradation |
| Phosphatase Inhibitor Cocktail | Varies by manufacturer | Prevents dephosphorylation |
Detailed Experimental Protocols
Protocol 1: Cell Lysis and Protein Quantification
-
Preparation: Place cell culture plates on ice and wash cells twice with ice-cold PBS.
-
Lysis: Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each plate.
-
Scraping: Scrape the cells off the plate and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation: Incubate the lysate on ice for 30 minutes with periodic vortexing.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Collection: Carefully transfer the supernatant (containing the protein) to a new tube.
-
Quantification: Determine the protein concentration using a BCA protein assay according to the manufacturer's instructions.
Protocol 2: SDS-PAGE and Protein Transfer
-
Sample Preparation: Mix the protein lysate with Laemmli sample buffer and heat at 95-100°C for 5 minutes to denature the proteins.
-
Gel Electrophoresis: Load equal amounts of protein (typically 20-30 µg) into the wells of an SDS-PAGE gel. Run the gel until the dye front reaches the bottom.
-
Transfer Setup: Assemble the transfer stack (sandwich) with the gel and a PVDF or nitrocellulose membrane, ensuring no air bubbles are trapped between them.
-
Electrotransfer: Transfer the proteins from the gel to the membrane. Transfer conditions (voltage and time) should be optimized based on the molecular weight of the target protein.
Protocol 3: Immunodetection
-
Blocking: Block the membrane with 5% BSA in TBST for 1-2 hours at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in 5% BSA in TBST overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in 5% BSA in TBST for 1 hour at room temperature.
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.
-
Signal Detection: Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions and visualize the signal using a chemiluminescence imager.
Mandatory Visualizations
Caption: The PI3K/Akt signaling pathway.
Caption: A typical Western blot workflow.
References
- 1. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 4. Mastering Western Blot Troubleshooting: Solutions for No Bands or Faint Bands [e-blot.com]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 7. bosterbio.com [bosterbio.com]
- 8. neobiotechnologies.com [neobiotechnologies.com]
- 9. ウェスタンブロッティング トラブルシューティング | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 11. sinobiological.com [sinobiological.com]
- 12. clyte.tech [clyte.tech]
- 13. 5 Tips for Reducing Non-specific Signal on Western Blots - Nordic Biosite [nordicbiosite.com]
- 14. arp1.com [arp1.com]
- 15. m.youtube.com [m.youtube.com]
- 16. azurebiosystems.com [azurebiosystems.com]
- 17. researchgate.net [researchgate.net]
- 18. creative-diagnostics.com [creative-diagnostics.com]
Cell line-specific resistance to NVP-BEZ 235-d3 treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cell line-specific resistance to NVP-BEZ235-d3 treatment.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of NVP-BEZ235-d3?
NVP-BEZ235-d3, also known as Dactolisib, is a dual ATP-competitive inhibitor of phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR).[1] It targets multiple class I PI3K isoforms (p110α, p110γ, p110δ, and p110β) and mTOR kinase activity (mTORC1 and mTORC2).[1] By inhibiting both PI3K and mTOR, NVP-BEZ235-d3 effectively blocks the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer and plays a crucial role in cell proliferation, survival, and growth.[2][3]
Q2: What are the known mechanisms of resistance to NVP-BEZ235-d3?
Resistance to NVP-BEZ235-d3 can arise from several factors:
-
Activation of Bypass Signaling Pathways: Inhibition of the PI3K/mTOR pathway can sometimes lead to the activation of alternative survival pathways, such as the Ras/Raf/MEK/ERK pathway.[2] This compensatory signaling can overcome the effects of NVP-BEZ235-d3 and promote cell survival and proliferation.
-
Receptor Tyrosine Kinase (RTK) Activation: The inhibition of the PI3K/AKT/mTOR pathway can induce the activation of RTKs like IGFR-1, EGFR, HER2, and HER3.[2] This activation can, in turn, reactivate the PI3K/AKT/mTOR pathway or stimulate other pro-survival pathways.[2]
-
Genetic Alterations: Pre-existing or acquired mutations in components of the PI3K/mTOR pathway can confer resistance. While activating mutations in PIK3CA can initially sensitize cells to NVP-BEZ235-d3, secondary mutations or alterations in other pathway components can lead to resistance.[2][4]
-
Cellular Efflux: Increased expression of drug efflux pumps can reduce the intracellular concentration of NVP-BEZ235-d3, thereby diminishing its efficacy.
Q3: In which cell lines has resistance or variable sensitivity to NVP-BEZ235-d3 been observed?
Variable sensitivity and resistance to NVP-BEZ235-d3 have been reported in various cancer cell lines, including:
-
Breast Cancer: Tamoxifen-resistant MCF-7 sub-lines did not show increased sensitivity to NVP-BEZ235.[5][6] Cell lines with PTEN loss of function or KRAS mutations have also shown resistance.[4]
-
Leukemia: While NVP-BEZ235 can decrease the proliferation of doxorubicin-resistant K562 cells, intrinsic or acquired resistance can still occur.[3][7]
-
Melanoma: No significant difference in sensitivity was observed between B-Raf mutant and B-Raf wild-type melanoma cell lines.[8]
-
Glioblastoma: While NVP-BEZ235 can act as a radiosensitizer, the intrinsic resistance of glioblastoma cells to chemotherapy is a known challenge.[9][10]
Troubleshooting Guides
Problem 1: My cell line shows unexpected resistance to NVP-BEZ235-d3 treatment.
-
Possible Cause 1: Suboptimal Drug Concentration.
-
Solution: Determine the half-maximal inhibitory concentration (IC50) for your specific cell line using a cell viability assay (e.g., MTT, MTS, or CCK-8). This will ensure you are using a relevant concentration range for your experiments. It's advisable to perform a dose-response curve with a broad range of concentrations in a pilot experiment.[11]
-
-
Possible Cause 2: Activation of a bypass signaling pathway.
-
Solution: Investigate the activation status of alternative survival pathways, particularly the MAPK/ERK pathway. Perform western blot analysis to check the phosphorylation levels of key proteins like ERK1/2. If a bypass pathway is activated, consider combination therapy with an inhibitor targeting that pathway.
-
-
Possible Cause 3: Cell line integrity and characteristics.
-
Solution: Confirm the identity of your cell line through short tandem repeat (STR) profiling to rule out cross-contamination. Review the literature for the specific genetic background of your cell line, as some cell lines may have intrinsic resistance mechanisms.[12]
-
Problem 2: I am observing high variability in my NVP-BEZ235-d3 dose-response experiments.
-
Possible Cause 1: Inconsistent cell plating and growth.
-
Solution: Ensure uniform cell seeding density across all wells.[11] Allow cells to adhere and resume logarithmic growth before adding the drug. Monitor cell growth to ensure it remains relatively constant during the assay period.[11] Leaving the outer wells of a microplate empty can help minimize "edge effects."[13]
-
-
Possible Cause 2: Drug stability and preparation.
-
Solution: Prepare fresh stock solutions of NVP-BEZ235-d3 and dilute them in the appropriate vehicle immediately before use. Store stock solutions at the recommended temperature and protect them from light to prevent degradation.
-
-
Possible Cause 3: Experimental noise and error.
Quantitative Data
Table 1: IC50 Values of NVP-BEZ235 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Notes |
| PC3M | Prostate Cancer | ~10-12 | PTEN-null |
| U87MG | Glioblastoma | ~10-12 | PTEN-null |
| K562 | Chronic Myelogenous Leukemia | 370 ± 210 | After 48h treatment |
| KBM7R | Chronic Myelogenous Leukemia | 430 ± 270 | T315I mutant, After 48h treatment |
| HCT116 | Colorectal Cancer | ~9.0-14.3 | PIK3CA mutant |
| DLD-1 | Colorectal Cancer | ~9.0-14.3 | PIK3CA mutant |
| SW480 | Colorectal Cancer | ~9.0-14.3 | PIK3CA wild-type |
| T24 | Bladder Cancer | Varies with duration | Cisplatin-sensitive |
| T24R2 | Bladder Cancer | Varies with duration | Cisplatin-resistant |
Data compiled from multiple sources.[1][14][15][16] IC50 values can vary depending on the assay conditions and duration of treatment.
Experimental Protocols
1. Cell Viability Assay (MTS/CCK-8)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Drug Treatment: Treat cells with a serial dilution of NVP-BEZ235-d3 for 24, 48, or 72 hours. Include vehicle-only treated cells as a control.
-
Reagent Addition: Add MTS or CCK-8 reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot the dose-response curve to determine the IC50 value.
2. Western Blot Analysis for Pathway Activation
-
Cell Lysis: Treat cells with NVP-BEZ235-d3 for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against phosphorylated and total forms of key signaling proteins (e.g., p-Akt, Akt, p-mTOR, mTOR, p-S6K, S6K, p-ERK, ERK).
-
Detection: Incubate with HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities to determine the relative phosphorylation levels of the target proteins.
3. Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Treat both sensitive and potentially resistant cells with NVP-BEZ235-d3 at their respective IC50 concentrations for a predetermined time.
-
Cell Harvesting: Harvest the cells, including any floating cells in the medium.
-
Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis (Annexin V-negative, PI-positive). A reduced percentage of apoptotic cells in the treated resistant line compared to the sensitive line suggests evasion of apoptosis.[17]
Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. mdpi.com [mdpi.com]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Specific apoptosis induction by the dual PI3K/mTor inhibitor NVP-BEZ235 in HER2 amplified and PIK3CA mutant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of the effects of the PI3K/mTOR inhibitors NVP-BEZ235 and GSK2126458 on tamoxifen-resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Dual PI3K/mTOR inhibitor NVP‑BEZ235 decreases the proliferation of doxorubicin‑resistant K562 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Dual PI3K/mTOR Inhibitor NVP-BEZ235 Is a Potent Inhibitor of ATM- and DNA-PKCs-Mediated DNA Damage Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The dual PI3K/mTOR inhibitor NVP-BEZ235 is a potent inhibitor of ATM- and DNA-PKCs-mediated DNA damage responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 12. benchchem.com [benchchem.com]
- 13. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Efficacy of the dual PI3K and mTOR inhibitor NVP-BEZ235 in combination with imatinib mesylate against chronic myelogenous leukemia cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. NVP-BEZ235, a dual PI3K/mTOR inhibitor synergistically potentiates the antitumor effects of cisplatin in bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Dual PI3K/mTOR Inhibitor NVP-BEZ235 Induces Tumor Regression in a Genetically Engineered Mouse Model of PIK3CA Wild-Type Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
Technical Support Center: NVP-BEZ235-d3 and Unexpected Feedback Loop Activation
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance and troubleshooting for researchers encountering unexpected activation of feedback loops during experiments with NVP-BEZ235-d3. The content is presented in a question-and-answer format to directly address common issues.
NVP-BEZ235 is a dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR).[1][2] While it effectively blocks the PI3K/AKT/mTOR signaling pathway, a crucial regulator of cell proliferation and survival, its use can sometimes lead to the activation of compensatory signaling pathways, which may contribute to experimental variability or drug resistance.[3] This guide will focus on the most frequently observed feedback mechanisms and provide protocols to investigate and troubleshoot these phenomena.
A note on NVP-BEZ235-d3: The deuterated form (d3) of NVP-BEZ235 is often used in pharmacokinetic and metabolic studies. Currently, there is no evidence to suggest that the deuterium labeling alters its biological activity or mechanism of action concerning feedback loop activation. Therefore, the information provided here is applicable to both NVP-BEZ235 and its deuterated analog.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of NVP-BEZ235?
NVP-BEZ235 is a dual ATP-competitive inhibitor of all class I PI3K isoforms and mTOR (mTORC1 and mTORC2).[2] By targeting both PI3K and mTOR, it aims to provide a more complete blockade of the PI3K/AKT/mTOR pathway compared to inhibitors that target a single component.[1]
Q2: What are the expected effects of NVP-BEZ235 on the PI3K/AKT/mTOR pathway?
Treatment with NVP-BEZ235 is expected to decrease the phosphorylation of key downstream effectors of PI3K and mTOR. This includes reduced phosphorylation of AKT at both Ser473 and Thr308, as well as decreased phosphorylation of mTORC1 substrates like S6 ribosomal protein (S6) and 4E-BP1.[4][5]
Q3: What is a feedback loop in the context of cell signaling?
A feedback loop is a regulatory mechanism where the output of a pathway influences its own activity. In the PI3K/AKT/mTOR pathway, negative feedback loops normally exist to tightly control signaling. For instance, S6K, a downstream target of mTORC1, can phosphorylate and inhibit IRS-1, a key upstream activator of PI3K.
Q4: Why does inhibition of the PI3K/mTOR pathway with NVP-BEZ235 sometimes lead to the activation of other pathways?
Inhibition of a central signaling node like PI3K/mTOR can disrupt the cell's homeostatic balance. To compensate for the loss of pro-survival signals from the PI3K/mTOR pathway, cells can activate alternative signaling routes. This is a common mechanism of acquired drug resistance. The two most well-documented feedback loops activated in response to PI3K/mTOR inhibition are the reactivation of the MAPK/ERK pathway and the upregulation of receptor tyrosine kinases (RTKs), such as HER3 (ErbB3).[6]
Troubleshooting Guide: Unexpected Feedback Loop Activation
This section provides a step-by-step guide to identify and troubleshoot the unexpected activation of feedback loops when using NVP-BEZ235-d3.
Issue 1: Decreased sensitivity or resistance to NVP-BEZ235 over time.
Possible Cause: Activation of a compensatory feedback loop, most commonly the MAPK/ERK pathway.
Troubleshooting Steps:
-
Assess ERK Pathway Activation:
-
Perform a Western blot analysis to determine the phosphorylation status of key proteins in the MAPK/ERK pathway, such as RAF, MEK, and ERK1/2. An increase in the phosphorylation of these proteins following NVP-BEZ235 treatment would indicate the activation of this feedback loop.
-
-
Confirm with a MEK Inhibitor:
-
Treat cells with NVP-BEZ235 in combination with a MEK inhibitor (e.g., trametinib, selumetinib). If the combination restores sensitivity to NVP-BEZ235, it strongly suggests that ERK pathway activation is the resistance mechanism.
-
-
Investigate Upstream RTKs:
-
Activation of the ERK pathway can be driven by the upregulation of receptor tyrosine kinases. Analyze the expression and phosphorylation of RTKs known to be involved in this feedback, such as HER3, EGFR, and FGFR.
-
Issue 2: Increased phosphorylation of ERK1/2 observed after NVP-BEZ235 treatment.
Possible Cause: A known feedback mechanism where inhibition of the PI3K/mTOR pathway leads to the activation of the RAS/RAF/MEK/ERK cascade.
Troubleshooting Steps:
-
Time-Course and Dose-Response Analysis:
-
Perform a time-course experiment (e.g., 2, 6, 24, 48 hours) and a dose-response experiment (e.g., 10, 50, 100, 500 nM) with NVP-BEZ235 to understand the dynamics of ERK activation.
-
-
Examine HER3 Expression and Phosphorylation:
-
HER3 is a common RTK implicated in this feedback loop. Use Western blotting or quantitative PCR to assess total HER3 expression and phosphorylation levels. An increase in both upon NVP-BEZ235 treatment is a strong indicator of its involvement.
-
-
Consider Co-treatment with an RTK Inhibitor:
-
If a specific RTK is identified as being upregulated, consider a combination treatment with an appropriate inhibitor (e.g., a HER2/HER3 inhibitor if HER3 is implicated) to block the feedback loop.
-
Issue 3: Inconsistent or unexpected Western blot results for p-AKT.
Possible Cause: Complex feedback regulation within the PI3K/mTOR pathway itself. While NVP-BEZ235 is a dual inhibitor, at lower concentrations or in certain cell lines, a transient recovery of p-AKT has been observed.[5]
Troubleshooting Steps:
-
Optimize Antibody and Western Blot Protocol:
-
Ensure the use of high-quality, validated antibodies for p-AKT (Ser473 and Thr308) and total AKT. Follow a rigorous Western blot protocol with appropriate controls.
-
-
Careful Titration of NVP-BEZ235 Concentration:
-
Perform a detailed dose-response curve to determine the optimal concentration of NVP-BEZ235 for sustained inhibition of p-AKT in your specific cell line.
-
-
Check for Off-Target Effects:
-
At very high concentrations, NVP-BEZ235 can have off-target effects. Ensure you are working within a concentration range that is selective for PI3K and mTOR.
-
Quantitative Data Summary
The following tables summarize quantitative data from various studies on NVP-BEZ235.
Table 1: IC50 Values of NVP-BEZ235 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| HCT116 | Colorectal Cancer | 14.3 ± 6.4 | [7] |
| DLD-1 | Colorectal Cancer | 9.0 ± 1.5 | [7] |
| SW480 | Colorectal Cancer | 12.0 ± 1.6 | [7] |
| K562 | Chronic Myelogenous Leukemia | 370 ± 210 | [8] |
| KBM7R (T315I mutant) | Chronic Myelogenous Leukemia | 430 ± 270 | [8] |
| YUVON | Melanoma | Varies | [9] |
| YUSIK | Melanoma | Varies | [9] |
| SNU16 | Gastric Cancer | 103 | [4] |
| NCI-N87 | Gastric Cancer | 18 | [4] |
Table 2: Summary of Western Blot Data on Feedback Loop Activation
| Cell Line | Treatment | Observed Effect | Reference |
| BT474 (Breast Cancer) | NVP-BEZ235 | Increased p-ERK | |
| SKBR3 (Breast Cancer) | NVP-BEZ235 | Increased p-ERK | |
| BT474 (Breast Cancer) | XL147 (PI3K inhibitor) | Increased HER3 mRNA and p-HER3 | [6] |
| Multiple Cell Lines | NVP-BEZ235 | Transient recovery of p-AKT at lower concentrations | [5] |
Experimental Protocols
Protocol 1: Western Blot Analysis of PI3K/mTOR and MAPK/ERK Pathway Activation
Objective: To assess the phosphorylation status of key proteins in the PI3K/mTOR and MAPK/ERK pathways following treatment with NVP-BEZ235-d3.
Materials:
-
Cell line of interest
-
NVP-BEZ235-d3 (and/or non-deuterated NVP-BEZ235)
-
Cell culture reagents
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: p-AKT (Ser473), p-AKT (Thr308), total AKT, p-S6 (Ser240/244), total S6, p-ERK1/2 (Thr202/Tyr204), total ERK1/2, p-MEK1/2, total MEK1/2, HER3, p-HER3, and a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with the desired concentrations of NVP-BEZ235-d3 or vehicle control (e.g., DMSO) for the specified duration.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples and prepare them for SDS-PAGE.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities using densitometry software and normalize to the loading control and total protein levels.
-
Visualizations
Signaling Pathway Diagrams
Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory points of NVP-BEZ235-d3.
Caption: Unexpected activation of the MAPK/ERK pathway as a feedback response to PI3K/mTOR inhibition.
Experimental Workflow Diagram
Caption: A logical workflow for troubleshooting decreased sensitivity to NVP-BEZ235-d3.
References
- 1. NVP-BEZ235, a dual PI3K/mTOR inhibitor, prevents PI3K signaling and inhibits the growth of cancer cells with activating PI3K mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NVP-BEZ235 | Cell Signaling Technology [cellsignal.com]
- 3. BEZ235: When Promising Science Meets Clinical Reality - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The dual PI3K/mTOR inhibitor NVP-BEZ235 enhances nab-paclitaxel antitumor response in experimental gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Feedback upregulation of HER3 (ErbB3) expression and activity attenuates antitumor effect of PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of DNA Double-Strand Break Repair by the Dual PI3K/mTOR Inhibitor NVP-BEZ235 as a Strategy for Radiosensitization of Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
NVP-BEZ235-d3 Technical Support Center: Off-Target Effects on Kinases
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting guides, and frequently asked questions regarding the off-target effects of NVP-BEZ235-d3 on various kinases.
Frequently Asked Questions (FAQs)
Q1: What is NVP-BEZ235-d3 and what are its primary targets?
A1: NVP-BEZ235-d3 is a deuterated form of NVP-BEZ235 (also known as Dactolisib), a potent, orally bioavailable dual inhibitor of the phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathways.[1][2] It acts as an ATP-competitive inhibitor, binding to the ATP-binding cleft of these enzymes.[3] Its primary targets are the class I PI3K isoforms (p110α, p110β, p110δ, and p110γ) and mTOR, thereby blocking both mTORC1 and mTORC2 complexes.
Q2: Does NVP-BEZ235-d3 have known off-target effects on other kinases?
A2: Yes, NVP-BEZ235 has been shown to inhibit other kinases, particularly members of the PI3K-like kinase (PIKK) family. The most significant off-target effects are on Ataxia Telangiectasia Mutated (ATM) and DNA-dependent protein kinase catalytic subunit (DNA-PKcs), which are key regulators of the DNA damage response.[4] Some studies have also suggested a potential for NVP-BEZ235 to inhibit the Transforming Growth Factor-β-Activated Kinase 1 (TAK1).
Q3: How does the off-target activity of NVP-BEZ235 on DNA repair kinases impact its cellular effects?
A3: By inhibiting ATM and DNA-PKcs, NVP-BEZ235 can impair the cell's ability to repair DNA double-strand breaks (DSBs).[4] This has important implications for its use in cancer therapy, as it can sensitize tumor cells to radiation and DNA-damaging chemotherapeutic agents.[4] This off-target effect can lead to G2/M cell cycle checkpoint attenuation and blockade of both nonhomologous end joining (NHEJ) and homologous recombination (HR) DNA repair pathways.[4]
Q4: What is the general selectivity profile of NVP-BEZ235 against the broader human kinome?
A4: While NVP-BEZ235 potently inhibits the PI3K family kinases, some studies have shown that it poorly inhibits a representative panel of other protein kinases in biochemical assays, suggesting a degree of selectivity for its primary and PIKK family targets.[1] However, researchers should always consider the possibility of other off-target effects in their specific experimental system.
Troubleshooting Guide
Issue 1: Unexpected levels of apoptosis or cell death at low concentrations of NVP-BEZ235-d3.
-
Possible Cause: The observed cytotoxicity may be due to the combined inhibition of PI3K/mTOR and the DNA damage response pathways (ATM/DNA-PKcs). This is particularly relevant if the experimental cells have underlying DNA repair deficiencies or are concurrently treated with agents that induce DNA damage.
-
Troubleshooting Steps:
-
Assess DNA Damage: Perform a γH2AX staining or a comet assay to evaluate the level of DNA double-strand breaks in your cells following treatment. An increase in DNA damage may indicate that the off-target effects on ATM and DNA-PKcs are contributing to the observed phenotype.
-
Rescue Experiment: To confirm the role of ATM/DNA-PKcs inhibition, consider experiments with inhibitors more specific to these kinases to see if they phenocopy the effects of NVP-BEZ235.
-
Dose-Response Curve: Perform a careful dose-response experiment to determine the precise concentration at which you observe the desired level of PI3K/mTOR pathway inhibition without significant off-target-driven cytotoxicity.
-
Issue 2: Discrepancy between in vitro kinase assay results and cellular assay results.
-
Possible Cause: The cellular environment is significantly more complex than an in vitro kinase assay. Factors such as drug uptake, efflux, metabolism, and the presence of scaffolding proteins can influence the effective concentration of the inhibitor at its target. Furthermore, feedback loops within signaling pathways can be activated in a cellular context.
-
Troubleshooting Steps:
-
Confirm Target Engagement in Cells: Use Western blotting to verify the inhibition of downstream effectors of the PI3K/mTOR pathway (e.g., phosphorylation of Akt, S6 ribosomal protein, 4E-BP1) and the DNA damage response pathway (e.g., phosphorylation of ATM/DNA-PKcs substrates like CHK2 or p53) in your cell line at the concentrations used.
-
Time-Course Experiment: The kinetics of inhibition can vary. Perform a time-course experiment to determine the optimal duration of treatment for observing the desired effect.
-
Consider Cell Line Specifics: Different cell lines can have varying levels of expression of the target kinases and different dependencies on specific signaling pathways. Characterize the baseline activity of the PI3K and DNA damage response pathways in your cell line.
-
Issue 3: NVP-BEZ235-d3 treatment leads to unexpected activation of other signaling pathways.
-
Possible Cause: Inhibition of the PI3K/mTOR pathway can sometimes lead to the activation of compensatory signaling pathways, such as the MAPK/ERK pathway, through the relief of negative feedback loops.
-
Troubleshooting Steps:
-
Probe for Feedback Activation: Perform Western blot analysis for key components of other major signaling pathways, such as phospho-ERK, to assess for any feedback activation.
-
Combination Therapy: If feedback activation is observed and is confounding your results, consider co-treatment with an inhibitor of the activated pathway.
-
Quantitative Data Summary
The following tables summarize the inhibitory activity of NVP-BEZ235 against its primary and key off-target kinases.
Table 1: Inhibitory Activity of NVP-BEZ235 against Primary Targets (PI3K Isoforms and mTOR)
| Kinase Target | IC50 (nM) | Assay Type |
| p110α (PIK3CA) | 4 | Biochemical Assay |
| p110β (PIK3CB) | 75 | Biochemical Assay |
| p110δ (PIK3CD) | 7 | Biochemical Assay |
| p110γ (PIK3CG) | 5 | Biochemical Assay |
| mTOR | 6 | Biochemical Assay |
IC50 values are approximate and can vary depending on the specific assay conditions.
Table 2: Inhibitory Activity of NVP-BEZ235 against Key Off-Target Kinases
| Kinase Target | IC50 (nM) | Assay Type |
| ATM | Potent Inhibition | In vitro kinase assays and cellular assays |
| DNA-PKcs | Potent Inhibition | In vitro kinase assays and cellular assays |
| TAK1 | Inhibition Observed | Cellular Assays |
Specific IC50 values for ATM, DNA-PKcs, and TAK1 are not consistently reported in the literature, but studies demonstrate potent inhibition at concentrations similar to those used for PI3K/mTOR inhibition.[4]
Experimental Protocols
1. In Vitro Kinase Assay for NVP-BEZ235-d3 Inhibition
This protocol provides a general framework for assessing the inhibitory activity of NVP-BEZ235-d3 against a purified kinase in a biochemical assay.
-
Materials:
-
Purified recombinant kinase (e.g., PI3Kα, ATM, DNA-PKcs)
-
Kinase-specific substrate (e.g., synthetic peptide or protein)
-
NVP-BEZ235-d3 stock solution (in DMSO)
-
Kinase reaction buffer (typically contains Tris-HCl, MgCl2, DTT)
-
ATP solution
-
Kinase detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or radiolabeled [γ-32P]ATP)
-
Microplate reader (luminescence, fluorescence, or scintillation counter)
-
384-well plates
-
-
Procedure:
-
Prepare serial dilutions of NVP-BEZ235-d3 in DMSO. Further dilute in kinase reaction buffer to the desired final concentrations.
-
Add the diluted NVP-BEZ235-d3 or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add the purified kinase and its substrate to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a predetermined optimal reaction time (e.g., 60 minutes).
-
Stop the reaction according to the detection reagent manufacturer's instructions.
-
Add the kinase detection reagent to measure the remaining kinase activity.
-
Measure the signal using the appropriate microplate reader.
-
Calculate the percentage of inhibition for each NVP-BEZ235-d3 concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
2. Western Blot Analysis of PI3K/mTOR and DNA Damage Response Pathway Inhibition
This protocol describes how to assess the cellular activity of NVP-BEZ235-d3 by measuring the phosphorylation status of key downstream proteins.
-
Materials:
-
Cell culture reagents
-
NVP-BEZ235-d3 stock solution (in DMSO)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-Akt, anti-phospho-S6 (Ser240/244), anti-S6, anti-phospho-CHK2 (Thr68), anti-CHK2, anti-γH2AX)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
-
-
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat cells with various concentrations of NVP-BEZ235-d3 or DMSO (vehicle control) for the desired duration.
-
Wash cells with ice-cold PBS and lyse them in supplemented lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
To ensure equal loading, the membrane can be stripped and re-probed with an antibody against the total protein or a housekeeping protein like β-actin or GAPDH.
-
Visualizations
Caption: Inhibition of the PI3K/mTOR signaling pathway by NVP-BEZ235-d3.
Caption: Off-target inhibition of the DNA damage response by NVP-BEZ235-d3.
Caption: Experimental workflow for Western blot analysis.
References
- 1. NVP-BEZ235, A Novel Dual PI3K/mTOR Inhibitor, Elicits Multifaceted Antitumor Activities in Human Gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NVP-BEZ235, a dual PI3K/mTOR inhibitor, prevents PI3K signaling and inhibits the growth of cancer cells with activating PI3K mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Dual PI3K/mTOR Inhibitor NVP-BEZ235 Is a Potent Inhibitor of ATM- and DNA-PKCs-Mediated DNA Damage Responses - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Nuances of NVP-BEZ235-d3: A Guide to Interpreting IC50 Values
Technical Support Center
For researchers, scientists, and drug development professionals, understanding the variability of IC50 values for a given compound across different studies is crucial for accurate data interpretation and experimental design. This guide provides a comprehensive overview of the factors influencing the half-maximal inhibitory concentration (IC50) of NVP-BEZ235-d3, a potent dual inhibitor of PI3K and mTOR.
Frequently Asked Questions (FAQs)
Q1: Why do the reported IC50 values for NVP-BEZ235-d3 vary so much between different studies?
The IC50 value of NVP-BEZ235-d3 is not an absolute constant but is highly dependent on the experimental context. Key factors contributing to this variability include:
-
Assay Type: IC50 values determined in cell-free biochemical assays, which measure the direct inhibition of purified enzymes, are often lower than those from cell-based assays. Cell-based assays introduce additional complexities such as cell membrane permeability, drug efflux pumps, and interactions with other cellular components.
-
Cell Line Specifics: Different cancer cell lines exhibit varying sensitivities to NVP-BEZ235-d3 due to their unique genetic and molecular profiles. Factors such as the presence of activating mutations in the PI3K/mTOR pathway (e.g., PIK3CA mutations) can significantly impact the inhibitor's efficacy.[1][2]
-
Experimental Conditions: Variations in experimental protocols, including incubation time, serum concentration in the culture medium, and the specific viability or proliferation assay used (e.g., MTT, SRB, CellTiter-Glo), can all influence the calculated IC50 value.[3]
-
Inhibitor Target: NVP-BEZ235 is a dual inhibitor targeting multiple PI3K isoforms and mTOR. The IC50 can differ depending on the specific isoform being assayed.
Q2: What is the primary mechanism of action of NVP-BEZ235-d3?
NVP-BEZ235-d3 is a dual ATP-competitive inhibitor of phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR).[4][] It targets the p110α, p110γ, and p110δ isoforms of PI3K with high potency and the p110β isoform with slightly lower activity.[] By inhibiting both PI3K and mTOR, NVP-BEZ235-d3 effectively blocks the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell proliferation, growth, survival, and metabolism that is often dysregulated in cancer.[][6][7]
Q3: How does the dual inhibition of PI3K and mTOR by NVP-BEZ235-d3 offer an advantage over single-target inhibitors?
Inhibition of mTORC1 alone with drugs like rapamycin can lead to a feedback activation of Akt via PI3K, which can promote cell survival. By simultaneously inhibiting both PI3K and mTOR, NVP-BEZ235-d3 prevents this feedback loop, leading to a more complete and sustained inhibition of the pathway and potentially greater anti-cancer activity.[8][9]
Troubleshooting Guide: Inconsistent IC50 Values in Your Experiments
Encountering variability in your own NVP-BEZ235-d3 IC50 experiments? This troubleshooting guide addresses common issues.
| Problem | Potential Cause | Recommended Solution |
| High variability between replicate wells | Inconsistent cell seeding, pipetting errors, or edge effects in the microplate. | Ensure a homogenous cell suspension before seeding. Use calibrated pipettes and consider using a multi-channel pipette for consistency. Avoid using the outer wells of the plate or fill them with sterile PBS to minimize edge effects. |
| IC50 values are significantly higher than expected | Poor drug solubility, drug degradation, or presence of efflux pumps in the cell line. | Prepare fresh drug dilutions for each experiment. Ensure the solvent used (e.g., DMSO) is of high quality and the final concentration in the media is not toxic to the cells. Consider using cell lines with known low expression of efflux pumps or co-incubate with an efflux pump inhibitor as a control. |
| Poor curve fit for the dose-response curve | Inappropriate concentration range tested, or the drug may not be reaching 100% inhibition at the highest concentration. | Perform a preliminary experiment with a wide range of concentrations to determine the optimal range for the definitive assay. Ensure the highest concentration is sufficient to achieve maximal inhibition. |
| Inconsistent results between experiments | Variations in cell passage number, confluency at the time of treatment, or incubation time. | Use cells within a consistent and low passage number range. Seed cells to achieve a consistent confluency (e.g., 50-70%) at the start of the experiment. Standardize the incubation time with the inhibitor across all experiments. |
Data Presentation: Reported IC50 Values for NVP-BEZ235
The following tables summarize the IC50 values for NVP-BEZ235 (the non-deuterated form, which is expected to have similar activity to NVP-BEZ235-d3) from various studies, highlighting the influence of assay type and cell line.
Table 1: Cell-Free IC50 Values of NVP-BEZ235
| Target | IC50 (nM) | Assay Type |
| p110α | 4 | Biochemical Assay |
| p110β | 75 | Biochemical Assay |
| p110γ | 5 | Biochemical Assay |
| p110δ | 7 | Biochemical Assay |
| mTOR | 6 | Cell-free assay |
| mTOR (K-LISA) | 20.7 | Biochemical mTOR K-LISA assay[4] |
Data compiled from multiple sources.[4][]
Table 2: Cell-Based IC50/GI50 Values of NVP-BEZ235 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50/GI50 (nM) | Assay |
| PC3M | Prostate Cancer | 10-12 | Proliferation Assay |
| U87MG | Glioblastoma | 10-12 | Proliferation Assay |
| K562 | Chronic Myelogenous Leukemia | 370 ± 210 | Proliferation Assay (48h)[7] |
| KBM7R | Chronic Myelogenous Leukemia | 430 ± 270 | Proliferation Assay (48h)[7] |
| SNU16 | Gastric Cancer | 103 | WST-1 Assay[9] |
| NCI-N87 | Gastric Cancer | 18 | WST-1 Assay[9] |
| AGS | Gastric Cancer | 35 | WST-1 Assay[9] |
GI50 is the concentration for 50% of maximal inhibition of cell proliferation.
Experimental Protocols
A detailed and standardized protocol is essential for obtaining reproducible IC50 values.
Protocol: Determination of NVP-BEZ235-d3 IC50 using MTT Assay
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and resuspend cells in fresh medium to a final concentration of 5 x 10^4 cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a stock solution of NVP-BEZ235-d3 in DMSO.
-
Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of NVP-BEZ235-d3. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate for the desired period (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Normalize the absorbance values to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the drug concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the IC50 value.
-
Visualizing the Mechanism and Workflow
PI3K/mTOR Signaling Pathway
The following diagram illustrates the central role of PI3K and mTOR in cell signaling and the points of inhibition by NVP-BEZ235.
Caption: PI3K/mTOR pathway and NVP-BEZ235-d3 inhibition points.
Experimental Workflow for IC50 Determination
This diagram outlines the key steps in determining the IC50 value of NVP-BEZ235-d3.
Caption: Standard experimental workflow for IC50 determination.
References
- 1. Specific apoptosis induction by the dual PI3K/mTor inhibitor NVP-BEZ235 in HER2 amplified and PIK3CA mutant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The PI3K/mTOR dual inhibitor NVP-BEZ235 reduces the growth of ovarian clear cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | NVP-BEZ235 Inhibits Renal Cell Carcinoma by Targeting TAK1 and PI3K/Akt/mTOR Pathways [frontiersin.org]
- 6. smart.dhgate.com [smart.dhgate.com]
- 7. Efficacy of the dual PI3K and mTOR inhibitor NVP-BEZ235 in combination with imatinib mesylate against chronic myelogenous leukemia cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of the effects of the PI3K/mTOR inhibitors NVP-BEZ235 and GSK2126458 on tamoxifen-resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The dual PI3K/mTOR inhibitor NVP-BEZ235 enhances nab-paclitaxel antitumor response in experimental gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
How to handle NVP-BEZ 235-d3 degradation during experiments
Welcome to the technical support center for NVP-BEZ235-d3. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on handling potential degradation of NVP-BEZ235-d3 during experiments. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the stability and efficacy of the compound in your studies.
Frequently Asked Questions (FAQs)
Q1: How should I prepare and store NVP-BEZ235-d3 stock solutions to minimize degradation?
A: Proper preparation and storage are critical for maintaining the potency of NVP-BEZ235-d3. The compound is supplied as a lyophilized powder and is stable in this form for up to 24 months when stored at -20°C and desiccated[1].
For experimental use, prepare a high-concentration stock solution (e.g., 10 mM) in an appropriate solvent. NVP-BEZ235 has good solubility in anhydrous DMF (10 mg/ml with warming) and DMSO (1.33 mg/ml with warming), but is poorly soluble in water and ethanol[1]. Once in solution, the compound should be used within 3 months[1]. To prevent degradation from repeated freeze-thaw cycles, it is essential to aliquot the stock solution into single-use volumes and store them at -20°C or -80°C[1][2][3].
Q2: I'm observing inconsistent or weaker-than-expected results in my cell-based assays. Could this be due to NVP-BEZ235-d3 degradation?
A: Yes, inconsistent results are a common sign of compound degradation. If the inhibitor shows little to no effect on cell viability or pathway inhibition (e.g., phosphorylation of Akt or S6), it may have lost potency[4]. Degradation can occur in the stock solution if stored improperly or in the final working solution when incubated in cell culture media over time. It is crucial to perform a dose-response experiment for your specific cell line to determine the optimal concentration, as efficacy is highly cell-line dependent[4]. Always dilute the stock solution into your culture medium immediately before treating the cells.
Q3: What are the primary factors that can cause NVP-BEZ235-d3 to degrade in an experimental setting?
A: Several factors can contribute to the degradation of NVP-BEZ235-d3:
-
Aqueous Environment: NVP-BEZ235 is poorly soluble in water, and prolonged exposure to aqueous cell culture media, especially at 37°C, can lead to hydrolysis or precipitation, reducing its effective concentration.
-
Improper Storage: Storing stock solutions at 4°C or room temperature, even for short periods, can accelerate degradation. Repeated freeze-thaw cycles are also detrimental[1][2].
-
Chemical Interactions: Components in complex biological media (e.g., serum proteins, reducing agents) could potentially interact with and degrade the compound.
-
Light Exposure: Although not specifically documented as a primary concern for NVP-BEZ235, it is a good laboratory practice to protect sensitive small molecules from prolonged light exposure.
Q4: At what concentrations is NVP-BEZ235 typically effective, and could using too high a concentration cause issues?
A: The effective concentration of NVP-BEZ235 varies by cell line but is typically in the low nanomolar range for inhibiting cell proliferation (GI50 often between 10-70 nM)[2][3]. For assessing pathway inhibition via Western blot, concentrations of 100-500 nM are commonly used[4]. While using a high concentration might seem to overcome degradation, it can lead to off-target effects. NVP-BEZ235 has been shown to inhibit other kinases like ATM and DNA-PKcs at higher concentrations, which can increase cytotoxicity and confound results[4][5].
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving issues related to NVP-BEZ235-d3 degradation.
Table 1: Troubleshooting Inconsistent Experimental Outcomes
| Observed Issue | Potential Cause | Recommended Action |
| Reduced or No Activity | Compound degradation in stock solution. | Prepare a fresh stock solution from lyophilized powder. Ensure proper storage at -20°C and avoid freeze-thaw cycles by using aliquots[1]. |
| (e.g., no effect on p-Akt) | Compound instability in culture medium. | Minimize pre-incubation time of the compound in media. Perform a stability test (see Protocol 1). |
| Incorrect drug concentration. | Perform a dose-response curve to find the optimal concentration for your cell line[4]. | |
| High Variability Between Replicates | Inconsistent compound concentration. | Ensure thorough mixing when diluting the stock solution into media. Prepare a master mix for all replicates. |
| Cell density variations. | Optimize and standardize cell seeding density for all experiments[4]. | |
| Excessive Cytotoxicity | Off-target effects at high concentrations. | Lower the concentration. High doses can inhibit DNA repair kinases, increasing cell death[4][5]. |
| Solvent toxicity. | Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all treatments and below the toxic threshold for your cells (typically <0.5%). |
Experimental Protocols & Data
Protocol 1: Assessing NVP-BEZ235-d3 Stability in Cell Culture Medium
This protocol allows you to quantify the stability of your compound under specific experimental conditions using HPLC or LC-MS.
Objective: To determine the percentage of intact NVP-BEZ235-d3 remaining in cell culture medium over a typical experiment duration (e.g., 24-72 hours).
Materials:
-
NVP-BEZ235-d3 stock solution (e.g., 10 mM in DMSO).
-
Your specific cell culture medium (with serum and other supplements).
-
Incubator (37°C, 5% CO2).
-
HPLC or LC-MS system.
-
Appropriate organic solvent for extraction (e.g., acetonitrile).
Methodology:
-
Preparation: Spike the cell culture medium with NVP-BEZ235-d3 to your final working concentration (e.g., 100 nM). Prepare enough volume for all time points.
-
Time Zero (T=0) Sample: Immediately after preparation, take an aliquot of the medium, extract the compound by adding 2 volumes of cold acetonitrile, vortex, and centrifuge to pellet proteins. Collect the supernatant for analysis. This is your 100% reference.
-
Incubation: Place the remaining medium in a sterile, sealed container inside a 37°C incubator.
-
Time Points: At various time points (e.g., 2, 6, 24, 48, 72 hours), remove aliquots and process them as in Step 2.
-
Analysis: Analyze the extracted samples using a validated HPLC or LC-MS method to quantify the peak area corresponding to intact NVP-BEZ235-d3.
-
Calculation: Calculate the percentage of compound remaining at each time point relative to the T=0 sample.
Table 2: NVP-BEZ235 Solubility and Storage Summary
| Parameter | Recommendation | Reference |
| Solvents | Soluble in DMF (10 mg/ml with warming), DMSO (1.33 mg/ml with warming). Very poorly soluble in water and ethanol. | [1] |
| Lyophilized Form | Store at -20°C, desiccated. Stable for 24 months. | [1] |
| Stock Solution | Store in aliquots at -20°C or -80°C. Stable for up to 3 months. Avoid repeated freeze-thaw cycles. | [1][2] |
| Working Concentration | Typically 5-500 nM, but should be optimized for each cell line. | [1][6] |
Visual Guides
Signaling Pathway
The diagram below illustrates the PI3K/Akt/mTOR pathway and highlights the dual inhibitory action of NVP-BEZ235.
Experimental Workflow
This workflow outlines the key steps for validating NVP-BEZ235-d3 stability before proceeding with extensive biological assays.
Troubleshooting Logic
This decision tree provides a logical guide for troubleshooting experiments where NVP-BEZ235-d3 shows lower-than-expected activity.
References
- 1. NVP-BEZ235 | Cell Signaling Technology [cellsignal.com]
- 2. selleckchem.com [selleckchem.com]
- 3. glpbio.com [glpbio.com]
- 4. benchchem.com [benchchem.com]
- 5. The Dual PI3K/mTOR Inhibitor NVP-BEZ235 Is a Potent Inhibitor of ATM- and DNA-PKCs-Mediated DNA Damage Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NVP-BEZ235 or JAKi Treatment leads to decreased survival of examined GBM and BBC cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: NVP-BEZ235-d3 Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing NVP-BEZ235-d3 toxicity in animal studies.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Formulation and Administration
Q1: What is the recommended vehicle for NVP-BEZ235-d3 administration in mice and rats?
A1: NVP-BEZ235 is poorly soluble in water. A common and effective vehicle for oral gavage is a mixture of N-methyl-2-pyrrolidone (NMP) and polyethylene glycol 300 (PEG300). A widely used ratio is 1:9 (v/v) of NMP to PEG300.[1][2] Another reported formulation involves 10% 1-methyl-2-pyrrolidone in 90% PEG 300.[3] For some studies, corn oil has also been used as a diluent after initial dissolution in DMSO.
Q2: My NVP-BEZ235-d3 is not dissolving properly in the recommended vehicle. What should I do?
A2: Ensure you are following the correct procedure. NVP-BEZ235 may require gentle warming and vortexing to fully dissolve. For a 10 mM stock solution in DMF, warming to 75°C for 5 minutes may be necessary. When preparing the NMP/PEG300 formulation, first dissolve the NVP-BEZ235-d3 in NMP before adding the PEG300. Sonication can also aid in the dissolution of suspension mixtures.
Q3: What is the recommended route of administration and dosing frequency?
A3: Oral gavage is the most common route of administration for NVP-BEZ235 in animal studies.[1][2][3] Daily administration is a frequently used dosing schedule.[1][3]
Toxicity Management
Q4: I am observing significant weight loss in my animals treated with NVP-BEZ235-d3. What is the likely cause and what should I do?
A4: Significant weight loss can be a sign of general toxicity. It is crucial to monitor the body weight of the animals regularly (e.g., daily or every other day). If a weight loss of more than 15-20% of the initial body weight is observed, it is recommended to reduce the dose or temporarily halt the treatment. Ensure that the animals have easy access to food and water. Dehydration can be a contributing factor, so monitoring for signs of dehydration is also important.
Q5: My mice are showing signs of hyperglycemia (high blood glucose). How can I manage this?
A5: Hyperglycemia is a known on-target effect of PI3K inhibitors like NVP-BEZ235.[3][4][5] Here are some steps to consider:
-
Monitoring: Regularly monitor blood glucose levels using a glucometer.
-
Dietary Management: Consider providing a low-carbohydrate diet to the animals.[3][4]
-
Pharmacological Intervention: In clinical settings, metformin is a preferred agent for managing PI3K inhibitor-induced hyperglycemia as it does not reactivate the PI3K pathway.[1][3][4] The use of SGLT2 inhibitors has also been explored in preclinical models to reduce hyperglycemia without affecting the drug's efficacy.[5] Insulin should be used as a last resort as it can reactivate the PI3K pathway and potentially counteract the effect of NVP-BEZ235.[4][5]
Q6: I've noticed skin rashes and hair loss (alopecia) in my treated animals. What is the appropriate course of action?
A6: Skin toxicities, including rash and alopecia, are common with PI3K inhibitors.[6]
-
Monitoring: Document the onset, severity, and progression of the skin lesions. Digital photography can be useful for tracking changes over time.
-
Supportive Care: Ensure the animals' bedding is clean and dry to prevent secondary infections. For severe rashes, consult with a veterinarian. In clinical settings, topical steroids are sometimes used to manage rash.[7]
-
Dose Adjustment: If the skin toxicity is severe, consider reducing the dose of NVP-BEZ235-d3.
Q7: My animals are experiencing diarrhea. What should I do?
A7: Diarrhea is a reported side effect of NVP-BEZ235.[6]
-
Monitoring: Monitor the frequency and consistency of the stool.
-
Supportive Care: Ensure the animals have adequate hydration. Provide easy access to water and consider using hydration packs or subcutaneous fluid administration if dehydration is suspected.
-
Dose Adjustment: If diarrhea is severe and persistent, a dose reduction may be necessary.
Q8: I have observed elevated liver enzymes (ALT) in my treated animals. What does this signify and how should I proceed?
A8: Elevated alanine transaminase (ALT) can indicate liver toxicity.[6]
-
Monitoring: If possible, monitor liver function through periodic blood tests.
-
Histopathology: At the end of the study, consider collecting liver tissue for histopathological analysis to assess any potential damage.
-
Dose Evaluation: High doses of NVP-BEZ235 are more likely to cause liver toxicity. If you observe significant elevations in liver enzymes, consider if the dose can be lowered while maintaining efficacy.
Data Presentation
Table 1: In Vitro Potency of NVP-BEZ235
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| Glioma Cells | Glioblastoma | Low nM range | [1] |
| Colorectal Cancer Cells | Colorectal Cancer | 9.0-14.3 | |
| Breast Cancer Cells | Breast Cancer | Not specified | |
| Renal Cell Carcinoma Cells | Renal Cancer | Not specified |
Table 2: In Vivo Dosing and Reported Toxicities of NVP-BEZ235 in Mice
| Dose (mg/kg) | Administration Route | Vehicle | Observed Efficacy | Reported Toxicities | Reference |
| 5 | Oral Gavage | 10% 1-methyl-2-pyrrolidone in PEG 300 | Reduced social memory impairment in a mouse model of Alzheimer's disease. | Not specified | |
| 25 | Oral Gavage | NMP/PEG300 (1:9, v/v) | Extended median survival in a glioma xenograft model. | Minimal, non-statistically significant weight fluctuations. | [1] |
| 30 | Oral Gavage | NMP/PEG300 (1:9, v/v) | Reduced tumor growth in renal cancer xenografts. | Not specified | |
| 40 | Oral Gavage | Not specified | Inhibited tumor growth in a prostate cancer xenograft model. | Not specified | |
| 45 | Oral Gavage | NMP/PEG300 (1:9, v/v) | Extended median survival in a glioma xenograft model. | Minimal, non-statistically significant weight fluctuations in one study, but severe toxicity in another. | [1] |
| 45 | Oral Gavage | Not specified | Highly toxic in mice with intracranial GBM xenografts. | Severe side effects including hyperglycemia, elevated ALT, diarrhea, hair loss, skin rash. | [6] |
Experimental Protocols
Protocol 1: Preparation of NVP-BEZ235-d3 Formulation for Oral Gavage
Materials:
-
NVP-BEZ235-d3 powder
-
N-methyl-2-pyrrolidone (NMP)
-
Polyethylene glycol 300 (PEG300)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Warming block or water bath (optional)
Procedure:
-
Calculate the required amount of NVP-BEZ235-d3 based on the desired final concentration and the total volume of the dosing solution.
-
Weigh the NVP-BEZ235-d3 powder accurately and place it in a sterile microcentrifuge tube.
-
Add the required volume of NMP to the tube (typically 10% of the final volume).
-
Vortex the mixture thoroughly until the NVP-BEZ235-d3 is completely dissolved. Gentle warming (e.g., to 37°C) may be applied to aid dissolution.
-
Once dissolved, add the required volume of PEG300 (typically 90% of the final volume).
-
Vortex the solution again until it is clear and homogenous.
-
Prepare the formulation fresh daily before administration.
Protocol 2: Monitoring Toxicity in Mice Treated with NVP-BEZ235-d3
1. General Health Monitoring:
-
Frequency: Daily
-
Parameters to Observe:
-
General appearance (posture, grooming, activity level)
-
Signs of distress (lethargy, hunched posture, ruffled fur)
-
Food and water intake
-
2. Body Weight Measurement:
-
Frequency: At least three times a week. Daily monitoring is recommended, especially during the initial phase of treatment.
-
Action: If an animal loses more than 15% of its initial body weight, consider dose reduction or temporary cessation of treatment.
3. Blood Glucose Monitoring:
-
Frequency: Once or twice weekly, or more frequently if hyperglycemia is detected.
-
Procedure: Collect a small drop of blood from the tail vein and measure glucose levels using a calibrated glucometer.
-
Action: If persistent hyperglycemia is observed, refer to the troubleshooting guide (Q5).
4. Skin and Coat Examination:
-
Frequency: At least twice a week.
-
Parameters to Observe:
-
Presence of skin rash, erythema, or lesions.
-
Hair loss (alopecia).
-
-
Action: Document any abnormalities with photographs. For severe skin reactions, consult a veterinarian.
5. Gastrointestinal Monitoring:
-
Frequency: Daily observation of cages.
-
Parameters to Observe:
-
Presence of diarrhea or changes in stool consistency.
-
-
Action: Ensure adequate hydration. If diarrhea is severe, consider dose modification.
6. End-of-Study Analysis:
-
Blood Collection: Collect blood via cardiac puncture for a complete blood count (CBC) and serum chemistry panel (including ALT and other liver enzymes).
-
Organ Collection: Collect major organs (liver, kidneys, spleen, etc.) for histopathological analysis to assess for any microscopic signs of toxicity.
Mandatory Visualizations
Caption: NVP-BEZ235-d3 inhibits both PI3K and mTOR signaling pathways.
References
- 1. Therapeutic management of PI3Kα inhibitor-induced hyperglycemia with a novel glucokinase activator: Advancing the Frontier of PI3Kα inhibitor therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Management of Phosphatidylinositol-3-Kinase Inhibitor-Associated Hyperglycemia | Semantic Scholar [semanticscholar.org]
- 3. Management of Phosphatidylinositol-3-Kinase Inhibitor-Associated Hyperglycemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Management of Phosphatidylinositol-3-Kinase Inhibitor-Associated Hyperglycemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dactolisib (NVP-BEZ235) toxicity in murine brain tumour models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Management of toxicity to isoform α-specific PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Acquired Resistance to NVP-BEZ235-d3 in Cancer Cells
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering acquired resistance to NVP-BEZ235-d3 in cancer cell experiments.
Frequently Asked Questions (FAQs)
Q1: What is NVP-BEZ235-d3 and what is its mechanism of action?
NVP-BEZ235 is a dual ATP-competitive inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR).[1][2][3] It targets all class I PI3K isoforms (p110α, β, γ, and δ) and both mTORC1 and mTORC2 complexes.[1][4] By inhibiting the PI3K/Akt/mTOR signaling pathway, which is often hyperactivated in cancer, NVP-BEZ235 blocks crucial cellular processes like proliferation, growth, and survival.[4][5] The "-d3" designation indicates that this is a deuterated form of the compound, often used in pharmacokinetic studies.
Q2: What are the typical working concentrations for NVP-BEZ235-d3 in cell culture experiments?
The effective concentration of NVP-BEZ235-d3 is highly cell-line dependent. For cell viability assays, a broad range from 5 nM to 1000 nM is often tested.[4][6] For assessing the inhibition of the PI3K/mTOR pathway via Western blot, concentrations between 100 nM and 500 nM are commonly used.[4] It is imperative to perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for your specific cancer cell line.[4]
Q3: How should I prepare and store NVP-BEZ235-d3 stock solutions?
NVP-BEZ235-d3 is typically supplied as a lyophilized powder.[7][8] For in vitro experiments, it is soluble in DMSO.[2] A high-concentration stock solution (e.g., 10 mM) can be prepared in DMSO and stored at -20°C for long-term stability.[2][8] To use, the stock solution should be diluted in cell culture medium to the final desired concentration immediately before the experiment. To maintain potency, it is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[7][8]
Troubleshooting Guide
Problem 1: My cancer cells have developed resistance to NVP-BEZ235-d3, showing a decreased response in cell viability assays.
This is a common issue. Acquired resistance can arise from various molecular mechanisms. Here’s a systematic approach to investigate and potentially overcome this resistance.
Step 1: Confirm Resistance and Characterize the Resistant Phenotype.
-
Action: Perform a dose-response curve with your resistant cell line alongside the parental (sensitive) cell line.
-
Expected Outcome: A rightward shift in the dose-response curve and a significantly higher IC50 value for the resistant cells will confirm resistance.
Step 2: Investigate Potential Resistance Mechanisms.
-
Hypothesis 1: Activation of bypass signaling pathways.
-
Evidence: A common mechanism of resistance to PI3K/mTOR inhibitors is the activation of the MAPK/ERK pathway.[9]
-
Troubleshooting:
-
Perform Western blot analysis to check the phosphorylation status of key proteins in the MAPK/ERK pathway (e.g., MEK, ERK) in both parental and resistant cells, with and without NVP-BEZ235-d3 treatment.
-
If you observe increased p-MEK or p-ERK in resistant cells, consider combination therapy with a MEK inhibitor.
-
-
-
Hypothesis 2: Upregulation of Receptor Tyrosine Kinases (RTKs).
-
Evidence: Inhibition of the PI3K/mTOR pathway can lead to a feedback loop that upregulates RTKs such as EGFR, HER2/3, and IGF-1R.[5]
-
Troubleshooting:
-
Use Western blotting or a phospho-RTK array to compare the expression and phosphorylation levels of various RTKs in parental versus resistant cells.
-
If a specific RTK is upregulated and activated, consider a combination therapy with an inhibitor targeting that specific RTK.
-
-
-
Hypothesis 3: Alterations in the PI3K/mTOR pathway itself.
-
Evidence: Mutations in downstream effectors of the PI3K/mTOR pathway can confer resistance.[4] Paradoxical activation of Akt upon mTORC1 inhibition has also been reported.[10]
-
Troubleshooting:
-
Sequence key components of the PI3K/mTOR pathway in your resistant cell lines to identify potential mutations.
-
Assess the phosphorylation of Akt (at both Ser473 and Thr308) and S6 ribosomal protein after treatment. NVP-BEZ235, being a dual inhibitor, should prevent the feedback activation of Akt that is sometimes seen with mTOR-only inhibitors.[10]
-
-
-
Hypothesis 4: Role of Autophagy.
-
Evidence: NVP-BEZ235 can induce autophagy.[11][12][13] Autophagy can act as a survival mechanism for cancer cells under stress, but excessive autophagy can also lead to cell death.[13]
-
Troubleshooting:
-
Monitor autophagy markers like LC3-II and Atg5 expression by Western blot in treated cells.[12]
-
Test the effect of combining NVP-BEZ235-d3 with an autophagy inhibitor (e.g., chloroquine, 3-methyladenine).[12] Inhibition of autophagy may enhance the cytotoxic effects of NVP-BEZ235-d3 in some contexts.[14]
-
-
Problem 2: I am observing inconsistent results in my Western blots for phosphorylated proteins after NVP-BEZ235-d3 treatment.
-
Possible Cause: Issues with sample preparation, antibody quality, or the timing of the experiment.
-
Troubleshooting:
-
Lysis Buffer: Ensure your lysis buffer contains fresh phosphatase and protease inhibitors to prevent dephosphorylation and degradation of your target proteins.
-
Time Course: Perform a time-course experiment (e.g., 2, 6, 24 hours) to determine the optimal time point to observe maximal inhibition of protein phosphorylation.[4]
-
Antibody Validation: Use antibodies that have been validated for your specific application and target species. Run appropriate controls, including untreated and vehicle-treated cells.
-
Loading Controls: Use a reliable loading control (e.g., β-actin, GAPDH) to ensure equal protein loading across all lanes.
-
Quantitative Data Summary
The following tables summarize the inhibitory concentrations (IC50) of NVP-BEZ235 in various cancer cell lines.
Table 1: IC50 Values of NVP-BEZ235 in Different Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| T24 | Bladder Cancer | Varies with duration | [9] |
| T24R2 (cisplatin-resistant) | Bladder Cancer | Higher than T24 | [9] |
| H1975 | Non-Small Cell Lung Cancer | Dose-dependent inhibition | [15][16] |
| A549/DDP (cisplatin-resistant) | Non-Small Cell Lung Cancer | 0.15 µg/ml (in combination) | [17] |
| K562/A (doxorubicin-resistant) | Chronic Myelogenous Leukemia | Dose-dependent inhibition | [18][19] |
| U87MG | Glioblastoma | ~10-12 nM | [3] |
| PC3M | Prostate Cancer | ~10-12 nM | [3] |
Table 2: Synergistic Effects of NVP-BEZ235 in Combination Therapies
| Combination Agent | Cancer Type | Effect | Reference |
| Cisplatin | Bladder Cancer | Reduced IC50 of NVP-BEZ235 by 5.6-fold | [9] |
| Cisplatin | Non-Small Cell Lung Cancer | Strong synergistic effects | [17] |
| Nilotinib | BCR-ABL-positive Leukemia | More effective in inducing apoptosis | [20] |
| MEK inhibitors | Colorectal Cancer | Synergistically blocked resistance | [21] |
Experimental Protocols
1. Cell Viability Assay (e.g., CCK-8 or MTT)
This protocol is to determine the IC50 of NVP-BEZ235-d3.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of NVP-BEZ235-d3 (e.g., 0, 10, 50, 100, 250, 500, 1000 nM) in fresh culture medium.[4] Include a vehicle control (DMSO) at the same final concentration as the highest NVP-BEZ235-d3 treatment.
-
Incubation: Incubate the plate for a desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Assay: Add the CCK-8 or MTT reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
2. Western Blot Analysis for Pathway Inhibition
This protocol is to assess the phosphorylation status of key signaling proteins.
-
Cell Treatment: Seed cells in 6-well plates and grow them to 70-80% confluency. Treat the cells with NVP-BEZ235-d3 (e.g., 100 nM or 500 nM) and a vehicle control for the desired time points.[4]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate it with primary antibodies against your proteins of interest (e.g., p-Akt, Akt, p-S6, S6, p-ERK, ERK, LC3) overnight at 4°C.
-
Detection: Wash the membrane and incubate it with the appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
3. Generation of NVP-BEZ235-d3 Resistant Cell Lines
This protocol describes a general method for developing resistant cell lines.
-
Initial Treatment: Treat the parental cancer cell line with a low concentration of NVP-BEZ235-d3 (e.g., the IC20).
-
Dose Escalation: Once the cells have recovered and are proliferating, gradually increase the concentration of NVP-BEZ235-d3 in a stepwise manner.
-
Maintenance: Maintain the resistant cell line in a medium containing a constant concentration of NVP-BEZ235-d3 to ensure the stability of the resistant phenotype.
-
Verification: Periodically verify the resistance by performing cell viability assays and comparing the IC50 to the parental cell line.
Visualizations
Caption: PI3K/mTOR signaling pathway and points of inhibition by NVP-BEZ235-d3.
References
- 1. NVP-BEZ235 Datasheet DC Chemicals [dcchemicals.com]
- 2. cellagentech.com [cellagentech.com]
- 3. selleck.co.jp [selleck.co.jp]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. NVP-BEZ235 or JAKi Treatment leads to decreased survival of examined GBM and BBC cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NVP-BEZ235 (#13101) Datasheet With Images | Cell Signaling Technology [cellsignal.jp]
- 8. NVP-BEZ235 | Cell Signaling Technology [cellsignal.com]
- 9. NVP-BEZ235, a dual PI3K/mTOR inhibitor synergistically potentiates the antitumor effects of cisplatin in bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NVP-BEZ235, a dual PI3K/mTOR inhibitor, prevents PI3K signaling and inhibits the growth of cancer cells with activating PI3K mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. NVP-BEZ235-induced autophagy as a potential therapeutic approach for multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. NVP-BEZ235-induced autophagy as a potential therapeutic approach for multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Research Progress and Prospects of Autophagy in the Mechanism of Multidrug Resistance in Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. merckmillipore.com [merckmillipore.com]
- 15. NVP-BEZ235 overcomes gefitinib-acquired resistance by down-regulating PI3K/AKT/mTOR phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. NVP-BEZ235 overcomes gefitinib-acquired resistance by down-regulating PI3K/AKT/mTOR phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synergistic antitumor effect of dual PI3K and mTOR inhibitor NVP-BEZ235 in combination with cisplatin on drug-resistant non-small cell lung cancer cell - PMC [pmc.ncbi.nlm.nih.gov]
- 18. spandidos-publications.com [spandidos-publications.com]
- 19. Dual PI3K/mTOR inhibitor NVP‑BEZ235 decreases the proliferation of doxorubicin‑resistant K562 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Efficacy of the dual PI3K and mTOR inhibitor NVP-BEZ235 in combination with nilotinib against BCR-ABL-positive leukemia cells involves the ABL kinase domain mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Validation & Comparative
NVP-BEZ235-d3 Demonstrates Superior Efficacy Over Rapamycin in Renal Cell Carcinoma Models
A comprehensive comparison of the dual PI3K/mTOR inhibitor NVP-BEZ235-d3 and the mTORC1 inhibitor rapamycin reveals significant advantages for NVP-BEZ235-d3 in preclinical models of renal cell carcinoma (RCC). Experimental data consistently show that NVP-BEZ235-d3 is more potent in inhibiting tumor cell proliferation, inducing apoptosis, and arresting the cell cycle, translating to greater antitumor activity in vivo.
This guide provides a detailed comparison of the efficacy of NVP-BEZ235-d3 and rapamycin in RCC, presenting key experimental findings, detailed methodologies, and visual representations of the underlying molecular mechanisms. This information is intended for researchers, scientists, and drug development professionals working in oncology and targeted therapies.
Superior In Vitro Efficacy of NVP-BEZ235-d3
Studies consistently demonstrate the superior anti-proliferative and pro-apoptotic effects of NVP-BEZ235-d3 compared to rapamycin across various RCC cell lines.[1][2] The dual inhibition of both PI3K and mTOR by NVP-BEZ235-d3 leads to a more comprehensive blockade of key signaling pathways that drive RCC progression.[1][2]
Comparative Effects on RCC Cell Lines:
| Parameter | NVP-BEZ235-d3 | Rapamycin | Cell Lines Tested | Reference |
| Cell Proliferation | Greater reduction | Minimal to modest reduction | UMRC6, 786-0, UOK121, A498 | [1][2] |
| Apoptosis | Significant induction | Minimal induction | UMRC6, 786-0, UOK121 | [1] |
| Cell Cycle Arrest | Induction of G1 arrest | Less pronounced effect | UMRC6, 786-0, UOK121 | [1] |
| Cell Invasion | Significant suppression | Less effective | UMRC6, 786-0, UOK121 | [1] |
| HIF-2α Expression | Significant reduction | Less effective | 786-O, A498, and others | [2] |
Enhanced In Vivo Antitumor Activity of NVP-BEZ235-d3
The enhanced in vitro effects of NVP-BEZ235-d3 translate to superior antitumor activity in vivo. In RCC xenograft models, NVP-BEZ235-d3 induced significant tumor growth arrest, whereas rapamycin showed only a modest effect.[2]
In Vivo Efficacy in RCC Xenograft Models:
| Parameter | NVP-BEZ235-d3 | Rapamycin | Xenograft Models | Reference |
| Tumor Growth | Growth arrest | Minimal growth retardation | 786-O and A498 | [2] |
| Mechanism | Inhibition of Akt and S6 phosphorylation, induction of apoptosis | - | 786-O and A498 | [2] |
Differentiated Mechanisms of Action
The superior efficacy of NVP-BEZ235-d3 is attributed to its broader mechanism of action compared to rapamycin. While rapamycin primarily inhibits the mTORC1 complex, NVP-BEZ235-d3 is a dual inhibitor of both PI3K and mTOR, affecting both mTORC1 and mTORC2.[2] This leads to a more complete shutdown of the PI3K/Akt/mTOR signaling pathway.[1][2]
Furthermore, NVP-BEZ235-d3 has been shown to inhibit the TAK1-dependent JNK/AP-1 and IKK signaling pathways, which are also implicated in RCC progression. Rapamycin does not exhibit this inhibitory effect.[1]
Figure 1: Signaling Pathways Targeted by NVP-BEZ235-d3 and Rapamycin.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: RCC cell lines (UMRC6, 786-0, UOK121) and a non-cancerous cell line (HEK-293) were seeded in 96-well plates at a density of 1.5 x 10³ or 3.0 x 10³ cells per well.
-
Drug Treatment: Cells were treated with increasing concentrations (10, 100, 1000 nM) of NVP-BEZ235-d3 or rapamycin for 48 hours. A DMSO-treated group served as the control.
-
MTT Incubation: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) was added to each well at a final concentration of 1 mg/ml and incubated at 37°C for 4 hours.
-
Solubilization: 100 µL of 10% SDS in 0.01 N HCl was added to each well and incubated overnight to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance at 490 nm was measured using a microplate reader.
Western Blot Analysis
-
Cell Lysis: RCC cells were treated with NVP-BEZ235-d3 or rapamycin at various concentrations and for different durations. After treatment, cells were lysed to extract total protein.
-
Protein Quantification: Protein concentration in the lysates was determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane was blocked and then incubated with primary antibodies against target proteins (e.g., phospho-Akt, total Akt, phospho-mTOR, phospho-S6, HIF-2α, phospho-TAK1, phospho-c-Jun, phospho-IκB-α).
-
Detection: After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Studies
-
Animal Model: Nude/beige mice were used.
-
Tumor Implantation: 786-O or A498 RCC cells were injected subcutaneously into the flanks of the mice.
-
Treatment: When tumors reached a volume of approximately 300 mm³, mice were randomized into treatment groups and treated daily by oral gavage with vehicle, rapamycin (15 mg/kg), or NVP-BEZ235-d3 (15 mg/kg) for 21 consecutive days.
-
Tumor Measurement: Tumor volume was measured periodically throughout the study.
-
Endpoint Analysis: At the end of the treatment period, mice were euthanized, and tumors were excised for further analysis (e.g., western blotting, immunohistochemistry).
Figure 2: General Experimental Workflow.
References
A Head-to-Head Battle in Pituitary Tumor Models: NVP-BEZ235-d3 vs. BKM120
An in-depth comparison of the dual PI3K/mTOR inhibitor NVP-BEZ235-d3 and the pan-PI3K inhibitor BKM120 reveals distinct efficacy profiles in preclinical pituitary tumor models. This guide provides researchers, scientists, and drug development professionals with a comprehensive analysis of their performance, supported by experimental data and detailed protocols, to inform future research and therapeutic strategies for pituitary adenomas.
The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival. Its aberrant activation is a frequent event in the pathogenesis of pituitary tumors, making it a prime target for therapeutic intervention.[1][2][3] This guide compares two prominent inhibitors targeting this pathway: NVP-BEZ235-d3, a dual inhibitor of PI3K and mTOR, and BKM120 (Buparlisib), a pan-class I PI3K inhibitor.[4][5]
At a Glance: Key Performance Indicators
| Inhibitor | Target | Mechanism of Action | Notable Efficacy in Pituitary Tumor Models |
| NVP-BEZ235-d3 | PI3K and mTOR | ATP-competitive inhibitor of class I PI3K and mTOR complexes 1 and 2 (mTORC1/2).[5] | Suppressed cell viability by over 50% in 37 of 40 human nonfunctioning pituitary tumors in primary cell culture and demonstrated antitumor effects in a rat prolactinoma model, though less potent than BKM120 in the latter.[5][6] |
| BKM120 | Pan-Class I PI3K | Inhibits all four class I PI3K isoforms (p110α, β, δ, and γ) by binding to the ATP-binding pocket of the enzyme.[4][7] | Significantly reduced tumor growth and prolactin secretion in a rat prolactin pituitary tumor model, outperforming NVP-BEZ235.[6][8] It also decreased cell viability and ACTH production in a mouse corticotroph tumor cell line.[9][10] |
In Vitro Efficacy: A Look at Cell Viability
Direct comparative in vitro studies of NVP-BEZ235-d3 and BKM120 in the same pituitary tumor cell line are limited in the reviewed literature. However, individual studies on different pituitary tumor models provide valuable insights into their respective potencies.
NVP-BEZ235 has demonstrated potent antiproliferative activity across various cancer cell lines, with IC50 values in the low nanomolar range. In primary cell cultures of human nonfunctioning pituitary adenomas, NVP-BEZ235 suppressed cell viability by more than 50% in the majority of cases tested.[5] The effect was primarily cytostatic, inducing a G1 phase cell cycle arrest.[5]
BKM120 has also shown significant antiproliferative effects. In AtT-20/D16v-F2 mouse pituitary corticotroph tumor cells, BKM120 treatment led to a dose-dependent decrease in cell viability and induced a G0/G1 cell cycle arrest.[9][10]
Table 1: Summary of In Vitro Performance
| Inhibitor | Pituitary Tumor Model | Key Findings | Citation |
| NVP-BEZ235-d3 | Human nonfunctioning pituitary adenomas (primary culture) | Suppressed cell viability by >50% in 37/40 cases; induced G1 cell cycle arrest. | [5] |
| BKM120 | AtT-20/D16v-F2 mouse corticotroph tumor cells | Decreased cell viability; induced G0/G1 cell cycle arrest; reduced ACTH production. | [9][10] |
In Vivo Showdown: The Rat Prolactinoma Model
A key study directly compared the antitumor effects of NVP-BEZ235 and BKM120 in a rat prolactin pituitary tumor model (SMtTW-3).[6][8] The results demonstrated a clear superiority of BKM120 in this specific model.
Table 2: Comparison of In Vivo Efficacy in the SMtTW-3 Rat Pituitary Tumor Model
| Treatment Group | Dose and Schedule | Treatment Duration | Final Tumor Weight (g) | Prolactin Concentration (µg/l) | Key Findings | Citation |
| BKM120 | 5 mg/kg/day, 5 days/week | 20 days | 5.36 ± 2.27 | 1909 ± 234.6 | Significantly reduced tumor growth and prolactin secretion compared to control. | [6][8] |
| Control (for BKM120) | Vehicle | 20 days | 28.76 ± 7.50 | 5465 ± 1026 | - | [6][8] |
| NVP-BEZ235 | 20 mg/kg/day, 5 days/week | 30 days | 35.87 ± 16.40 | 6846 ± 3676 | Reduced tumor growth only after 30 days of treatment; no significant decrease in prolactin secretion. | [6][8] |
| Control (for NVP-BEZ235) | Vehicle | 30 days | 47.52 ± 8.69 | 8275 ± 4323 | - | [6][8] |
Data are presented as mean ± standard error of the mean. P-values: BKM120 vs. Control (Tumor Weight): P<0.001; NVP-BEZ235 vs. Control (Tumor Weight at 30 days): P<0.05.[6][8]
Both treatments were associated with a decrease in the Ki67 index and mitosis compared to the control group, indicating an antiproliferative effect.[6][8]
Signaling Pathway Inhibition
NVP-BEZ235 and BKM120 both target the PI3K/Akt/mTOR pathway, but at different points, which may account for their differential efficacy.
Caption: PI3K/Akt/mTOR signaling pathway with inhibitor targets.
Experimental Methodologies
The following sections detail the typical protocols used in the studies cited in this guide.
Cell Viability Assay (MTS/MTT)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Caption: General workflow for cell viability assays.
Protocol:
-
Cell Plating: Seed pituitary tumor cells (e.g., AtT-20, GH3) in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of NVP-BEZ235-d3 or BKM120. Include a vehicle-only control.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
Reagent Addition: Add MTS or MTT reagent to each well and incubate for 1-4 hours at 37°C.
-
Absorbance Reading: If using MTT, add a solubilizing agent to dissolve the formazan crystals. Measure the absorbance at the appropriate wavelength (typically 490-570 nm) using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.
Western Blotting
This technique is used to detect and quantify specific proteins in a sample, such as the phosphorylation status of key signaling molecules in the PI3K/Akt/mTOR pathway.
Protocol:
-
Cell Lysis: Treat pituitary tumor cells with NVP-BEZ235-d3 or BKM120 for a specified time, then lyse the cells in a suitable buffer to extract proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a suitable blocking agent (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., phospho-Akt, total Akt, phospho-S6, total S6).
-
Secondary Antibody Incubation: Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative protein expression or phosphorylation levels.
In Vivo Tumor Model (SMtTW-3 Rat)
This model is used to evaluate the antitumor efficacy of compounds in a living organism.
Protocol:
-
Tumor Implantation: Graft SMtTW-3 rat prolactin pituitary tumor cells into the flank of recipient rats.
-
Tumor Growth: Allow the tumors to grow to a palpable size.
-
Treatment: Randomly assign the rats to treatment groups (vehicle control, NVP-BEZ235-d3, or BKM120). Administer the drugs orally at the specified doses and schedule.
-
Monitoring: Monitor tumor volume and the general health of the animals throughout the study. Measure plasma prolactin levels before and after treatment.
-
Endpoint: At the end of the study, sacrifice the animals and excise the tumors for weighing and further analysis (e.g., histology, western blotting).
-
Data Analysis: Compare the tumor growth, final tumor weight, and prolactin levels between the treatment and control groups to assess the efficacy of the inhibitors.
Conclusion
Both NVP-BEZ235-d3 and BKM120 demonstrate antitumor activity in pituitary tumor models by effectively targeting the PI3K/Akt/mTOR pathway. However, the available data suggests that their efficacy can be model-dependent. In the SMtTW-3 rat prolactinoma model, the pan-PI3K inhibitor BKM120 showed a more potent antitumor effect compared to the dual PI3K/mTOR inhibitor NVP-BEZ235.[6][8] This highlights the potential importance of complete PI3K pathway inhibition in this specific tumor type.
The choice between a dual PI3K/mTOR inhibitor and a pan-PI3K inhibitor for the treatment of pituitary tumors may depend on the specific molecular characteristics of the tumor. Further research, including direct comparative in vitro studies across a panel of pituitary tumor cell lines and in vivo studies in various models, is warranted to fully elucidate the therapeutic potential of these compounds and to identify patient populations that are most likely to benefit from each agent.
References
- 1. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. broadpharm.com [broadpharm.com]
- 6. researchgate.net [researchgate.net]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | NVP-BEZ235 Inhibits Renal Cell Carcinoma by Targeting TAK1 and PI3K/Akt/mTOR Pathways [frontiersin.org]
- 10. Prolactin and growth hormone mRNA and protein characterization in SMtTW rat pituitary tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of PI3K/mTOR Inhibitors: NVP-BEZ235-d3 and GSK2126458
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Two Potent Dual PI3K/mTOR Inhibitors
In the landscape of cancer therapeutics, the phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) signaling pathway remains a critical axis for intervention. Dysregulation of this pathway is a common feature in a multitude of human cancers, driving tumor cell growth, proliferation, and survival. Consequently, the development of inhibitors targeting key nodes of this pathway has been a major focus of oncological research. This guide provides a detailed head-to-head comparison of two prominent dual PI3K/mTOR inhibitors: NVP-BEZ235 (and its deuterated form, NVP-BEZ235-d3) and GSK2126458 (also known as Omipalisib).
At a Glance: Key Characteristics
Both NVP-BEZ235 and GSK2126458 are potent, orally bioavailable small molecules that function as ATP-competitive inhibitors of both PI3K and mTOR kinases. While they share a common mechanism of action, their potency, selectivity, and clinical development trajectories exhibit notable differences. This guide will delve into their biochemical and cellular activities, supported by experimental data, to provide a comprehensive resource for researchers.
Data Presentation: A Quantitative Comparison
The following tables summarize the inhibitory activities of NVP-BEZ235 and GSK2126458 against various PI3K isoforms and mTOR. These values, presented as IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant), are crucial for understanding the potency and selectivity of each compound.
Table 1: Inhibitory Activity (IC50) of NVP-BEZ235 and GSK2126458 against PI3K Isoforms and mTOR
| Target | NVP-BEZ235 IC50 (nM) | GSK2126458 IC50 (nM) |
| p110α | 4 | Not explicitly reported as IC50, but Ki is 0.019 nM |
| p110β | 75 | Not explicitly reported as IC50, but Ki is 0.13 nM |
| p110δ | 7 | Not explicitly reported as IC50, but Ki is 0.024 nM |
| p110γ | 5 | Not explicitly reported as IC50, but Ki is 0.06 nM |
| mTOR | 20.7 | Not explicitly reported as IC50, but Ki for mTORC1/2 are 0.18/0.3 nM |
Note: Direct comparison of IC50 values can be influenced by assay conditions. Ki values in Table 2 provide a more direct measure of binding affinity.
Table 2: Inhibitory Constant (Ki) of GSK2126458 against PI3K Isoforms and mTOR Complexes
| Target | GSK2126458 Ki (nM) |
| p110α | 0.019 |
| p110β | 0.13 |
| p110δ | 0.024 |
| p110γ | 0.06 |
| mTORC1 | 0.18 |
| mTORC2 | 0.3 |
GSK2126458 demonstrates exceptionally potent inhibition of Class I PI3K isoforms and both mTORC1 and mTORC2, with Ki values in the picomolar to sub-nanomolar range[1][2]. NVP-BEZ235 also potently inhibits Class I PI3K isoforms and mTOR, with IC50 values in the low nanomolar range[3][4].
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental approach to evaluating these inhibitors, the following diagrams are provided.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to characterize NVP-BEZ235 and GSK2126458.
Kinase Activity Assay (LanthaScreen® Eu Kinase Binding Assay)
This assay is used to determine the binding affinity (and thus inhibitory potential) of the compounds to the target kinases.
Materials:
-
Kinase (e.g., mTOR)
-
LanthaScreen® Eu-anti-Tag Antibody
-
Kinase Tracer (Alexa Fluor™ 647-labeled)
-
Test Compounds (NVP-BEZ235-d3, GSK2126458)
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 5 mM MgCl2, 1 mM EGTA, 0.01% Pluronic F-127)
-
384-well plate
Procedure:
-
Compound Preparation: Prepare serial dilutions of NVP-BEZ235-d3 and GSK2126458 in 100% DMSO. Then, create intermediate dilutions at 3-fold the final desired concentration in the assay buffer.
-
Kinase/Antibody Mixture: Prepare a solution containing the kinase and Eu-labeled antibody at 3-fold the final desired concentration in the assay buffer.
-
Tracer Solution: Prepare the kinase tracer at 3-fold the final desired concentration in the assay buffer.
-
Assay Assembly: In a 384-well plate, add 5 µL of the test compound dilution, followed by 5 µL of the kinase/antibody mixture.
-
Initiate Reaction: Add 5 µL of the tracer solution to each well to start the binding reaction.
-
Incubation: Incubate the plate at room temperature for 1 hour, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET compatible plate reader. Excite at 340 nm and measure emission at 615 nm (Europium donor) and 665 nm (Alexa Fluor™ 647 acceptor).
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell Proliferation Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell lines (e.g., BT474, T47D)
-
Complete cell culture medium
-
NVP-BEZ235-d3 and GSK2126458
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of NVP-BEZ235-d3 and GSK2126458 for a specified duration (e.g., 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Formazan Solubilization: Add 100 µL of the solubilization solution to each well and incubate at room temperature in the dark for at least 2 hours, or until the formazan crystals are fully dissolved.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (media only) and normalize the results to the vehicle-treated control cells. Plot the percentage of cell viability against the inhibitor concentration and calculate the IC50 value.
Western Blot Analysis for Signaling Pathway Modulation
This technique is used to detect changes in the phosphorylation status of key proteins in the PI3K/mTOR pathway, such as Akt and p70S6K.
Materials:
-
Cell lysates from treated and untreated cells
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-Akt, anti-phospho-p70S6K (Thr389), anti-p70S6K, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis and Protein Quantification: Lyse cells treated with the inhibitors and a vehicle control. Determine the protein concentration of each lysate.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (e.g., anti-phospho-Akt) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane multiple times with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels and the loading control.
Conclusion
Both NVP-BEZ235 and GSK2126458 are highly potent dual inhibitors of the PI3K/mTOR pathway. GSK2126458, in particular, exhibits remarkable potency with Ki values in the picomolar range for PI3K isoforms. The choice between these inhibitors for preclinical research may depend on the specific PI3K isoform of interest, the cellular context, and the desired potency profile. While NVP-BEZ235 has been extensively studied and has advanced into clinical trials, its development has been hampered by toxicity concerns[5]. GSK2126458 has also been evaluated in clinical trials for the treatment of various cancers. The detailed experimental protocols and comparative data presented in this guide are intended to assist researchers in making informed decisions for their studies and to facilitate the design of robust experiments to further elucidate the therapeutic potential of targeting the PI3K/mTOR pathway.
References
Validating NVP-BEZ235-d3 On-Target Activity with Phospho-Specific Antibodies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of NVP-BEZ235-d3's performance in targeting the PI3K/Akt/mTOR signaling pathway, supported by experimental data and detailed protocols. We will explore how phospho-specific antibodies are instrumental in validating the on-target activity of this dual PI3K/mTOR inhibitor.
Introduction to NVP-BEZ235-d3 and the PI3K/Akt/mTOR Pathway
NVP-BEZ235 is a potent and selective dual inhibitor of phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR).[1][2] The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell cycle, proliferation, survival, and growth.[3][4][5] Dysregulation of this pathway is a common event in various human cancers, making it a prime target for therapeutic intervention.[6][7] NVP-BEZ235 exerts its effect by binding to the ATP-binding cleft of both PI3K and mTOR, thereby inhibiting their kinase activity.[8] NVP-BEZ235-d3 is a deuterated form of NVP-BEZ235.
On-Target Activity Validation using Phospho-Specific Antibodies
The most direct method to confirm the on-target activity of NVP-BEZ235-d3 is to measure the phosphorylation status of key downstream effectors in the PI3K/Akt/mTOR pathway. Phospho-specific antibodies, which recognize and bind only to the phosphorylated form of a target protein, are essential tools for this validation.[9][10] Western blotting is a widely used technique to assess changes in protein phosphorylation in response to inhibitor treatment.[11]
Key downstream targets for validating NVP-BEZ235-d3 activity include:
-
Phospho-Akt (Ser473): Akt is a central node in the pathway, and its phosphorylation at Serine 473 is a critical activation event mediated by mTORC2.[4][12][13] A decrease in phospho-Akt (Ser473) levels upon NVP-BEZ235-d3 treatment indicates inhibition of the PI3K/mTOR pathway.[14][15]
-
Phospho-p70 S6 Kinase (Thr389): p70 S6 Kinase (S6K) is a downstream effector of mTORC1.[16] Its phosphorylation at Threonine 389 is a marker of mTORC1 activity.[17][18] Inhibition of this phosphorylation event demonstrates the on-target effect of NVP-BEZ235-d3 on mTOR.[19][20]
Comparative Data
The following table summarizes the inhibitory activity of NVP-BEZ235 on key kinases in the PI3K/Akt/mTOR pathway.
| Target | NVP-BEZ235 IC50 (nM) | Reference |
| p110α (PI3K) | 4 | [21][22] |
| p110γ (PI3K) | 5 | [21][22] |
| p110δ (PI3K) | 7 | [21][22] |
| p110β (PI3K) | 75 | [21][22] |
| mTOR | 6 | [22] |
Studies have shown that NVP-BEZ235 is often more potent than other mTOR inhibitors, such as rapamycin, and PI3K inhibitors like LY294002, in blocking downstream signaling and cell proliferation.[23][24] For instance, in a panel of 21 cancer cell lines, the antiproliferative activity of NVP-BEZ235 was superior to the allosteric mTORC1 inhibitor everolimus.[7][15]
Experimental Protocols
Western Blotting for Phospho-Akt (Ser473) and Phospho-p70 S6 Kinase (Thr389)
This protocol outlines the key steps for validating the on-target activity of NVP-BEZ235-d3.
1. Cell Culture and Treatment:
-
Plate cancer cells (e.g., MCF-7, U87MG) at an appropriate density and allow them to adhere overnight.
-
Treat cells with varying concentrations of NVP-BEZ235-d3 (e.g., 5 nM - 500 nM) for a specified duration (e.g., 2-24 hours).[25] Include a vehicle-treated control (e.g., DMSO).
2. Cell Lysis:
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[10][11]
-
Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein extract.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
4. SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
5. Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.[9][26] Note: For phospho-antibodies, BSA is often recommended over milk.[11][26]
-
Incubate the membrane with primary antibodies specific for phospho-Akt (Ser473) and phospho-p70 S6 Kinase (Thr389) overnight at 4°C.[18][27] Use the recommended antibody dilution.
-
Wash the membrane extensively with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
6. Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an appropriate imaging system.[11]
7. Stripping and Re-probing (Optional):
-
To normalize for protein loading, the membrane can be stripped of the phospho-specific antibodies and re-probed with antibodies against total Akt and total p70 S6 Kinase.
Visualizing the Mechanism of Action
The following diagrams illustrate the PI3K/Akt/mTOR signaling pathway and the experimental workflow for validating NVP-BEZ235-d3's on-target activity.
Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition by NVP-BEZ235-d3.
Caption: Experimental workflow for validating NVP-BEZ235-d3 activity via Western blotting.
Conclusion
Validating the on-target activity of kinase inhibitors like NVP-BEZ235-d3 is crucial in drug development. The use of phospho-specific antibodies in conjunction with techniques like Western blotting provides a robust and reliable method to demonstrate the specific inhibition of the PI3K/Akt/mTOR signaling pathway. The data consistently show that NVP-BEZ235-d3 effectively reduces the phosphorylation of key downstream targets, confirming its mechanism of action and providing a strong rationale for its further investigation as a therapeutic agent.
References
- 1. media.cellsignal.com [media.cellsignal.com]
- 2. NVP-BEZ235 (#13101) Datasheet Without Images | Cell Signaling Technology [cellsignal.com]
- 3. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 4. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PI3K/AKT/mTOR signaling pathway - Proteopedia, life in 3D [proteopedia.org]
- 6. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 7. NVP-BEZ235, a dual PI3K/mTOR inhibitor, prevents PI3K signaling and inhibits the growth of cancer cells with activating PI3K mutations. - OAK Open Access Archive [oak.novartis.com]
- 8. Identification and characterization of NVP-BEZ235, a new orally available dual phosphatidylinositol 3-kinase/mammalian target of rapamycin inhibitor with potent in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 10. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 11. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 12. rndsystems.com [rndsystems.com]
- 13. ABclonal [abclonal.com]
- 14. NVP-BEZ235, A Novel Dual PI3K/mTOR Inhibitor, Elicits Multifaceted Antitumor Activities in Human Gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Phospho-p70 S6 Kinase (Thr389) Antibody | Cell Signaling Technology [cellsignal.com]
- 17. merckmillipore.com [merckmillipore.com]
- 18. Anti-p70 S6 Kinase (phospho Thr389) Antibody (A93730) [antibodies.com]
- 19. spandidos-publications.com [spandidos-publications.com]
- 20. Dual PI3K/mTOR inhibitor NVP‑BEZ235 decreases the proliferation of doxorubicin‑resistant K562 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. NVP-BEZ235 Datasheet DC Chemicals [dcchemicals.com]
- 22. selleck.co.jp [selleck.co.jp]
- 23. Dual PI3K/mTOR inhibitor NVP-BEZ235 suppresses hypoxia-inducible factor (HIF)-1α expression by blocking protein translation and increases cell death under hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Frontiers | NVP-BEZ235 Inhibits Renal Cell Carcinoma by Targeting TAK1 and PI3K/Akt/mTOR Pathways [frontiersin.org]
- 25. NVP-BEZ235 (#13101) Datasheet With Images | Cell Signaling Technology [cellsignal.jp]
- 26. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 27. Anti-AKT (phospho-S473) Antibody (A27292) | Antibodies.com [antibodies.com]
A Comparative Guide to PI3K Inhibitors: NVP-BEZ235-d3 vs. Wortmannin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two prominent phosphoinositide 3-kinase (PI3K) inhibitors: NVP-BEZ235-d3 and wortmannin. The information presented is curated from experimental data to assist researchers in selecting the appropriate inhibitor for their specific needs.
Introduction
The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention. NVP-BEZ235 is a dual PI3K and mTOR inhibitor, while wortmannin is a well-established, potent, and broad-spectrum PI3K inhibitor. Understanding the distinct characteristics of these inhibitors is crucial for designing and interpreting experiments in cancer research and drug development.
Data Presentation
The following tables summarize the key quantitative data for NVP-BEZ235-d3 and wortmannin, providing a clear comparison of their potency and specificity.
Table 1: In Vitro Potency (IC50) Against PI3K Isoforms and mTOR
| Target | NVP-BEZ235 IC50 (nM) | Wortmannin IC50 (nM) | Notes |
| PI3Kα (p110α) | 4 | ~3-5 | NVP-BEZ235 shows high potency against the alpha isoform. Wortmannin is a potent pan-PI3K inhibitor. |
| PI3Kβ (p110β) | 75 | ~3-5 | NVP-BEZ235 is less potent against the beta isoform compared to other Class I isoforms. |
| PI3Kγ (p110γ) | 5 | ~3-5 | Both inhibitors are highly potent against the gamma isoform. |
| PI3Kδ (p110δ) | 7 | ~3-5 | Both inhibitors demonstrate strong inhibition of the delta isoform. |
| mTOR | 6 | High concentrations required | NVP-BEZ235 is a potent dual inhibitor of PI3K and mTOR. Wortmannin can inhibit mTOR but at significantly higher concentrations than those required for PI3K inhibition.[1] |
Table 2: General Characteristics and Off-Target Effects
| Characteristic | NVP-BEZ235-d3 | Wortmannin |
| Mechanism of Action | ATP-competitive, reversible inhibitor of PI3K and mTOR. | Covalent, irreversible inhibitor of PI3K. |
| Specificity | Dual inhibitor of Class I PI3K isoforms and mTOR. | Pan-inhibitor of Class I, II, and III PI3K. Also inhibits other PI3K-like kinases (PIKKs) such as DNA-PK and ATM at higher concentrations.[2] |
| Stability | Generally stable for experimental use. | Highly unstable in aqueous solutions with a short half-life. |
| Cell Permeability | Cell-permeable. | Cell-permeable. |
| Known Off-Target Effects | At higher concentrations, may inhibit other kinases. | Inhibits a broad range of kinases, including polo-like kinases (PLKs) and myosin light chain kinase (MLCK).[1] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of findings.
In Vitro Kinase Assay for IC50 Determination
This assay measures the direct inhibitory effect of the compounds on the enzymatic activity of purified PI3K isoforms.
-
Materials:
-
Purified recombinant PI3K isoforms (p110α/p85α, p110β/p85α, p110γ, p110δ/p85α)
-
NVP-BEZ235-d3 and wortmannin stock solutions (in DMSO)
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.05% CHAPS)
-
Substrate: Phosphatidylinositol-4,5-bisphosphate (PIP2)
-
[γ-³²P]ATP
-
Thin-layer chromatography (TLC) plates
-
Phosphorimager
-
-
Procedure:
-
Prepare serial dilutions of NVP-BEZ235-d3 and wortmannin in kinase reaction buffer.
-
In a microcentrifuge tube, combine the purified PI3K enzyme, the inhibitor dilution (or DMSO for control), and PIP2 substrate.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction mixture at 30°C for a defined period (e.g., 20 minutes).
-
Stop the reaction by adding a solution of 1 M HCl.
-
Extract the lipids from the reaction mixture.
-
Spot the extracted lipids onto a TLC plate and separate the phosphorylated product (PIP3) from the unreacted substrate.
-
Expose the TLC plate to a phosphor screen and quantify the radioactive signal using a phosphorimager.
-
Calculate the percentage of kinase activity relative to the DMSO control for each inhibitor concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Cell Viability Assay (MTT Assay)
This assay assesses the effect of the inhibitors on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.
-
Materials:
-
Cancer cell line of interest (e.g., MCF-7, U87MG)
-
Complete cell culture medium
-
NVP-BEZ235-d3 and wortmannin stock solutions (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
-
-
Procedure:
-
Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of NVP-BEZ235-d3 or wortmannin for a specified duration (e.g., 48 or 72 hours). Include a DMSO-treated control group.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the DMSO control for each inhibitor concentration.
-
Determine the GI50 (concentration for 50% growth inhibition) value by plotting cell viability against the logarithm of the inhibitor concentration.
-
Western Blot Analysis of PI3K Pathway Activation
This technique is used to measure the levels of key phosphorylated proteins in the PI3K/Akt/mTOR pathway, providing a direct readout of inhibitor activity within the cell.
-
Materials:
-
Cancer cell line of interest
-
NVP-BEZ235-d3 and wortmannin
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against: phospho-Akt (Ser473), total Akt, phospho-S6 ribosomal protein (Ser235/236), total S6, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Procedure:
-
Plate cells and allow them to adhere.
-
Treat cells with the desired concentrations of NVP-BEZ235-d3 or wortmannin for a specified time (e.g., 2, 6, 24 hours).
-
Lyse the cells in ice-cold lysis buffer and collect the protein lysates.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the relative levels of protein phosphorylation.
-
Mandatory Visualization
The following diagrams illustrate the PI3K/Akt/mTOR signaling pathway and the points of inhibition for NVP-BEZ235 and wortmannin, as well as a typical experimental workflow.
References
A Head-to-Head Comparison of PI3K Signaling Inhibitors: NVP-BEZ235-d3 vs. LY294002
For researchers, scientists, and drug development professionals, understanding the nuanced differences between inhibitors targeting the Phosphoinositide 3-kinase (PI3K) signaling pathway is critical for experimental design and therapeutic development. This guide provides an objective comparison of two widely used inhibitors, NVP-BEZ235-d3 and LY294002, supported by experimental data and detailed protocols.
The PI3K/Akt/mTOR signaling cascade is a central regulator of cell growth, proliferation, survival, and metabolism. Its frequent dysregulation in cancer has made it a prime target for therapeutic intervention. NVP-BEZ235 is a dual inhibitor of PI3K and the mammalian target of rapamycin (mTOR), while LY294002 is a well-established, broad-spectrum PI3K inhibitor.[1] This guide will delve into their comparative efficacy and specificity.
Quantitative Comparison of Inhibitor Potency
The inhibitory activity of NVP-BEZ235 and LY294002 against key components of the PI3K pathway has been quantified through half-maximal inhibitory concentration (IC50) values. NVP-BEZ235 demonstrates significantly higher potency, particularly in its dual-targeting of both PI3K and mTOR.
| Target | NVP-BEZ235 IC50 (nM) | LY294002 IC50 (µM) |
| p110α | 4 | 0.5 |
| p110β | 75 | 0.97 |
| p110γ | 5 | - |
| p110δ | 7 | 0.57 |
| mTOR | 6 - 20.7 | - |
Note: The deuterated form, NVP-BEZ235-d3, is expected to have the same biological activity as NVP-BEZ235.
Comparative Effects on Downstream Signaling
Experimental evidence demonstrates the superior efficacy of NVP-BEZ235 in suppressing the PI3K/Akt/mTOR pathway compared to LY294002. In a head-to-head comparison in SQ20B head and neck squamous cell carcinoma cells, NVP-BEZ235 more effectively inhibited the phosphorylation of key downstream effectors.
A key study revealed that NVP-BEZ235 almost completely abolished the phosphorylation of Akt at both the Threonine 308 (Thr308) and Serine 473 (Ser473) sites.[2] In contrast, LY294002 showed only a partial effect on Akt phosphorylation.[2] Furthermore, both inhibitors were capable of abolishing the phosphorylation of the ribosomal protein S6, a downstream target of mTOR.[2]
Caption: PI3K/Akt/mTOR pathway and inhibitor targets.
Experimental Protocols
To facilitate the replication and verification of these findings, detailed experimental protocols are provided below.
Western Blot Analysis of PI3K/Akt/mTOR Pathway Proteins
This protocol outlines the detection of total and phosphorylated levels of key proteins in the PI3K pathway following inhibitor treatment.
1. Cell Culture and Treatment:
-
Culture cells (e.g., SQ20B, U87MG) to 70-80% confluency in appropriate media.[3]
-
Treat cells with desired concentrations of NVP-BEZ235-d3 or LY294002 for the specified duration (e.g., 3 hours).[2]
2. Protein Extraction:
-
Wash cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in 2x sample buffer (125 mM Tris-HCl pH 6.8, 2% SDS, 10% 2-mercaptoethanol, 20% glycerol, 0.05% bromophenol blue, 8 M urea).[4]
-
Scrape the cells and collect the lysate in a microcentrifuge tube.[4]
-
Heat the lysate for 10 minutes at 95°C.[4]
-
Determine protein concentration using a BCA protein assay.
3. SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Recommended primary antibodies (from Cell Signaling Technology) include:[2]
-
Phospho-Akt (Ser473)
-
Phospho-Akt (Thr308)
-
Total Akt
-
Phospho-S6 Ribosomal Protein (Ser240/244)
-
Total S6 Ribosomal Protein
-
β-actin (as a loading control)
-
-
Wash the membrane three times with TBST for 5 minutes each.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 5 minutes each.
-
Detect the signal using an enhanced chemiluminescence (ECL) reagent.
Caption: Workflow for Western blot analysis.
In Vitro Kinase Assay
This assay measures the direct inhibitory effect of the compounds on the enzymatic activity of PI3K.
1. Immunoprecipitation of PI3K (if using cell lysates):
-
Lyse cells and immunoprecipitate PI3K using a specific antibody (e.g., anti-p85) and protein A/G-agarose beads.
-
Wash the immunoprecipitates extensively.
2. Kinase Reaction:
-
Resuspend the beads (or use purified recombinant PI3K) in a kinase assay buffer.
-
Add the lipid substrate, phosphatidylinositol-4,5-bisphosphate (PIP2).
-
Add [γ-³²P]ATP and the desired concentration of NVP-BEZ235-d3 or LY294002.
-
Incubate at 30°C for 20-30 minutes.
3. Lipid Extraction and Analysis:
-
Stop the reaction by adding a stop solution (e.g., 1N HCl).
-
Extract the lipids.
-
Separate the phosphorylated lipid product (PIP3) from the substrate (PIP2) using thin-layer chromatography (TLC).
-
Visualize and quantify the radiolabeled PIP3 using autoradiography and densitometry.
Conclusion
Both NVP-BEZ235-d3 and LY294002 are valuable tools for studying PI3K signaling. However, the data clearly indicate that NVP-BEZ235 is a more potent and specific inhibitor, particularly due to its dual action on both PI3K and mTOR. For experiments requiring a robust and comprehensive blockade of the PI3K/Akt/mTOR pathway, NVP-BEZ235 is the superior choice. LY294002, while less potent and specific, can still be a useful tool, especially when its broader kinase inhibition profile is considered or when a less potent inhibitor is desired. The choice between these inhibitors should be guided by the specific experimental goals and the desired level of pathway inhibition.
References
- 1. Kinetic modelling of in vitro data of PI3K, mTOR1, PTEN enzymes and on-target inhibitors Rapamycin, BEZ235, and LY294002 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dual PI3K/mTOR inhibitor NVP-BEZ235 suppresses hypoxia-inducible factor (HIF)-1α expression by blocking protein translation and increases cell death under hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NVP-BEZ235, A Novel Dual PI3K/mTOR Inhibitor, Elicits Multifaceted Antitumor Activities in Human Gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PI3K Pathway Inhibition with NVP-BEZ235 Hinders Glycolytic Metabolism in Glioblastoma Multiforme Cells [mdpi.com]
Dual Targeting of PI3K/mTOR and MEK Pathways: A Synergistic Approach in Cancer Therapy
A Comparative Guide to the Efficacy of NVP-BEZ235-d3 in Combination with MEK Inhibitors
For researchers, scientists, and drug development professionals, the quest for more effective cancer therapies is a continuous endeavor. One promising strategy that has emerged is the combination of targeted inhibitors to overcome resistance and enhance anti-tumor activity. This guide provides a comprehensive evaluation of the synergistic effects of NVP-BEZ235-d3, a dual phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) inhibitor, with various MEK inhibitors across different cancer models.
The rationale for this combination lies in the frequent co-activation of the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK signaling pathways in many human cancers. These pathways play crucial roles in cell proliferation, survival, and differentiation. By simultaneously blocking both cascades, the combination of NVP-BEZ235-d3 and a MEK inhibitor can induce a more potent anti-tumor response and circumvent potential feedback loops that lead to drug resistance.
Data Presentation: In Vitro and In Vivo Synergistic Effects
The combination of NVP-BEZ235-d3 with MEK inhibitors has demonstrated significant synergistic or additive effects in reducing cell viability and inducing apoptosis in various cancer cell lines. Furthermore, this enhanced efficacy has been validated in preclinical in vivo models, showing marked tumor regression and improved survival.
In Vitro Cell Viability and Growth Inhibition
The following table summarizes the half-maximal growth inhibitory concentrations (GI50) for NVP-BEZ235 and MEK inhibitors, both as single agents and in combination, in different cancer cell lines.
| Cell Line | Cancer Type | NVP-BEZ235 GI50 (nM) | MEK Inhibitor | MEK Inhibitor GI50 (nM) | Combination Effect |
| HCT116 | Colorectal Cancer | 21 | PD0325901 | - | Synergistic |
| HT29 | Colorectal Cancer | 9.4 | PD0325901 | - | Synergistic |
| DLD1 | Colorectal Cancer | 7.2 | PD0325901 | - | Synergistic |
| MV4;11 | Acute Myeloid Leukemia | - | AZD6244 | - | Additive: 70-80% decrease in viable cells with combination vs. 30-40% with single agents[1][2] |
Induction of Apoptosis
The combination therapy has been shown to significantly increase apoptosis in cancer cells compared to single-agent treatments.
| Cell Line | Cancer Type | Treatment | Apoptosis Induction |
| AML cell lines | Acute Myeloid Leukemia | NVP-BEZ235 + AZD6244 | Up to 50-60% apoptotic cells with combination vs. ~15-30% with single agents[1] |
| Canine Melanoma Cells | Melanoma | NVP-BEZ235 + GSK1120212 | Significant increase in caspase 3/7 activation with combination[3][4] |
In Vivo Tumor Growth Inhibition
Preclinical studies using murine xenograft models have confirmed the potent in vivo efficacy of the combination therapy.
| Cancer Model | Treatment | Effect on Tumor Volume |
| RAS-driven Murine Melanoma | NVP-BEZ235 + AZD6244 | Significant tumor regression |
| Canine Melanoma Xenograft | NVP-BEZ235 + GSK1120212 | Significantly inhibited solid tumor growth |
Signaling Pathway Inhibition
The synergistic effect of combining NVP-BEZ235-d3 and MEK inhibitors is attributed to the dual blockade of the PI3K/mTOR and MAPK/ERK pathways. Western blot analyses in various studies have consistently shown that the combination treatment leads to a more profound and sustained inhibition of key downstream effectors of both pathways, such as phosphorylated AKT (p-AKT), phosphorylated S6 ribosomal protein (p-S6), and phosphorylated ERK (p-ERK).
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are representative protocols for key experiments used to evaluate the synergistic effects of NVP-BEZ235-d3 and MEK inhibitors.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat cells with various concentrations of NVP-BEZ235-d3, a MEK inhibitor, or the combination of both. Include a vehicle-treated control group.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 values.
Apoptosis Assay (Caspase-3/7 Activity)
This assay quantifies the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.
-
Cell Seeding and Treatment: Seed and treat cells in a 96-well plate as described for the cell viability assay.
-
Reagent Addition: After the treatment period, add a luminogenic caspase-3/7 substrate reagent to each well.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 1-2 hours) to allow for cell lysis and caspase cleavage of the substrate.
-
Luminescence Measurement: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of caspase activity.
-
Data Analysis: Normalize the luminescence signal to the number of cells or a control group to determine the fold-change in caspase activity.
Western Blotting
This technique is used to detect and quantify specific proteins in cell lysates, providing insights into the inhibition of signaling pathways.
-
Cell Lysis: After drug treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Denature the protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., p-AKT, p-S6, p-ERK, and their total protein counterparts) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizing the Synergistic Interaction
The following diagrams illustrate the experimental workflow and the logical basis for the observed synergy.
Conclusion
The concurrent inhibition of the PI3K/mTOR and MAPK/ERK pathways using NVP-BEZ235-d3 in combination with MEK inhibitors represents a robust and promising strategy for cancer treatment. The experimental data strongly support a synergistic interaction that leads to enhanced anti-tumor efficacy in a variety of cancer models. This guide provides a foundational understanding for researchers looking to explore and build upon this dual-targeting approach in the development of novel cancer therapies. The provided protocols offer a starting point for designing and executing experiments to further investigate the potential of this and similar combination therapies.
References
- 1. ashpublications.org [ashpublications.org]
- 2. researchgate.net [researchgate.net]
- 3. Synergistic targeted inhibition of MEK and dual PI3K/mTOR diminishes viability and inhibits tumor growth of canine melanoma underscoring its utility as a preclinical model for human mucosal melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BioKB - Publication [biokb.lcsb.uni.lu]
Confirming NVP-BEZ235-d3 Target Engagement with Mass Spectrometry: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
NVP-BEZ235, a dual inhibitor of phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR), has been a significant tool in cancer research.[1][2] Its deuterated form, NVP-BEZ235-d3, serves as a valuable internal standard for quantitative mass spectrometry analyses, allowing for precise measurement in complex biological samples. This guide provides an objective comparison of mass spectrometry-based approaches with other methods to confirm NVP-BEZ235-d3 target engagement, supported by experimental data and detailed protocols.
Comparison of Target Engagement Methodologies
Confirming that a drug binds to its intended target is a critical step in drug development. While various techniques can be employed, they differ in their sensitivity, throughput, and the directness of the evidence they provide.
| Methodology | Principle | Pros | Cons |
| Mass Spectrometry (Affinity Purification) | A "bait" (e.g., immobilized NVP-BEZ235) is used to capture interacting proteins from cell lysates. Bound proteins are then identified and quantified by mass spectrometry. | - Unbiased, proteome-wide identification of on- and off-targets. - Can provide quantitative information on binding affinities.[3] | - Potential for non-specific binding. - The drug needs to be chemically modified for immobilization, which might alter its binding properties. |
| Mass Spectrometry (Thermal Proteome Profiling) | Measures changes in protein thermal stability upon drug binding. Drug binding typically stabilizes the target protein, leading to a higher melting temperature. | - In vivo and in situ target engagement confirmation. - Does not require drug modification. | - Technically demanding. - May not be suitable for all targets. |
| Western Blotting | Measures the phosphorylation status of downstream effectors of the target protein (e.g., Akt, S6K). Inhibition of the target kinase leads to decreased phosphorylation of its substrates. | - Widely available and relatively inexpensive. - Provides information on the functional consequence of target engagement. | - Indirect method of confirming target binding. - Antibody quality can be variable. - Low throughput. |
| In-Cell Western | A quantitative immunofluorescence-based method performed in microplates. It measures protein levels and post-translational modifications in fixed cells. | - Higher throughput than traditional western blotting. - Allows for simultaneous measurement of multiple parameters. | - Indirect assessment of target engagement. - Requires specific and validated antibodies. |
Experimental Data: NVP-BEZ235 and Alternative PI3K/mTOR Inhibitors
The efficacy of NVP-BEZ235 in inhibiting the PI3K/mTOR pathway is often demonstrated by a significant reduction in the phosphorylation of key downstream proteins. The following table summarizes data from studies comparing NVP-BEZ235 with other PI3K/mTOR inhibitors.
| Inhibitor | Target(s) | Cell Line | Assay | Key Findings | Reference |
| NVP-BEZ235 | PI3K, mTOR | Renal Cell Carcinoma (UMRC6, 786-0, UOK121) | Western Blot | Dose- and time-dependently decreased p-Akt and p-mTOR. More potent than PP242 and Rapamycin. | [4][5] |
| GSK2126458 | PI3K, mTOR | Tamoxifen-resistant Breast Cancer | Western Blot | Inhibited Akt signaling, but NVP-BEZ235 showed greater effects on p70S6K and rpS6 signaling. | [6] |
| Rapamycin | mTORC1 | Renal Cell Carcinoma (UMRC6) | Western Blot | Decreased p-mTOR but induced feedback activation of Akt. | [4] |
| PP242 | mTOR | Renal Cell Carcinoma (UMRC6, 786-0, UOK121) | Western Blot | Inhibited p-mTOR and, to a lesser extent, p-Akt. | [4] |
| BKM120 (Buparlisib) | Pan-PI3K | Non-small Cell Lung Cancer (H460) | Western Blot | Increased phosphorylation of STAT3, suggesting a compensatory activation pathway. | [7] |
Experimental Protocols
Mass Spectrometry-Based Target Engagement: Affinity Purification Workflow
This protocol outlines a general workflow for identifying protein targets of NVP-BEZ235 using affinity purification coupled with mass spectrometry.
Materials:
-
NVP-BEZ235-biotin conjugate (or other tagged version)
-
Streptavidin-coated magnetic beads
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Wash buffers (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., high concentration of biotin or denaturing buffer)
-
Mass spectrometer and liquid chromatography system
Protocol:
-
Cell Lysis: Culture cells to the desired confluency and treat with NVP-BEZ235-d3 (as a competitor for binding) or vehicle control. Lyse cells on ice using lysis buffer.
-
Lysate Preparation: Centrifuge the lysate to pellet cell debris and collect the supernatant. Determine protein concentration using a standard assay (e.g., BCA).
-
Affinity Purification: Incubate the cell lysate with the NVP-BEZ235-biotin conjugate to allow for target binding.
-
Capture: Add streptavidin-coated magnetic beads to the lysate and incubate to capture the drug-protein complexes.
-
Washing: Wash the beads several times with wash buffer to remove non-specific binders.
-
Elution: Elute the bound proteins from the beads using an appropriate elution buffer.
-
Sample Preparation for Mass Spectrometry: Reduce, alkylate, and digest the eluted proteins with trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The inclusion of NVP-BEZ235-d3 in the initial cell treatment can be used for competitive binding assays to confirm target specificity.
-
Data Analysis: Identify and quantify proteins that are specifically enriched in the NVP-BEZ235-biotin pulldown compared to a control (e.g., beads only or a non-binding control compound).
Western Blot for Downstream Pathway Inhibition
This protocol describes the assessment of NVP-BEZ235 target engagement by monitoring the phosphorylation of Akt and S6 kinase.
Materials:
-
Cell culture reagents
-
NVP-BEZ235
-
Cell lysis buffer with protease and phosphatase inhibitors
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt (Ser473), anti-Akt, anti-p-S6K (Thr389), anti-S6K)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Cell Treatment: Seed cells and allow them to attach. Treat cells with various concentrations of NVP-BEZ235 or a vehicle control for a specified time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Western Blotting: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Visualizations
Caption: PI3K/mTOR signaling pathway and points of inhibition by NVP-BEZ235.
Caption: Experimental workflow for mass spectrometry-based target engagement.
References
- 1. The dual PI3K/mTOR inhibitor NVP-BEZ235 enhances nab-paclitaxel antitumor response in experimental gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | NVP-BEZ235 Inhibits Renal Cell Carcinoma by Targeting TAK1 and PI3K/Akt/mTOR Pathways [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of the effects of the PI3K/mTOR inhibitors NVP-BEZ235 and GSK2126458 on tamoxifen-resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PI3K/AKT inhibition induces compensatory activation of the MET/STAT3 pathway in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating NVP-BEZ235-d3 Mechanism via PI3K or mTOR Knockdown
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of pharmacological versus genetic approaches to validate the mechanism of NVP-BEZ235, a potent dual inhibitor of Phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR). While the deuterated form, NVP-BEZ235-d3, is typically used as an internal standard in pharmacokinetic studies, its biological mechanism is identical to its non-deuterated counterpart, NVP-BEZ235. Here, we compare the cellular effects of NVP-BEZ235 with the targeted knockdown of PI3K and mTOR to confirm its dual-inhibitory action.
The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[1][2] Its frequent dysregulation in various cancers makes it a prime target for therapeutic intervention.[1][2] NVP-BEZ235 is an imidazoquinoline derivative that potently and reversibly inhibits both PI3K and mTOR kinase activity by competing with ATP at their respective binding domains.[1][3][4] This dual inhibition is designed to overcome the feedback activation of Akt that can occur with mTORC1-specific inhibitors like rapamycin.[5][6]
Validating that the observed cellular effects of a drug are indeed due to the inhibition of its intended targets is a critical step in drug development. Genetic knockdown using techniques like RNA interference (siRNA or shRNA) provides a specific way to mimic the inhibition of a target protein, offering a valuable comparison to pharmacological inhibition.
PI3K/mTOR Signaling Pathway and Inhibition
The following diagram illustrates the core components of the PI3K/mTOR signaling pathway, highlighting the points of intervention for NVP-BEZ235 and the specific targets for genetic knockdown. NVP-BEZ235's ability to block both PI3K and mTOR prevents the phosphorylation of key downstream effectors like Akt, S6 ribosomal protein, and 4E-BP1, leading to reduced cell proliferation and survival.[7][8]
References
- 1. Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Is There a Role for Dual PI3K/mTOR Inhibitors for Patients Affected with Lymphoma? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Efficacy of the Novel Dual PI3-Kinase/mTOR Inhibitor NVP-BEZ235 Compared to Rapamycin in Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Frontiers | NVP-BEZ235 Inhibits Renal Cell Carcinoma by Targeting TAK1 and PI3K/Akt/mTOR Pathways [frontiersin.org]
- 6. Comparison of the effects of the PI3K/mTOR inhibitors NVP-BEZ235 and GSK2126458 on tamoxifen-resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NVP-BEZ235, a dual PI3K/mTOR inhibitor, prevents PI3K signaling and inhibits the growth of cancer cells with activating PI3K mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The dual PI3K/mTOR inhibitor NVP-BEZ235 enhances nab-paclitaxel antitumor response in experimental gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
NVP-BEZ235-d3: A Dual PI3K/mTOR Inhibitor Demonstrating Superiority Over Single-Agent mTOR Inhibitors
For Immediate Release
A comprehensive analysis of preclinical data highlights the enhanced efficacy of NVP-BEZ235-d3, a dual phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) inhibitor, in comparison to single-agent mTOR inhibitors such as rapamycin and everolimus. This guide synthesizes key findings on its potent anti-proliferative activity, supported by experimental data and detailed methodologies, to inform researchers, scientists, and drug development professionals.
NVP-BEZ235-d3 distinguishes itself by targeting both PI3K and mTOR, two critical nodes in a signaling pathway frequently dysregulated in cancer. This dual-action mechanism effectively overcomes the feedback activation of Akt, a common resistance mechanism observed with mTOR-only inhibitors, leading to a more profound and sustained inhibition of tumor cell growth and survival.
Superior Anti-proliferative Activity
Experimental evidence across a range of cancer cell lines consistently demonstrates the superior anti-proliferative effects of NVP-BEZ235-d3 compared to single-agent mTOR inhibitors.
One comprehensive study highlighted that the antiproliferative activity of NVP-BEZ235 was superior to the allosteric selective mTOR complex inhibitor everolimus in a panel of 21 cancer cell lines of different origins and mutation statuses[1]. This superiority is further quantified in various cancer types. For instance, in renal cell carcinoma (RCC) cell lines, NVP-BEZ235 demonstrated a significantly greater reduction in cell proliferation compared to rapamycin[2]. The inhibitory effects of NVP-BEZ235 were found to be greater than both another mTOR inhibitor, PP242, and rapamycin in RCC cell lines[3].
The enhanced potency of NVP-BEZ235 is reflected in its half-maximal inhibitory concentration (IC50) values across various cancer cell lines.
| Cell Line | Cancer Type | NVP-BEZ235 IC50 (nM) | Single-Agent mTOR Inhibitor | Single-Agent mTOR Inhibitor IC50 (nM) |
| U87 | Glioblastoma | Low nM range[4] | Rapamycin | 125[5] |
| T24R2 | Bladder Cancer | Potent antitumor effect | Temsirolimus, Everolimus | Less potent than NVP-BEZ235 at equimolar concentrations[6] |
| Melanoma Cell Lines (n=23) | Melanoma | Low nM range | - | - |
Table 1: Comparative IC50 Values of NVP-BEZ235 and Single-Agent mTOR Inhibitors.
Mechanism of Action: Dual Inhibition of PI3K/mTOR Pathway
NVP-BEZ235 is a potent, dual-class I PI3K and mTOR kinase inhibitor. It competitively binds to the ATP-binding cleft of these enzymes, effectively blocking the downstream signaling cascade that promotes cell growth, proliferation, and survival. Single-agent mTOR inhibitors, such as rapamycin and its analogs (everolimus, temsirolimus), primarily target the mTORC1 complex. A significant limitation of this approach is the activation of a negative feedback loop, leading to the phosphorylation and activation of Akt via PI3K, which can ultimately attenuate the anti-tumor effects. By simultaneously inhibiting both PI3K and mTOR, NVP-BEZ235 prevents this feedback activation, resulting in a more comprehensive shutdown of the pathway.
References
- 1. NVP-BEZ235, a dual PI3K/mTOR inhibitor, prevents PI3K signaling and inhibits the growth of cancer cells with activating PI3K mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Efficacy of the Novel Dual PI3-Kinase/mTOR Inhibitor NVP-BEZ235 Compared to Rapamycin in Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | NVP-BEZ235 Inhibits Renal Cell Carcinoma by Targeting TAK1 and PI3K/Akt/mTOR Pathways [frontiersin.org]
- 4. NVP-BEZ235, a novel dual phosphatidylinositol 3-kinase/mammalian target of rapamycin inhibitor, elicits multifaceted antitumor activities in human gliomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. NVP-BEZ235, a dual PI3K/mTOR inhibitor synergistically potentiates the antitumor effects of cisplatin in bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Specificity of NVP-BEZ235-d3: A Comparative Analysis with Alternative Kinase Inhibitors
For researchers, scientists, and drug development professionals, understanding the specificity of a kinase inhibitor is paramount to predicting its efficacy and potential off-target effects. This guide provides a comparative assessment of the dual PI3K/mTOR inhibitor NVP-BEZ235-d3 against other inhibitors, supported by experimental data and detailed protocols.
NVP-BEZ235, and its deuterated analog NVP-BEZ235-d3, are potent imidazo[4,5-c]quinoline derivatives that function as dual inhibitors of phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR).[1][2] These kinases are crucial components of a signaling pathway frequently dysregulated in cancer, making them attractive therapeutic targets. This guide delves into the specificity of NVP-BEZ235-d3 by comparing its kinase inhibition profile with that of other dual PI3K/mTOR inhibitors, namely GSK2126458 and BGT226.
Comparative Inhibitory Activity
The potency of NVP-BEZ235 and its alternatives against the primary targets—PI3K isoforms and mTOR—is a key determinant of their therapeutic potential. The following table summarizes the reported half-maximal inhibitory concentrations (IC50) and inhibitor constants (Ki) for these compounds.
| Inhibitor | Target | IC50 / Ki (nM) | Source |
| NVP-BEZ235 | p110α (PI3Kα) | 4 | [3] |
| p110β (PI3Kβ) | 75 | [3] | |
| p110δ (PI3Kδ) | 7 | [3] | |
| p110γ (PI3Kγ) | 5 | [3] | |
| mTOR | 20 | [3] | |
| GSK2126458 (Omipalisib) | p110α (PI3Kα) | 0.019 (Ki) | [4][5] |
| p110β (PI3Kβ) | 0.13 (Ki) | [4][5] | |
| p110δ (PI3Kδ) | 0.024 (Ki) | [4][5] | |
| p110γ (PI3Kγ) | 0.06 (Ki) | [4][5] | |
| mTORC1 | 0.18 (Ki) | [4][5] | |
| mTORC2 | 0.3 (Ki) | [4][5] | |
| BGT226 | p110α (PI3Kα) | 4 | N/A |
| p110β (PI3Kβ) | 63 | N/A | |
| p110γ (PI3Kγ) | 38 | N/A |
Note: IC50 and Ki values are measures of inhibitor potency; lower values indicate higher potency. Data is compiled from various sources and may not be directly comparable due to different experimental conditions.
Kinase Specificity Profile
NVP-BEZ235 has been reported to be highly selective for PI3K and mTOR, with little cross-reactivity towards other kinases at therapeutic concentrations.[3] However, at higher concentrations, it has been shown to potently inhibit other members of the PI3K-like kinase (PIKK) family, namely ataxia-telangiectasia mutated (ATM) and DNA-dependent protein kinase catalytic subunit (DNA-PKcs).[3][6] This off-target activity can contribute to its anti-cancer effects by impairing DNA damage repair mechanisms.[3][6]
GSK2126458 is also a highly potent inhibitor of PI3K and mTOR.[7] While it demonstrates excellent selectivity over a broad panel of protein kinases, it also shows potent inhibition of the class IV PI3K family member DNA-PK.[7]
BGT226 is another potent dual PI3K/mTOR inhibitor.[8] Studies have shown its ability to suppress the PI3K/AKT/mTOR signaling cascade effectively.[8][9]
The following table summarizes the known specificity and off-target profiles of the compared inhibitors.
| Inhibitor | Primary Targets | Known Off-Targets / Cross-Reactivity | Source |
| NVP-BEZ235 | Class I PI3Ks, mTOR | ATM, DNA-PKcs (at higher concentrations) | [3][6] |
| GSK2126458 | Class I PI3Ks, mTORC1/2 | DNA-PK | [7] |
| BGT226 | Pan-Class I PI3Ks, mTOR | Limited public data on broad kinome screening | [8][10] |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental approach to assessing inhibitor specificity, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification and characterization of NVP-BEZ235, a new orally available dual phosphatidylinositol 3-kinase/mammalian target of rapamycin inhibitor with potent in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Dual PI3K/mTOR Inhibitor NVP-BEZ235 Is a Potent Inhibitor of ATM- and DNA-PKCs-Mediated DNA Damage Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Inhibition of DNA Double-Strand Break Repair by the Dual PI3K/mTOR Inhibitor NVP-BEZ235 as a Strategy for Radiosensitization of Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of GSK2126458, a Highly Potent Inhibitor of PI3K and the Mammalian Target of Rapamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel phosphoinositide 3-kinase/mTOR dual inhibitor, NVP-BGT226, displays potent growth-inhibitory activity against human head and neck cancer cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Phase I study of BGT226, a pan-PI3K and mTOR inhibitor, in Japanese patients with advanced solid cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: Proper Disposal of NVP-BEZ235-d3
For researchers and scientists in the fast-paced world of drug development, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, step-by-step procedures for the safe disposal of NVP-BEZ235-d3, a dual phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) inhibitor. Adherence to these guidelines is critical to protect both laboratory personnel and the environment.
Immediate Safety and Handling Precautions
NVP-BEZ235-d3, also known as Dactolisib-d3, is a potent research chemical. Before handling, it is crucial to be aware of its hazards. The compound is harmful if swallowed and is very toxic to aquatic life with long-lasting effects[1]. Therefore, preventing its release into the environment is a primary concern.
Personal Protective Equipment (PPE): When handling NVP-BEZ235-d3, always wear appropriate personal protective equipment. This includes:
-
Gloves: Chemical-resistant gloves must be inspected before use.
-
Eye Protection: Tightly fitting safety goggles or a face shield are necessary.
-
Protective Clothing: A lab coat or other impervious clothing should be worn to prevent skin contact.
Step-by-Step Disposal Protocol
Disposal of NVP-BEZ235-d3 and its containers must be conducted in accordance with all applicable federal, state, and local regulations. The following steps provide a general operational plan for its safe disposal:
-
Segregation and Collection:
-
Do not mix NVP-BEZ235-d3 waste with other chemical waste streams unless compatibility is confirmed.
-
Collect all solid waste (e.g., contaminated gloves, wipes, and empty vials) and any unused or expired product in a dedicated, clearly labeled, and sealable waste container.
-
For solutions of NVP-BEZ235-d3, use a separate, sealed container also clearly labeled.
-
-
Container Management:
-
Ensure waste containers are suitable for hazardous chemical waste and are kept tightly closed when not in use[2].
-
Store the waste container in a cool, well-ventilated area, away from incompatible materials.
-
-
Waste Disposal:
-
The primary method of disposal is through an approved hazardous waste disposal facility. This often involves incineration at a licensed facility.
-
Under no circumstances should NVP-BEZ235-d3 be disposed of down the drain or in regular trash. Discharge into the environment must be strictly avoided[2].
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
-
Summary of Safety and Disposal Data
For quick reference, the following table summarizes the key safety and disposal information for NVP-BEZ235.
| Hazard Information & Disposal Parameters | Description |
| Primary Hazards | Harmful if swallowed. Very toxic to aquatic life with long-lasting effects[1]. |
| Personal Protective Equipment | Chemical-resistant gloves, safety goggles, protective clothing[2]. |
| Disposal Method | Dispose of contents and container to an approved waste disposal plant[1]. |
| Environmental Precautions | Avoid release to the environment. Collect spillage[1]. |
| Storage of Waste | Keep in suitable, closed containers in a cool, well-ventilated area[2]. |
NVP-BEZ235 Signaling Pathway
NVP-BEZ235 is a dual inhibitor that targets both PI3K and mTOR, key components of a signaling pathway crucial for cell growth, proliferation, and survival. Understanding this pathway is essential for researchers working with this compound.
Caption: NVP-BEZ235 inhibits the PI3K/mTOR signaling pathway.
This guide provides a foundational framework for the safe handling and disposal of NVP-BEZ235-d3. Always consult your institution's specific safety protocols and the material's Safety Data Sheet (SDS) before commencing any work. By prioritizing safety and environmental responsibility, we can continue to advance scientific discovery without compromise.
References
Personal protective equipment for handling NVP-BEZ 235-d3
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling NVP-BEZ 235-d3. The following procedures are designed to ensure the safe handling and disposal of this potent dual PI3K/mTOR inhibitor.
Understanding the Compound
NVP-BEZ 235, also known as Dactolisib, is a dual ATP-competitive inhibitor of phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR).[1][2] It is a potent anti-proliferative agent that induces cell cycle arrest.[3] The deuterated form, this compound, is expected to have similar biological and toxicological properties. While some safety data sheets classify the compound as not hazardous, it has not been fully validated and should be handled with care.[4]
Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C₃₀H₂₀D₃N₅O |
| Molecular Weight | 472.57 g/mol (approx.) |
| Appearance | Crystalline solid / Lyophilized powder |
| Solubility | Soluble in DMSO and DMF with warming.[3] Poorly soluble in water and ethanol.[3] |
| Storage | Store at -20°C, desiccated.[3][5] |
| Stability | Stable for at least 24 months in lyophilized form.[3] Once in solution, use within 3 months.[3] |
Personal Protective Equipment (PPE)
The following personal protective equipment must be worn at all times when handling this compound.
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Tightly fitting with side-shields conforming to EN 166 (EU) or NIOSH (US).[6] |
| Hand Protection | Gloves | Chemical impermeable gloves. Must be inspected prior to use.[6] |
| Body Protection | Lab Coat/Clothing | Fire/flame resistant and impervious clothing.[6] |
| Respiratory Protection | Respirator | A full-face respirator is recommended if exposure limits are exceeded or if dust/aerosols are generated.[6] |
Handling Workflow Diagram
Caption: Figure 1: Step-by-step workflow for the safe handling of this compound.
Operational Plan: Step-by-Step Handling Procedures
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the lyophilized powder at -20°C in a desiccated environment.[3][5]
-
Maintain an accurate inventory of the compound.
Preparation for Use:
-
Work in a well-ventilated area, preferably within a chemical fume hood.[6]
-
Ensure all required PPE is correctly worn.
-
Prepare all necessary equipment (e.g., microbalance, vials, solvents) within the containment area.
Reconstitution:
-
NVP-BEZ 235 is typically supplied as a lyophilized powder.[3]
-
To prepare a stock solution, for example, a 10 mM stock, reconstitute 5 mg of the compound in 1.065 ml of DMF.[3] Warming to 75°C for 5 minutes may be necessary to fully dissolve the compound.[3]
-
The compound is also soluble in DMSO at 1.33 mg/ml with warming.[3]
-
Aliquot the stock solution to avoid multiple freeze-thaw cycles.[3]
Experimental Use:
-
Working concentrations typically range from 5 nM to 500 nM.[3]
-
Avoid the formation of dust and aerosols.[6]
-
Use non-sparking tools.[6]
First Aid Measures
In the event of exposure, follow these first aid procedures:
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[4][6] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[4][6] |
| Eye Contact | Rinse with pure water for at least 15 minutes. Seek immediate medical attention.[6] |
| Ingestion | Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[6] |
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination.
Waste Segregation and Collection:
-
Collect all waste materials, including unused compound, contaminated PPE, and cleaning materials, in a suitable, closed, and clearly labeled container.[6]
-
Separate liquid and solid waste streams.
Disposal Procedure:
-
Discharge into the environment must be avoided.[6]
-
All chemical waste should be disposed of in accordance with local, state, and federal regulations.
-
Contact your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.
-
Adhered or collected material should be promptly disposed of.[6]
Signaling Pathway
NVP-BEZ 235 is a dual inhibitor of the PI3K/mTOR signaling pathway, which is a critical pathway in cell proliferation and survival.
PI3K/mTOR Signaling Pathway Inhibition by NVP-BEZ 235
Caption: Figure 2: NVP-BEZ 235 inhibits both PI3K and mTOR complexes (mTORC1 and mTORC2).
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
